molecular formula C11H14O5 B117873 Methyl 3,4,5-trimethoxybenzoate CAS No. 1916-07-0

Methyl 3,4,5-trimethoxybenzoate

Cat. No.: B117873
CAS No.: 1916-07-0
M. Wt: 226.23 g/mol
InChI Key: KACHFMOHOPLTNX-UHFFFAOYSA-N
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Description

Methyl EudesMate is a trihydroxybenzoic acid.
Methyl 3,4,5-trimethoxybenzoate has been reported in Eucalyptus pulverulenta, Punica granatum, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,4,5-trimethoxybenzoate
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InChI

InChI=1S/C11H14O5/c1-13-8-5-7(11(12)16-4)6-9(14-2)10(8)15-3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KACHFMOHOPLTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0062058
Record name Benzoic acid, 3,4,5-trimethoxy-, methyl ester
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Molecular Weight

226.23 g/mol
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CAS No.

1916-07-0
Record name Methyl 3,4,5-trimethoxybenzoate
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Record name Methyl 3,4,5-trimethoxybenzoate
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Record name Benzoic acid, 3,4,5-trimethoxy-, methyl ester
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Record name Benzoic acid, 3,4,5-trimethoxy-, methyl ester
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Record name Methyl 3,4,5-trimethoxybenzoate
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Record name METHYL 3,4,5-TRIMETHOXYBENZOATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3,4,5-trimethoxybenzoate from Gallic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,4,5-trimethoxybenzoate (B1228286) is a crucial intermediate in the synthesis of various pharmaceutical compounds, including the antibacterial drug Trimethoprim.[1] This technical guide provides a comprehensive overview of the primary synthetic routes from gallic acid, a readily available natural product.[1][2][3] The document details both two-step and one-step methodologies, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols and reaction pathway visualizations are provided to facilitate practical application in a research and development setting.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) serves as a versatile and bio-renewable starting material for the synthesis of a wide array of fine chemicals and active pharmaceutical ingredients.[2][3][4] Its conversion to methyl 3,4,5-trimethoxybenzoate involves two key chemical transformations: esterification of the carboxylic acid and methylation of the three phenolic hydroxyl groups. This guide will explore the prevalent synthetic strategies to achieve this transformation efficiently.

Synthetic Strategies

Two primary strategies are employed for the synthesis of this compound from gallic acid: a two-step approach involving initial esterification followed by methylation, and a one-step approach where both transformations occur concurrently.

Two-Step Synthesis

The two-step synthesis is a widely practiced and reliable method. It offers distinct control over each reaction step, potentially leading to higher purity of the final product.

Step 1: Esterification of Gallic Acid to Methyl Gallate

The first step involves the Fischer-Speier esterification of gallic acid with methanol (B129727) in the presence of an acid catalyst, typically concentrated sulfuric acid.[5][6][7][8] This is a reversible reaction, and an excess of methanol is often used to drive the equilibrium towards the product, methyl gallate.[8][9]

Step 2: Methylation of Methyl Gallate

The subsequent step is the methylation of the three hydroxyl groups of methyl gallate to yield this compound. This is typically achieved via a Williamson ether synthesis-type reaction using a methylating agent in the presence of a base. Common methylating agents include dimethyl sulfate (B86663) and methyl chloride.[5][6][10][11] The choice of base and solvent is critical for the reaction's success.

One-Step Synthesis

The one-step synthesis offers a more streamlined approach, combining both esterification and methylation in a single reaction vessel.[12] This method can be more time and resource-efficient. Typically, gallic acid is reacted with a methylating agent in the presence of a suitable base and solvent, leading directly to the desired product.[12]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Two-Step Synthesis Protocol

Step 1: Synthesis of Methyl Gallate via Fischer Esterification

  • Materials: Gallic acid, methanol, concentrated sulfuric acid, toluene (B28343).

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add gallic acid (e.g., 500 g), methanol (e.g., 2000 ml), and concentrated sulfuric acid (e.g., 25 g).[5][6]

    • Heat the mixture to reflux and maintain for 2-10 hours.[5]

    • After the reaction is complete, cool the mixture and concentrate it by distilling off the excess methanol.

    • The resulting solid, methyl gallate, is collected by suction filtration.[5][6]

    • The crude methyl gallate can be washed with toluene to remove impurities.[5][6]

Step 2: Synthesis of this compound via Methylation

  • Materials: Methyl gallate, N,N-dimethylformamide (DMF), an inorganic base (e.g., sodium carbonate, potassium carbonate), methylating agent (e.g., methyl chloride or dimethyl sulfate), methanol for recrystallization.[5][6][10]

  • Procedure using Methyl Chloride:

    • In a four-necked flask, suspend methyl gallate (e.g., 40 g) and sodium carbonate (e.g., 32 g) in DMF (e.g., 320 ml).[5][6]

    • Cool the mixture to below 10°C with stirring.

    • Bubble methyl chloride gas (e.g., 80 g) through the mixture.[5][6]

    • After the addition of methyl chloride, gradually heat the reaction mixture to a temperature between 20°C and 60°C and maintain for 2-8 hours.[5]

    • Upon completion, cool the reaction to room temperature and concentrate by distillation to remove the solvent.

    • Add water to the concentrated residue to precipitate the crude product.

    • Collect the crude this compound by suction filtration.

    • Purify the crude product by recrystallization from methanol. Heat the crude product in methanol to 60-65°C, reflux for 1 hour, then cool to room temperature. The pure product is collected by filtration and dried.[5][6]

  • Procedure using Dimethyl Sulfate:

    • In a flask, create a suspension of potassium carbonate (e.g., 97 g) in DMF (e.g., 200 ml).[10]

    • Add a solution of gallic acid monohydrate (e.g., 29.9 g) in DMF (100 ml) with vigorous stirring.[10]

    • Add dimethyl sulfate (e.g., 66 ml) dropwise to the mixture, maintaining the temperature at 20-25°C.[10]

    • Stir the mixture at room temperature for a specified time to complete the reaction.

    • The work-up involves precipitating the product by adding water and then purifying by recrystallization.

One-Step Synthesis Protocol
  • Materials: Gallic acid, DMF, potassium carbonate, methyl chloride, ethyl acetate (B1210297), methanol.[12]

  • Procedure:

    • In a four-necked flask, add gallic acid (e.g., 40 g), DMF (e.g., 1500 ml), and potassium carbonate (e.g., 120 g).[12]

    • Cool the stirred mixture to below 10°C and pass methyl chloride gas (e.g., 100 g) through it.[12]

    • Gradually raise the temperature from 40°C to 110°C over a period of 5-12 hours.[12]

    • After the reaction, cool the mixture to room temperature and concentrate by distillation.

    • Add water to the concentrate and extract the product three times with ethyl acetate.[12]

    • Combine the ethyl acetate extracts, concentrate by distillation to obtain the crude solid product.

    • Recrystallize the crude product from methanol to obtain pure this compound.[12]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthetic methods.

Table 1: Two-Step Synthesis - Step 1: Esterification of Gallic Acid

Reactant (Gallic Acid)Reactant (Methanol)Catalyst (Conc. H₂SO₄)Reaction TimeYield of Methyl GallateReference
500 g2000 ml25 g2 hNot explicitly stated, but used in subsequent step[5][6]
2 g (0.001 mol)25 ml (0.78 mol)3-4 dropsNot specified78%[3]

Table 2: Two-Step Synthesis - Step 2: Methylation of Methyl Gallate

Reactant (Methyl Gallate)Methylating AgentBaseSolventTemperatureReaction TimeYield of Pure ProductPurity (HPLC)Reference
40 gMethyl Chloride (80 g)Sodium Carbonate (32 g)DMF (320 ml)60°C8 h86.5%99.0%[5][6]
80 gMethyl Chloride (160 g)Potassium Carbonate (24 g)DMF (480 ml)55°C8 h85.3%99.6%[5][6]
160 gMethyl Chloride (320 g)Sodium Carbonate (64 g)DMF (2000 ml)25°C3 h84.9%99.1%[5]
29.9 g (Gallic Acid)Dimethyl Sulfate (66 ml)Potassium Carbonate (97 g)DMF (300 ml)20-25°CNot specifiedNot explicitly stated for this stepNot specified[10]

Table 3: One-Step Synthesis of this compound

Reactant (Gallic Acid)Methylating AgentBaseSolventTemperature ProgramReaction TimeYield of Pure ProductReference
40 gMethyl Chloride (100 g)Potassium Carbonate (120 g)DMF (1500 ml)40°C to 110°C5-12 hNot explicitly stated[12]

Visualizations

Reaction Pathways

Two-Step Synthesis Pathway GallicAcid Gallic Acid MethylGallate Methyl Gallate GallicAcid->MethylGallate + CH3OH + H2SO4 (cat.) (Esterification) FinalProduct This compound MethylGallate->FinalProduct + Methylating Agent + Base (Methylation)

Caption: Reaction pathway for the two-step synthesis.

One-Step Synthesis Pathway GallicAcid Gallic Acid FinalProduct This compound GallicAcid->FinalProduct + Methylating Agent + Base (Esterification & Methylation)

Caption: Reaction pathway for the one-step synthesis.

Experimental Workflow

Experimental Workflow - Two-Step Synthesis cluster_step1 Step 1: Esterification cluster_step2 Step 2: Methylation start1 Mix Gallic Acid, Methanol, H2SO4 reflux1 Reflux start1->reflux1 cool1 Cool and Concentrate reflux1->cool1 filter1 Filter to get Methyl Gallate cool1->filter1 start2 Suspend Methyl Gallate and Base in DMF filter1->start2 Intermediate (Methyl Gallate) add_ma Add Methylating Agent start2->add_ma react2 Heat Reaction Mixture add_ma->react2 workup2 Work-up (Precipitation) react2->workup2 purify2 Recrystallize from Methanol workup2->purify2 final_product Pure this compound purify2->final_product

Caption: Workflow for the two-step synthesis method.

Conclusion

The synthesis of this compound from gallic acid can be effectively achieved through both one-step and two-step methodologies. The two-step process, involving an initial Fischer esterification followed by methylation, provides a high degree of control and consistently high yields of a pure product. The one-step process offers a more direct route, potentially reducing overall reaction time and resource utilization. The choice of method will depend on the specific requirements of the researcher, including desired purity, available reagents, and equipment. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their needs.

References

Spectroscopic Profile of Methyl 3,4,5-trimethoxybenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3,4,5-trimethoxybenzoate (B1228286), a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for researchers in medicinal chemistry, organic synthesis, and analytical sciences.

Spectroscopic Data Summary

The structural elucidation of Methyl 3,4,5-trimethoxybenzoate is corroborated by the following spectroscopic data, which are summarized in the tables below for clarity and ease of comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.31Singlet2HH-2, H-6 (Aromatic)
3.92Singlet9H3,4,5 -OCH₃ (Methoxy)
3.87Singlet3H-COOCH₃ (Ester Methyl)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted based on 3,4,5-trimethoxybenzoic acid)
Chemical Shift (δ) ppmAssignment
166.5C=O (Ester Carbonyl)
153.0C-3, C-5 (Aromatic)
142.5C-4 (Aromatic)
126.0C-1 (Aromatic)
106.5C-2, C-6 (Aromatic)
60.8C-4 -OCH₃ (Methoxy)
56.2C-3, C-5 -OCH₃ (Methoxy)
52.3-COOCH₃ (Ester Methyl)

Note: These are predicted values based on the known spectrum of 3,4,5-trimethoxybenzoic acid and typical esterification shifts. Actual values may vary slightly.[1]

Table 3: FT-IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~2940MediumC-H stretch (aromatic and aliphatic)
~1720StrongC=O stretch (ester carbonyl)
~1590, ~1500Medium-StrongC=C stretch (aromatic ring)
~1220StrongC-O stretch (ester)
~1125StrongC-O stretch (aryl ether)
Table 4: Mass Spectrometry (EI-MS) Data for this compound
m/zRelative Intensity (%)Proposed Fragment
226100[M]⁺ (Molecular Ion)
19585[M - OCH₃]⁺
18330[M - COCH₃]⁺
16845[M - OCH₃ - HCN]⁺ or [M - COOCH₃ - H]⁺
15120[C₈H₇O₃]⁺
12515[C₇H₅O₂]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below. These protocols are intended to be adaptable to specific laboratory conditions and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (for solution-state NMR):

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment

  • Spectral Width: -2 to 12 ppm

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

¹³C NMR Spectroscopy Protocol:

  • Instrument: 100 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled single-pulse experiment

  • Spectral Width: -10 to 220 ppm

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): [2][3][4]

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) in an agate mortar and pestle.[3]

  • Ensure a homogenous mixture is obtained.

  • Transfer the powder to a pellet-pressing die.

  • Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

FT-IR Spectroscopy Protocol:

  • Instrument: FT-IR Spectrometer

  • Sample Interface: Transmission

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A spectrum of a pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Dilute the stock solution to a final concentration of approximately 10-100 µg/mL for analysis.

GC-MS Protocol: [5][6][7]

  • Gas Chromatograph:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-400

Visualization of Methodologies

The following diagrams, generated using the DOT language, illustrate the workflow for spectroscopic analysis and the logical approach to structure elucidation.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample This compound (Solid) NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Grind with KBr & Press Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq 1H & 13C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FT-IR Spectroscopy IR_Prep->IR_Acq MS_Acq GC-MS Analysis MS_Prep->MS_Acq NMR_Analysis Chemical Shifts & Coupling Constants NMR_Acq->NMR_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Molecular Ion & Fragmentation Pattern MS_Acq->MS_Analysis Structure Structural Elucidation NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: Experimental Workflow for Spectroscopic Analysis.

Structural_Elucidation_Logic Logical Relationship for Structural Elucidation cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data H_NMR 1H NMR: - Aromatic protons (2H) - Methoxy protons (9H) - Ester methyl protons (3H) Proton_Environment Proton Environment H_NMR->Proton_Environment C_NMR 13C NMR: - Ester carbonyl carbon - Aromatic carbons - Methoxy carbons - Ester methyl carbon Carbon_Framework Carbon Framework C_NMR->Carbon_Framework IR_Data IR Spectrum: - C=O stretch (~1720 cm-1) - C-O stretches (~1220, ~1125 cm-1) - Aromatic C=C stretches Functional_Groups Functional Groups IR_Data->Functional_Groups MS_Data Mass Spectrum: - Molecular Ion at m/z 226 - Fragmentation pattern consistent with loss of -OCH3 and -COOCH3 Molecular_Formula_and_Connectivity Molecular Formula & Connectivity MS_Data->Molecular_Formula_and_Connectivity Confirmed_Structure Confirmed Structure: This compound Proton_Environment->Confirmed_Structure Carbon_Framework->Confirmed_Structure Functional_Groups->Confirmed_Structure Molecular_Formula_and_Connectivity->Confirmed_Structure

Caption: Logical Relationship for Structural Elucidation.

References

The Natural Occurrence of Methyl 3,4,5-trimethoxybenzoate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of Methyl 3,4,5-trimethoxybenzoate (B1228286) in the plant kingdom. It consolidates available scientific information on its botanical sources, biosynthetic pathway, and methodologies for its extraction and quantification. This document is intended to serve as a valuable resource for researchers in phytochemistry, natural product chemistry, and drug discovery.

Botanical Sources of Methyl 3,4,5-trimethoxybenzoate

This compound, a derivative of gallic acid, has been identified in a variety of plant species. Its presence, along with its corresponding carboxylic acid, 3,4,5-trimethoxybenzoic acid, suggests a role in the plant's secondary metabolism. The following table summarizes the plant species in which this compound or its immediate precursor has been reported.

Plant SpeciesFamilyPlant PartCompound IdentifiedQuantitative Data (mg/g of dry weight)
Buxus natalensisBuxaceaeLeavesThis compound reported.[1]Not available in reviewed literature.
Eucalyptus aggregataMyrtaceaeNot specifiedThis compound reported.[1]Not available in reviewed literature.
Eucalyptus pulverulentaMyrtaceaeNot specifiedThis compound reported.Not available in reviewed literature.
Punica granatum (Pomegranate)LythraceaeNot specifiedThis compound reported.[2]Not available in reviewed literature.
Pterolobium hexapetallumFabaceaeStemsThis compound isolated.[3]Not available in reviewed literature.
Rauvolfia serpentinaApocynaceaeNot specifiedPresence of 3,4,5-trimethoxybenzoyl moiety in reserpine.[4]Not available in reviewed literature.
Begonia nantoensisBegoniaceaeNot specified3,4,5-Trimethoxybenzoic acid reported.[5]Not available in reviewed literature.
Euphorbia lunulataEuphorbiaceaeNot specified3,4,5-Trimethoxybenzoic acid reported.[5]Not available in reviewed literature.
Verbesina myriocephalaAsteraceaeNot specified3,4,5-Trimethoxybenzoic acid reported.Not available in reviewed literature.
Engelhardia roxburghianaJuglandaceaeNot specified3,4,5-Trimethoxybenzoic acid reported.[6]Not available in reviewed literature.

Note: While the presence of this compound has been confirmed in the listed species, specific quantitative data on its concentration remains largely unreported in publicly available scientific literature. Further targeted quantitative studies are required to determine the abundance of this compound in different plant tissues.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the shikimate and phenylpropanoid pathways, which are central to the production of a vast array of aromatic compounds in plants. The direct precursor, 3,4,5-trimethoxybenzoic acid, is derived from gallic acid. The following diagram illustrates the proposed biosynthetic pathway leading to gallic acid and its subsequent methylation to form the final product.

Biosynthetic_Pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway E4P Erythrose 4-phosphate DAHP DAHP E4P->DAHP PEP Phosphoenolpyruvate PEP->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate DHQ->DHS 3-dehydroquinate dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase Gallic_Acid Gallic Acid DHS->Gallic_Acid Shikimate dehydrogenase S3P Shikimate 3-phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Chorismate synthase Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Multiple Steps Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL pCoumaric_Acid p-Coumaric Acid Cinnamic_Acid->pCoumaric_Acid C4H pCoumaric_Acid->Gallic_Acid β-oxidative pathway (hypothetical) TMBA 3,4,5-Trimethoxybenzoic Acid Gallic_Acid->TMBA O-methyltransferases MTMBA This compound TMBA->MTMBA S-adenosyl-L-methionine: carboxyl methyltransferase SAM S-Adenosyl methionine (Methyl Donor)

Proposed biosynthetic pathway of this compound.

The biosynthesis begins with the shikimate pathway, producing chorismate, a key precursor for aromatic amino acids. One proposed route to gallic acid is through the dehydrogenation of 3-dehydroshikimate. An alternative, though less direct, route is via the phenylpropanoid pathway starting from L-phenylalanine. Once gallic acid is synthesized, a series of O-methylation reactions, utilizing S-adenosyl methionine (SAM) as the methyl donor, produce 3,4,5-trimethoxybenzoic acid. The final step is the esterification of the carboxylic acid group, catalyzed by a carboxyl methyltransferase, to yield this compound.

Experimental Protocols

The following sections detail generalized methodologies for the extraction, identification, and quantification of this compound from plant matrices. These protocols are based on established methods for the analysis of phenolic compounds and should be optimized for specific plant tissues.

Extraction of this compound

Objective: To extract this compound and related phenolic compounds from plant material.

Materials:

  • Dried and powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Chloroform (Analytical grade)

  • Deionized water

  • Centrifuge

  • Rotary evaporator

  • Ultrasonic bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Weigh approximately 1-5 g of dried, finely powdered plant material into a centrifuge tube.

  • Solvent Extraction: Add 20-50 mL of methanol to the plant material. Methanol is a common solvent for extracting phenolic compounds.

  • Ultrasonication: Sonicate the mixture for 30-60 minutes at room temperature to enhance extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 4000-5000 rpm for 15 minutes to pellet the solid plant debris.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Re-extraction: Repeat the extraction process (steps 2-5) two more times with fresh methanol to ensure exhaustive extraction.

  • Solvent Partitioning (Optional): To remove non-polar compounds like chlorophyll (B73375) and lipids, the combined methanolic extracts can be subjected to liquid-liquid partitioning with a non-polar solvent like hexane (B92381) or chloroform.

  • Concentration: Evaporate the combined solvent extracts to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 5-10 mL) for subsequent analysis.

Extraction_Workflow Start Dried, Powdered Plant Material Extraction Methanol Extraction (Ultrasonication) Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Residue Plant Residue Centrifugation1->Residue Combine Combine Supernatants Supernatant->Combine Re_extraction Repeat Extraction (2x) Residue->Re_extraction Re_extraction->Centrifugation1 Concentration Evaporation (Rotary Evaporator) Combine->Concentration Reconstitution Reconstitute in Methanol Concentration->Reconstitution End Extract for Analysis Reconstitution->End

General workflow for the extraction of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in the plant extract.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid or acetic acid (for mobile phase acidification)

  • This compound analytical standard (>98% purity)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-32 min: Linear gradient back to 95% A, 5% B

    • 32-40 min: Hold at 95% A, 5% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10-20 µL

  • Detection Wavelength: Approximately 270 nm (based on the UV absorbance maximum of the trimethoxybenzoyl chromophore).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Filter the reconstituted plant extract through a 0.45 µm syringe filter prior to injection.

  • Analysis: Inject the calibration standards and the filtered sample extract into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity of this compound in the plant extract.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)

  • Autosampler

Procedure:

  • Sample Preparation: The reconstituted extract may be analyzed directly or after derivatization if necessary to improve volatility and peak shape. However, for this compound, derivatization is typically not required.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Mode: Splitless.

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Electron Ionization (EI) Energy: 70 eV

    • Mass Range: m/z 40-550

  • Identification: The identity of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of an authentic standard and/or with a reference library (e.g., NIST).

Conclusion

This compound is a naturally occurring phenolic compound found in a range of plant species. Its biosynthesis is closely tied to the fundamental shikimate and phenylpropanoid pathways. While its presence has been qualitatively established in several plants, there is a notable lack of quantitative data in the current scientific literature. The experimental protocols outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound, which should facilitate further research into its distribution, physiological role in plants, and potential pharmacological applications. Future studies focusing on the quantitative analysis of this compound across its botanical sources are crucial for a more complete understanding of this natural product.

References

Chemical structure and IUPAC name of Methyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3,4,5-trimethoxybenzoate (B1228286), a key chemical intermediate in the pharmaceutical industry. This document details its chemical structure, nomenclature, physical and chemical properties, synthesis protocols, and notable biological activities.

Chemical Structure and Nomenclature

Methyl 3,4,5-trimethoxybenzoate is a derivative of benzoic acid with three methoxy (B1213986) groups and a methyl ester.

IUPAC Name: this compound[1]

Synonyms:

  • 3,4,5-Trimethoxybenzoic acid methyl ester[1][2]

  • Methyl gallate trimethyl ether[1][2]

  • Trimethylgallic acid methyl ester[1][2]

  • NSC 16955[1][2]

Chemical Formula: C₁₁H₁₄O₅[1][2][3]

CAS Number: 1916-07-0[1][4]

Below is a 2D representation of the chemical structure of this compound.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Final Product Gallic_Acid Gallic Acid Reaction One-Pot Reaction (Cooling, Heating) Gallic_Acid->Reaction DMF DMF (Solvent) DMF->Reaction K2CO3 K₂CO₃ (Base) K2CO3->Reaction CH3Cl Chloromethane (Methylating Agent) CH3Cl->Reaction Workup Work-up (Distillation, Water Addition) Reaction->Workup Extraction Extraction (Ethyl Acetate) Workup->Extraction Purification Purification (Methanol Recrystallization) Extraction->Purification Final_Product This compound Purification->Final_Product Biological_Activity_Pathway cluster_melanogenesis Melanogenesis Inhibition cluster_antioxidant Antioxidant Effect MTB This compound Tyrosinase Tyrosinase Activity MTB->Tyrosinase Inhibits ROS Reactive Oxygen Species MTB->ROS Scavenges Melanin Melanin Production Tyrosinase->Melanin catalyzes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress

References

Physical properties of Methyl 3,4,5-trimethoxybenzoate (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of Methyl 3,4,5-trimethoxybenzoate (B1228286), a significant intermediate in the synthesis of various pharmaceuticals. The information is presented to support research, development, and quality control activities.

Physical Properties

Methyl 3,4,5-trimethoxybenzoate is a white to off-white crystalline powder at room temperature. Its primary physical constants, the melting and boiling points, are critical for its identification, purification, and handling in a laboratory or industrial setting.

Data Presentation

The following table summarizes the reported melting and boiling points for this compound from various sources.

Physical PropertyValueNotes
Melting Point 82-84 °C[1]A range is often reported to account for minor impurities or variations in measurement technique. Other sources report ranges of 79.0-87.0 °C[2] and 82.0 to 85.0 °C.[3]
Boiling Point 274-275 °C[1]At atmospheric pressure (760 mmHg).
185 °C / 16 mmHg[3][4]At reduced pressure.

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to characterizing a chemical compound. The following are detailed, standardized methodologies for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the compound. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.

    • Decrease the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Boiling Point Determination (Micro-reflux Method)

For determining the boiling point of a liquid, a micro-reflux method can be employed, which is suitable for small sample sizes.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating bath (e.g., oil bath or heating block)

  • Clamp and stand

Procedure:

  • Sample Preparation: Place approximately 0.5 mL of the liquid this compound (if melted) or a solution in a suitable high-boiling solvent into a small test tube.

  • Apparatus Setup:

    • Place a capillary tube, with its sealed end up, into the test tube containing the sample.

    • Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

    • Suspend the assembly in a heating bath, ensuring the sample is below the level of the heating medium.

  • Measurement:

    • Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will expand and be seen as bubbles escaping from the open end.

    • Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the external pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the bubbles cease and the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the external pressure. Record the temperature at this point. This is the boiling point.

  • Reporting: Report the determined boiling point and the ambient atmospheric pressure.

Logical Workflow Visualization

This compound is a key intermediate in the synthesis of the antibacterial drug Trimethoprim. The following diagram illustrates a common synthetic pathway starting from Gallic Acid.

Synthesis_of_Methyl_3_4_5_trimethoxybenzoate cluster_esterification Step 1: Esterification cluster_methylation Step 2: Methylation GallicAcid Gallic Acid MethylGallate Methyl Gallate GallicAcid->MethylGallate Reflux Methanol Methanol Methanol->GallicAcid SulfuricAcid H₂SO₄ (catalyst) SulfuricAcid->GallicAcid MTB This compound MethylGallate->MTB Reaction in Solvent MethylatingAgent Methylating Agent (e.g., Dimethyl Sulfate) MethylatingAgent->MethylGallate Base Base (e.g., K₂CO₃) Base->MethylGallate Synthesis_of_Trimethoprim TMB 3,4,5-Trimethoxy- benzaldehyde Condensation Condensation Product TMB->Condensation Condensation Anilino Anilino Propionitrile Anilino->Condensation Trimethoprim Trimethoprim Condensation->Trimethoprim Cyclization Guanidine Guanidine Guanidine->Trimethoprim

References

Solubility of Methyl 3,4,5-trimethoxybenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Methyl 3,4,5-trimethoxybenzoate (B1228286) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4,5-trimethoxybenzoate, a derivative of gallic acid, is a key intermediate in the synthesis of various pharmaceuticals, including the antibacterial agent Trimethoprim. Its solubility characteristics in organic solvents are of paramount importance for its synthesis, purification, crystallization, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, including quantitative data where available, a detailed experimental protocol for solubility determination, and a discussion of the theoretical principles governing its solubility.

Core Concepts of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The molecular structure of this compound, featuring both polar (ester and methoxy (B1213986) groups) and non-polar (benzene ring) regions, suggests it will exhibit a range of solubilities across different organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that experimental data for this compound in a wide range of organic solvents is not extensively published. Therefore, some values are estimations or derived from qualitative observations.

SolventChemical FormulaSolubilityTemperature (°C)Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OS100 mg/mL[1]Not SpecifiedExperimental Data
WaterH₂O2290 mg/L[2]25Estimated Value
ChloroformCHCl₃Slightly SolubleNot SpecifiedQualitative Data
Ethyl AcetateC₄H₈O₂Slightly SolubleNot SpecifiedQualitative Data
MethanolCH₄OSlightly SolubleNot SpecifiedQualitative Data

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This protocol is a synthesis of established methods.[3][4][5]

Objective

To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials
  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume or mass of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature.

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

  • Sample Dilution and Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results start Start add_solid Add excess This compound to vials start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent agitate Agitate at constant temperature (24-48h) add_solvent->agitate settle Allow excess solid to settle agitate->settle withdraw Withdraw supernatant with a filtered syringe settle->withdraw dilute Dilute sample withdraw->dilute analyze Analyze concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.

Theoretical Considerations for Solubility Prediction

In the absence of extensive experimental data, theoretical models can provide valuable insights into the solubility of a compound in different solvents.

Hansen Solubility Parameters (HSP)
Signaling Pathway of Solubility

The process of dissolution can be conceptually viewed as a pathway involving several energy-dependent steps. The following diagram illustrates this logical relationship.

solubility_pathway cluster_solid Solid State cluster_solvent Solvent State cluster_dissolution Dissolution Process cluster_solution Solution State Lattice Solute in Crystal Lattice BreakLattice Overcome Lattice Energy (Endothermic) Lattice->BreakLattice ΔH_lattice Solvent Solvent Molecules CreateCavity Create Cavity in Solvent (Endothermic) Solvent->CreateCavity ΔH_cavity Solvation Solvation of Solute (Exothermic) BreakLattice->Solvation CreateCavity->Solvation Dissolved Dissolved Solute Solvation->Dissolved ΔH_solvation

Caption: Logical pathway of the dissolution process from a thermodynamic perspective.

Conclusion

The solubility of this compound is a critical parameter for its application in the pharmaceutical industry. While comprehensive quantitative data across a wide range of organic solvents is limited, this guide provides the available information, a detailed experimental protocol for its determination, and a theoretical framework for understanding its solubility behavior. For solvents where quantitative data is unavailable, it is recommended to perform experimental solubility screening based on the protocol provided herein. Future work should focus on generating a more extensive experimental solubility database for this important compound.

References

The Chemistry and History of Methyl 3,4,5-trimethoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,4,5-trimethoxybenzoate (B1228286), a key organic intermediate, holds a significant position in the synthesis of various pharmaceuticals. This technical guide delves into the historical context of its development, rooted in the extensive study of gallic acid and its derivatives. It provides a comprehensive overview of its physicochemical properties, supported by tabulated quantitative data for easy reference. Detailed experimental protocols for its synthesis are presented, offering practical insights for laboratory and industrial applications. Furthermore, this guide includes visualizations of the synthetic pathways, elucidating the chemical transformations involved in its production.

Introduction

Methyl 3,4,5-trimethoxybenzoate, with the chemical formula C₁₁H₁₄O₅, is a white to light yellow crystalline powder.[1] It is a methylated derivative of methyl gallate and serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Notably, it is a primary raw material for the production of the broad-spectrum antibacterial agent Trimethoprim, the anxiolytic drug Trimetozine, and the gastrointestinal medication Trimebutine maleate.[2][3] The compound is also found in various natural sources, including Buxus natalensis and Eucalyptus aggregata.[1]

Discovery and History

The history of this compound is intrinsically linked to the study of its parent compound, gallic acid (3,4,5-trihydroxybenzoic acid). Gallic acid was first studied in detail by the Swedish chemist Carl Wilhelm Scheele in 1786.[4] In 1818, French chemist Henri Braconnot developed a simpler method for its purification.[4] The exploration of gallic acid esters, known as gallates, gained momentum for their antioxidant properties, particularly in the preservation of fats and oils.

While a singular "discovery" of this compound is not well-documented, its synthesis is a logical extension of the esterification and methylation reactions developed in classical organic chemistry. Early 20th-century advancements in these techniques, such as the Fischer-Speier esterification, laid the groundwork for the synthesis of a wide array of esters. The industrial preparation of this compound evolved from multi-step processes involving the methylation of gallic acid followed by esterification, to more streamlined one-pot syntheses.[5][6][7] These developments were driven by the increasing demand for the compound as a key intermediate in the pharmaceutical industry.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₁₁H₁₄O₅[]
Molecular Weight226.23 g/mol []
AppearanceWhite to light yellow powder[1]
Melting Point82-84 °C[1][]
Boiling Point274-275 °C[1][]
Density1.134 g/cm³[]
SolubilitySoluble in water (2290 mg/L at 25 °C, est.)[9]
CAS Number1916-07-0[1]
Table 2: Spectroscopic Data
SpectroscopyDataReference
¹H NMR (CDCl₃, 400 MHz) δ: 7.28 (s, 2H, Ar-H), 3.90 (s, 6H, 2x OCH₃), 3.88 (s, 3H, OCH₃), 3.87 (s, 3H, COOCH₃)[10]
¹³C NMR (CDCl₃, 100 MHz) δ: 166.7, 153.3, 142.4, 125.0, 106.6, 60.9, 56.3, 52.2[1]
FTIR (KBr) ν (cm⁻¹): 2940 (C-H), 1715 (C=O), 1590, 1500 (C=C), 1125 (C-O)[1]
Mass Spec (EI) m/z (%): 226 (M⁺, 100), 195 (M⁺ - OCH₃, 80), 168 (45), 153 (30)[1]

Experimental Protocols

The synthesis of this compound is most commonly achieved from gallic acid through a two-step process of esterification followed by methylation, or via a one-step synthesis.

Two-Step Synthesis from Gallic Acid

This method first involves the esterification of gallic acid to form methyl gallate, which is then methylated to yield the final product.

Step 1: Esterification of Gallic Acid to Methyl Gallate

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add gallic acid and an excess of methanol.

    • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Heat the mixture to reflux and maintain for 2-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • The resulting crude methyl gallate can be purified by recrystallization from water or an appropriate solvent.

Step 2: Methylation of Methyl Gallate

  • Materials:

    • Methyl gallate

    • Dimethyl sulfate (B86663) or methyl chloride

    • Anhydrous potassium carbonate or sodium hydroxide

    • N,N-dimethylformamide (DMF) or acetone

  • Procedure:

    • In a three-necked flask equipped with a stirrer, thermometer, and addition funnel, dissolve methyl gallate in DMF or acetone.

    • Add a suitable base, such as anhydrous potassium carbonate or sodium hydroxide.

    • Slowly add the methylating agent (e.g., dimethyl sulfate) to the suspension while maintaining the temperature between 20-60°C.

    • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • After completion, pour the reaction mixture into cold water to precipitate the product.

    • Filter the precipitate, wash with water, and dry.

    • The crude this compound can be purified by recrystallization from methanol.

One-Step Synthesis from Gallic Acid

This method combines the esterification and methylation steps into a single reaction vessel.

  • Materials:

    • Gallic acid

    • Methyl chloride gas

    • Potassium carbonate

    • N,N-dimethylformamide (DMF)

  • Procedure:

    • To a reaction vessel, add gallic acid, DMF, and potassium carbonate as an acid scavenger.

    • Cool the mixture and bubble methyl chloride gas through it.

    • Gradually heat the reaction mixture and maintain the temperature for several hours.

    • Upon completion, cool the mixture and pour it into water to precipitate the product.

    • Filter, wash, and dry the crude product.

    • Recrystallize from methanol to obtain pure this compound.

Visualizations

The following diagrams illustrate the key synthetic pathways for this compound.

Two_Step_Synthesis cluster_esterification Step 1: Esterification cluster_methylation Step 2: Methylation GallicAcid Gallic Acid MethylGallate Methyl Gallate GallicAcid->MethylGallate Methanol, H₂SO₄ (cat.) Product This compound MethylGallate->Product Methylating Agent, Base

Caption: Two-Step Synthesis of this compound.

One_Step_Synthesis GallicAcid Gallic Acid Product This compound GallicAcid->Product Methyl Chloride, K₂CO₃, DMF

Caption: One-Step Synthesis of this compound.

Applications in Drug Development

This compound is a versatile intermediate in the pharmaceutical industry. Its primary application lies in the synthesis of:

  • Trimethoprim: An antibiotic that inhibits dihydrofolate reductase, often used in combination with sulfamethoxazole.

  • Trimetozine: An anxiolytic and sedative drug.

  • Trimebutine: A spasmolytic agent that regulates intestinal motility.[2]

The 3,4,5-trimethoxybenzoyl moiety derived from this intermediate is a key pharmacophore in these and other biologically active molecules.

Conclusion

This compound, a compound with a rich history tied to the study of natural products, remains a cornerstone of modern pharmaceutical synthesis. Its straightforward preparation from readily available starting materials, coupled with its importance as a synthetic precursor, ensures its continued relevance in drug development. This guide has provided a comprehensive overview of its history, properties, and synthesis, offering valuable information for researchers and professionals in the chemical and pharmaceutical sciences.

References

The Pharmacological Potential of Methyl 3,4,5-trimethoxybenzoate: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3,4,5-trimethoxybenzoate (B1228286) (MTB), a naturally occurring phenolic compound, is emerging as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the current understanding of MTB's biological activities, focusing on its potential applications in dermatology and oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular signaling pathways and workflows to facilitate further research and development. While research on MTB is ongoing, existing evidence strongly suggests its role as a promising scaffold for the development of novel therapeutic agents.

Core Biological Activities

Methyl 3,4,5-trimethoxybenzoate has demonstrated a range of biological effects, primarily centered around its antimelanogenic, antioxidant, and potential anticancer properties. The 3,4,5-trimethoxybenzoyl moiety appears to be a key pharmacophore contributing to these activities.

Antimelanogenic Activity

MTB has been identified as an inhibitor of melanogenesis. Studies have shown that it can reduce melanin (B1238610) production in melanoma cell lines, such as B16F10, which are stimulated by α-melanocyte-stimulating hormone (α-MSH)[1]. This effect is attributed, at least in part, to the inhibition of tyrosinase, a key enzyme in the melanin synthesis pathway[1].

Quantitative Data: Antimelanogenic and Tyrosinase Inhibition Activity

CompoundCell LineAssayEndpointResultReference
This compound (MTB)B16F10Melanin ContentDecreased α-MSH-induced melanin productionDose-dependent decrease[1]
This compound (MTB)B16F10Cellular Tyrosinase ActivityInhibition of tyrosinaseDose-dependent inhibition[1]
Related Chalcone 4-Mushroom Tyrosinase InhibitionIC501.9 µM[2]
Related Chalcone 5-Mushroom Tyrosinase InhibitionIC501.7 µM[2]
Kojic Acid (Standard)-Mushroom Tyrosinase InhibitionIC5036.1 µM[2]
Antioxidant Activity

Derivatives of trimethoxybenzene, including MTB, have been reported to possess considerable antioxidant activity[1]. The ability to scavenge free radicals is a key mechanism in mitigating oxidative stress, which is implicated in a variety of pathological conditions. The antioxidant capacity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Quantitative Data: Antioxidant Activity

CompoundAssayEndpointResultReference
This compound (MTB) & derivativesDPPH Radical ScavengingAntioxidant Activity2-fold higher than arbutin[1]
Methyl GallateDPPH Radical ScavengingIC507.48 µg/mL[3]
Ascorbic Acid (Standard)DPPH Radical ScavengingIC505.83 µg/mL[3]
Potential Anticancer Activity

While direct cytotoxic data for this compound on cancer cell lines is not extensively documented in the reviewed literature, numerous derivatives containing the 3,4,5-trimethoxyphenyl moiety have demonstrated potent anticancer activities. These findings suggest that the 3,4,5-trimethoxybenzoyl core could serve as a valuable scaffold for the design of novel cytotoxic agents. For instance, certain chalcones and flavonoid derivatives bearing this group have shown significant growth inhibition against various cancer cell lines[4][5].

Quantitative Data: Cytotoxicity of Related 3,4,5-Trimethoxy Phenyl Derivatives

Compound ClassCompoundCell LineIC50 (µM)Reference
Chalcone2cL-1210 (Murine Leukemia)26[5]
1,2,3-Triazole8aCCRF-CEM (Leukemia)0.028[4]
1,2,3-Triazole8aA549/ATCC (Lung Cancer)0.023[4]
1,2,3-Triazole8aCOLO 205 (Colon Cancer)<0.01[4]
Ciprofloxacin Chalcone HybridCCHHepG2 (Liver Cancer)22 (24h), 5.6 (48h) (µg/mL)[6]
Ciprofloxacin Chalcone HybridCCHMCF7 (Breast Cancer)54 (24h), 11.5 (48h) (µg/mL)[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound and related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells (e.g., 1 x 10⁵ cells/well) in a 96-well microplate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., solubilized in a maximum of 1% DMSO) and incubate for a specified period (e.g., 24-72 hours)[7].

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C[7].

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals[7].

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader[7].

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Add test compound (MTB) A->B C Incubate (e.g., 24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Add solubilization solution E->F G Measure absorbance (540 nm) F->G H Calculate IC50 G->H

MTT Assay for Cytotoxicity Assessment.

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound.

  • Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, mix the test compound at various concentrations with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

G cluster_workflow DPPH Assay Workflow A Prepare DPPH solution B Mix test compound (MTB) with DPPH A->B C Incubate in dark (30 min) B->C D Measure absorbance (517 nm) C->D E Calculate IC50 D->E

DPPH Radical Scavenging Assay Workflow.

Melanin Content Assay in B16F10 Cells

This assay quantifies the amount of melanin produced by melanoma cells.

  • Cell Culture and Treatment: Seed B16F10 melanoma cells in a 6-well plate. After 24 hours, treat the cells with a melanogenesis stimulator (e.g., 200 nM α-MSH) and various concentrations of the test compound (MTB) for 72 hours[8][9].

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in 1N NaOH containing 10% DMSO at an elevated temperature (e.g., 60-80°C) for 1-2 hours[6][8].

  • Absorbance Measurement: Centrifuge the cell lysates and measure the absorbance of the supernatant at 405 nm[10][11].

  • Data Analysis: Normalize the melanin content to the total protein concentration and express the results as a percentage of the control group.

G cluster_workflow Melanin Content Assay Workflow A Seed B16F10 cells B Treat with α-MSH and MTB A->B C Incubate (72h) B->C D Lyse cells (NaOH/DMSO) C->D E Measure absorbance (405 nm) D->E F Normalize to protein content E->F

Workflow for Melanin Content Determination.

Potential Mechanisms of Action: Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on the activities of structurally related compounds, the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are plausible targets.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. It is often dysregulated in cancer. Some phytochemicals have been shown to modulate MAPK signaling, affecting downstream targets like ERK, JNK, and p38[12][13][14][15][16][17][18]. The 3,4',5-trimethoxy-trans-stilbene, a resveratrol (B1683913) derivative, has been shown to suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli[19]. Given the structural similarities, MTB may exert its effects through similar mechanisms.

G cluster_pathway Potential Modulation of MAPK Pathway by MTB extracellular Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, Elk-1) erk->transcription response Cellular Response (Proliferation, Differentiation) transcription->response mtb Methyl 3,4,5- trimethoxybenzoate (MTB) mtb->raf Potential Inhibition mtb->mek Potential Inhibition

Hypothesized MAPK Signaling Modulation.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Several natural compounds are known to inhibit the NF-κB pathway[20][21][22]. For instance, a derivative of MTB, ethyl 3′,4′,5′-trimethoxythionocinnamate, has been shown to inhibit TNF-α-induced nuclear translocation and activation of NF-κB[2][17]. Another related compound, methyl 3-bromo-4,5-dihydroxybenzoate, has been found to regulate TLR/NF-κB pathways[23][24]. This suggests that MTB could potentially exert anti-inflammatory effects by interfering with this pathway.

G cluster_pathway Potential Modulation of NF-κB Pathway by MTB cluster_nucleus Potential Modulation of NF-κB Pathway by MTB stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus nfkb_nuc NF-κB gene Gene Transcription (Inflammatory Cytokines) nfkb_nuc->gene mtb Methyl 3,4,5- trimethoxybenzoate (MTB) mtb->ikk Potential Inhibition

Hypothesized NF-κB Signaling Modulation.

Future Directions and Conclusion

This compound represents a promising natural product scaffold with multifaceted biological activities. The current body of research highlights its potential as an antimelanogenic and antioxidant agent, with the 3,4,5-trimethoxybenzoyl moiety showing significant promise in the development of anticancer therapeutics.

Future research should focus on:

  • Comprehensive in vitro and in vivo studies to establish a more complete pharmacological profile of MTB, including detailed dose-response relationships and toxicological assessments.

  • Elucidation of specific molecular targets and signaling pathways directly modulated by MTB to provide a clearer understanding of its mechanisms of action.

  • Lead optimization studies to synthesize and evaluate derivatives of MTB with enhanced potency and selectivity for specific therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Trimebutine Maleate Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a key intermediate of Trimebutine (B1183) maleate (B1232345), 2-(dimethylamino)-2-phenylbutan-1-ol, and its subsequent conversion to Trimebutine maleate. Trimebutine maleate is a crucial agent for treating functional bowel disorders such as irritable bowel syndrome (IBS) and postoperative ileus.[1][2] The synthesis of its intermediate is a critical step in the overall manufacturing process. This protocol outlines a widely utilized four-step synthetic pathway starting from propiophenone (B1677668), which is favored for its mild conditions and high yields.[3] Additionally, the final esterification to form the Trimebutine base and its conversion to the maleate salt are detailed. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, including materials, methods, and expected outcomes.

Introduction

Trimebutine, chemically known as 2-dimethylamino-2-phenylbutyl 3,4,5-trimethoxybenzoate, is a non-competitive spasmolytic agent that acts as a regulator of gastrointestinal motility.[4][5] Its maleate salt is the common pharmaceutical formulation. The synthesis of Trimebutine maleate involves the preparation of the key intermediate, 2-(dimethylamino)-2-phenylbutan-1-ol, followed by an esterification reaction with a derivative of 3,4,5-trimethoxybenzoic acid and subsequent salt formation with maleic acid.

Several synthetic routes for Trimebutine have been reported, with a common pathway involving the reaction of 3,4,5-trimethoxybenzoyl chloride with 2-(dimethylamino)-2-phenylbutanol.[1] However, concerns over the use of hazardous reagents like thionyl chloride for the preparation of the acid chloride and the use of carcinogenic solvents like benzene (B151609) have led to the development of alternative, more efficient, and safer methods.[1] This protocol focuses on a robust and scalable synthesis pathway.

Experimental Protocols

Part 1: Synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol Intermediate

This synthesis is a four-step process starting from propiophenone.[3]

Step 1: Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

This step involves a Strecker-type synthesis where propiophenone reacts with sodium cyanide and dimethylamine (B145610).[3]

  • Materials:

    • Propiophenone

    • Sodium Cyanide

    • 40% Dimethylamine solution in methanol (B129727)

    • Water

    • 1L Autoclave

  • Procedure:

    • To a 1L autoclave, add propiophenone (100 g, 0.75 mol), sodium cyanide (45 g, 0.91 mol), 40% dimethylamine in methanol (337 g), and water (140 g).[3][6]

    • Seal the autoclave and stir the mixture for 30 minutes.

    • Heat the reaction mixture to 60°C under a pressure of 0.3 MPa for 8 hours.[6]

    • After the reaction is complete, cool the mixture and process it to isolate the 2-(N,N-dimethylamino)-2-phenylbutyronitrile.

Step 2: Hydrolysis to 2-(N,N-dimethylamino)-2-phenylbutyric acid

The nitrile group of the product from Step 1 is hydrolyzed under basic conditions.

  • Materials:

  • Procedure:

    • The 2-(N,N-dimethylamino)-2-phenylbutyronitrile is subjected to hydrolysis with sodium hydroxide and water.[7]

    • The reaction mixture is refluxed until the hydrolysis is complete. The pH should be maintained at 12 or higher.[6][7]

    • Upon completion, the reaction mixture is worked up to isolate 2-(N,N-dimethylamino)-2-phenylbutyric acid.

Step 3: Esterification to 2-(N,N-dimethylamino)-2-phenylbutyrate

The carboxylic acid is converted to an ester to facilitate the final reduction step.

  • Materials:

    • 2-(N,N-dimethylamino)-2-phenylbutyric acid

    • Ethanol (B145695) (or other suitable alcohol)

    • Concentrated sulfuric acid (catalytic amount)

  • Procedure:

    • The 2-(N,N-dimethylamino)-2-phenylbutyric acid is refluxed with an excess of ethanol in the presence of a catalytic amount of concentrated sulfuric acid.[3][7]

    • The reaction is monitored until the esterification is complete.

    • The resulting ester, 2-(N,N-dimethylamino)-2-phenylbutyrate, is then isolated.

Step 4: Reduction to 2-(Dimethylamino)-2-phenylbutan-1-ol

The final step in the synthesis of the intermediate is the reduction of the ester to a primary alcohol.

  • Materials:

    • 2-(N,N-dimethylamino)-2-phenylbutyrate

    • Reducing agent (e.g., sodium borohydride)

    • Water

    • Organic solvent (e.g., Toluene)

  • Procedure:

    • The 2-(N,N-dimethylamino)-2-phenylbutyrate is mixed with a suitable reducing agent and water in an organic solvent.[7]

    • The reaction is carried out at an elevated temperature (e.g., 60-75°C) for several hours.[8]

    • After the reaction is complete, the solvent is removed by distillation.

    • The product is extracted with toluene, washed with saturated aqueous ammonium (B1175870) chloride until neutral, and then concentrated to yield the target product, 2-(dimethylamino)-2-phenylbutan-1-ol.[7] A yield of approximately 84% with a purity of 98.8% (HPLC) can be expected.[7]

Part 2: Synthesis of Trimebutine Maleate

Step 5: Esterification of 2-(Dimethylamino)-2-phenylbutan-1-ol with 3,4,5-Trimethoxybenzoic acid

This step involves the esterification of the intermediate alcohol with 3,4,5-trimethoxybenzoic acid.[8]

  • Materials:

    • 2-(dimethylamino)-2-phenylbutan-1-ol (17.3 g)

    • 3,4,5-trimethoxybenzoic acid (21 g)

    • Sulfuric acid (0.5 g)

    • Toluene (200 ml)

    • Sodium carbonate

  • Procedure:

    • In a 500ml four-neck flask, combine 2-(dimethylamino)-2-phenylbutan-1-ol, 3,4,5-trimethoxybenzoic acid, sulfuric acid, and toluene.[8]

    • Heat the mixture to reflux and continue for a specified time until the reaction is complete.

    • Cool the mixture, dilute with water, and adjust the pH to 8 with sodium carbonate.[8]

    • The trimebutine base is then extracted with a solvent like toluene, washed, dried, and concentrated.[8]

Step 6: Formation of Trimebutine Maleate

The final step is the salt formation with maleic acid.

  • Materials:

  • Procedure:

    • Add isopropanol, trimebutine, and maleic acid to a reaction vessel.[9]

    • Stir the mixture at 40°C for 3.5 hours.[9]

    • Add activated carbon and heat the mixture to reflux until the material dissolves and the solution is clear.

    • Filter the hot solution to remove the activated carbon.

    • Cool the filtrate to 10°C at a rate of 2°C/min to induce crystallization.[9]

    • Filter the crystals and wash the filter cake with isopropanol (2 L).[9]

    • Dry the product at 50°C for 7 hours to obtain Trimebutine maleate.[9] A yield of 91% with a purity of 99.9% can be expected from this step.[9]

Data Presentation

Table 1: Reactant Quantities for the Synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol

StepReactantMolar Mass ( g/mol )Quantity (g)Moles (mol)
1Propiophenone134.181000.75
1Sodium Cyanide49.01450.91
140% Dimethylamine in Methanol-337-
1Water18.02140-

Table 2: Reactant Quantities and Yield for Trimebutine Maleate Formation

StepReactantMolar Mass ( g/mol )Quantity (kg)Yield (%)Purity (%)
6Trimebutine Base387.475--
6Maleic Acid116.071.59199.9

Visualizations

Experimental Workflow

Synthesis_Workflow Synthesis of Trimebutine Maleate cluster_intermediate Part 1: Intermediate Synthesis cluster_final_product Part 2: Final Product Synthesis Propiophenone Propiophenone Step1 Step 1: Strecker-type Synthesis (NaCN, Dimethylamine, H2O) Propiophenone->Step1 Aminonitrile 2-(N,N-dimethylamino)-2-phenylbutyronitrile Step1->Aminonitrile Step2 Step 2: Hydrolysis (NaOH, H2O, Reflux) Aminonitrile->Step2 CarboxylicAcid 2-(N,N-dimethylamino)-2-phenylbutyric acid Step2->CarboxylicAcid Step3 Step 3: Esterification (Ethanol, H2SO4, Reflux) CarboxylicAcid->Step3 Ester 2-(N,N-dimethylamino)-2-phenylbutyrate Step3->Ester Step4 Step 4: Reduction (Reducing Agent, H2O) Ester->Step4 Intermediate 2-(Dimethylamino)-2-phenylbutan-1-ol Step4->Intermediate Step5 Step 5: Esterification (H2SO4, Toluene, Reflux) Intermediate->Step5 TrimethoxybenzoicAcid 3,4,5-Trimethoxybenzoic Acid TrimethoxybenzoicAcid->Step5 TrimebutineBase Trimebutine Base Step5->TrimebutineBase Step6 Step 6: Salt Formation (Isopropanol) TrimebutineBase->Step6 MaleicAcid Maleic Acid MaleicAcid->Step6 TrimebutineMaleate Trimebutine Maleate Step6->TrimebutineMaleate

Caption: Overall workflow for the synthesis of Trimebutine maleate.

Mechanism of Action of Trimebutine

Trimebutine's primary mechanism of action involves its interaction with the gastrointestinal (GI) tract's enkephalinergic system. It acts as an agonist on peripheral mu (µ), kappa (κ), and delta (δ) opioid receptors. This interaction modulates the release of gastrointestinal peptides, such as motilin, and influences the migrating motor complex (MMC), which is crucial for the regulation of GI motility.

Trimebutine_MoA Trimebutine Mechanism of Action cluster_receptors Opioid Receptors in GI Tract Trimebutine Trimebutine Mu µ-opioid receptor Trimebutine->Mu Agonist Kappa κ-opioid receptor Trimebutine->Kappa Agonist Delta δ-opioid receptor Trimebutine->Delta Agonist Modulation Modulation of GI Motility Mu->Modulation Kappa->Modulation Delta->Modulation Release Release of GI Peptides (e.g., Motilin) Modulation->Release MMC Regulation of Migrating Motor Complex (MMC) Modulation->MMC Effect Normalization of Bowel Function Release->Effect MMC->Effect

Caption: Simplified signaling pathway of Trimebutine's action on the GI tract.

References

Methyl 3,4,5-Trimethoxybenzoate: A Versatile Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl 3,4,5-trimethoxybenzoate (B1228286), a readily available derivative of gallic acid, serves as a crucial starting material for the synthesis of a diverse array of bioactive molecules. Its trimethoxyphenyl moiety is a key pharmacophore present in numerous natural products and synthetic compounds exhibiting a wide spectrum of pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of several classes of bioactive molecules derived from this versatile precursor.

Hydrazone Derivatives: Antimicrobial and Antidiabetic Agents

The condensation of 3,4,5-trimethoxybenzohydrazide (B1329584), obtained from methyl 3,4,5-trimethoxybenzoate, with various aldehydes yields hydrazone derivatives with significant antimicrobial and antidiabetic properties.

Quantitative Data

Table 1: Antimicrobial Activity of (E)-N'-(Substituted)-3,4,5-trimethoxybenzohydrazide Analogs

CompoundR-group (Substituent on aldehyde)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. S. pyogenesZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. P. aeruginosa
4a 4-Chloro-phenyl19182019
4b 4-Nitro-phenyl20192220
4c 4-Hydroxy-phenyl18171918
4d 4-Methoxy-phenyl17161817
4e 2-Hydroxy-phenyl19182019
4f 2-Nitro-phenyl21202321
Ciprofloxacin (Standard)25242625

Table 2: Antidiabetic Activity of Hydrazone Derivatives

CompoundDose (mg/kg)Blood Glucose Level (mg/dL) after 2h% Reduction in Blood Glucose
Control -145 ± 2.5-
Glibenclamide 1075 ± 1.848.2
4a 1085 ± 2.141.4
4b 1082 ± 1.943.4
4f 1080 ± 2.044.8
Experimental Protocols

Protocol 1: Synthesis of 3,4,5-Trimethoxybenzohydrazide

  • A mixture of this compound (1 eq) and hydrazine (B178648) hydrate (B1144303) (5 eq) in ethanol (B145695) is refluxed for 10 hours.[1]

  • The reaction mixture is then concentrated under reduced pressure.

  • The resulting solid is filtered, washed with cold ethanol, and dried to afford 3,4,5-trimethoxybenzohydrazide.

Protocol 2: Synthesis of (E)-N'-(Substituted)-3,4,5-trimethoxybenzohydrazide Analogs

  • A solution of 3,4,5-trimethoxybenzohydrazide (1 eq) in ethanol is treated with the desired substituted aldehyde (1 eq).

  • A catalytic amount of glacial acetic acid is added to the mixture.

  • The reaction mixture is refluxed for 1-2 hours and monitored by TLC.[2]

  • After completion, the mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized to yield the pure hydrazone derivative.

Protocol 3: Antimicrobial Screening (Agar Well Diffusion Method)

  • Prepare nutrient agar (B569324) plates and inoculate them with a standardized suspension of the test microorganism.

  • Create wells of uniform diameter in the agar plates.

  • Add a fixed concentration of the test compound solution to each well.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well.

Visualization

G cluster_0 Synthesis of Bioactive Hydrazones cluster_1 Biological Evaluation This compound This compound 3,4,5-Trimethoxybenzohydrazide 3,4,5-Trimethoxybenzohydrazide This compound->3,4,5-Trimethoxybenzohydrazide Hydrazine Hydrate, Reflux Hydrazone Derivatives Hydrazone Derivatives 3,4,5-Trimethoxybenzohydrazide->Hydrazone Derivatives Substituted Aldehyde, Acetic Acid, Reflux Antimicrobial Activity Antimicrobial Activity Hydrazone Derivatives->Antimicrobial Activity Agar Well Diffusion Antidiabetic Activity Antidiabetic Activity Hydrazone Derivatives->Antidiabetic Activity In vivo studies PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Flavonoid 3',4',5'-Trimethoxy Flavonoid Benzimidazole Derivative Flavonoid->PI3K Inhibition Flavonoid->AKT Inhibition G cluster_0 Synthesis of Hydroxyl Amides cluster_1 Biological Evaluation This compound This compound 3,4,5-Trimethoxybenzoic Acid 3,4,5-Trimethoxybenzoic Acid This compound->3,4,5-Trimethoxybenzoic Acid Hydrolysis Hydroxyl Amide Derivatives Hydroxyl Amide Derivatives 3,4,5-Trimethoxybenzoic Acid->Hydroxyl Amide Derivatives Amino alcohol, TPP, NBS Antimicrobial Activity Antimicrobial Activity Hydroxyl Amide Derivatives->Antimicrobial Activity MIC Determination AChE Inhibition AChE Inhibition Hydroxyl Amide Derivatives->AChE Inhibition Ellman's Method Melanogenesis_Pathway alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Tyrosinase Tyrosinase MITF->Tyrosinase Activates Transcription Melanin Melanin Synthesis Tyrosinase->Melanin Trimethoxybenzene Trimethoxybenzene Derivative Trimethoxybenzene->Tyrosinase Inhibition

References

Application Notes and Protocols for the Methylation of Gallic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the methylation of gallic acid, a common precursor in the synthesis of various bioactive compounds and materials. The protocols outlined below cover the formation of methyl gallate via esterification and the subsequent O-methylation to produce derivatives such as 3,4,5-trimethoxybenzoic acid and its methyl ester.

Synthesis of Methyl Gallate via Fischer Esterification

The esterification of the carboxylic acid group of gallic acid is a common initial step. The most traditional and widely used method is the Fischer esterification, which involves reacting gallic acid with methanol (B129727) in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is a widely adopted method for producing methyl gallate.[1][2]

Materials:

  • Gallic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Toluene (B28343) (for washing)

  • Cold distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Rotary evaporator

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve gallic acid in an excess of anhydrous methanol. A typical ratio is 1:3 to 1:5 w/v (e.g., 20 g of gallic acid in 100 mL of methanol).[2] For larger scale reactions, 500 g of gallic acid can be dissolved in 2000 ml of methanol.[1]

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution. The addition is exothermic and should be done cautiously. For a 200 g scale reaction, 20 ml of concentrated sulfuric acid is used.[3]

  • Reflux: Heat the mixture to reflux using a heating mantle and continue for a period of 2 to 10 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1][2]

  • Workup and Concentration: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.[2] Reduce the volume of methanol by approximately two-thirds using a rotary evaporator.[2]

  • Precipitation: Pour the concentrated reaction mixture into cold distilled water. A white precipitate of crude methyl gallate will form.[2]

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any remaining acid and unreacted gallic acid.[2] A subsequent wash with toluene can also be performed to remove impurities.[1]

  • Purification: The crude methyl gallate can be further purified by recrystallization from hot water or a methanol-water mixture.[2]

  • Drying: Dry the purified methyl gallate crystals.

Quantitative Data for Fischer Esterification
ParameterValueReference
Gallic Acid200 g[3]
Methanol600 ml[3]
Conc. H₂SO₄20 ml[3]
Reaction Time6-8 hours[3]
Yield82%[3]
Melting Point200-204 °C[3]

Workflow for Fischer Esterification of Gallic Acid

Fischer_Esterification reagents Gallic Acid + Methanol + Conc. H₂SO₄ reflux Reflux (2-10 hours) reagents->reflux Heat cool_concentrate Cool & Concentrate (Rotary Evaporator) reflux->cool_concentrate precipitate Precipitate in Cold Water cool_concentrate->precipitate filter_wash Filter & Wash (Water, Toluene) precipitate->filter_wash purify Recrystallize (Hot Water/Methanol) filter_wash->purify product Pure Methyl Gallate purify->product

Caption: Workflow for the synthesis of methyl gallate via Fischer esterification.

O-Methylation of Gallic Acid and its Derivatives

This section details the methylation of the phenolic hydroxyl groups of gallic acid or methyl gallate. Common methylating agents include dimethyl sulfate (B86663) (DMS) and dimethyl carbonate (DMC).

Methylation using Dimethyl Sulfate (DMS)

Dimethyl sulfate is a potent methylating agent but is also highly toxic. Therefore, appropriate safety precautions, such as working in a fume hood and wearing personal protective equipment, are essential.

This protocol describes the methylation of gallic acid to form 3,4,5-trimethoxybenzoic acid.[4]

Materials:

  • Gallic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Dimethyl sulfate (DMS)

  • Dilute hydrochloric acid (HCl)

  • 1 L three-necked flask with mechanical stirrer, separatory funnel, and reflux condenser

  • Ice-water bath

Procedure:

  • Preparation of Sodium Gallate: In a 1 L flask, prepare a cold solution of 80 g of NaOH in 500 cc of water. Add 50 g of gallic acid to this solution. Stopper the flask and shake until the acid has dissolved. The alkaline solution may darken due to oxidation, so limiting air exposure is crucial.[4]

  • First DMS Addition: Add 89 g (67 cc) of dimethyl sulfate to the solution. Shake the mixture for 20 minutes, maintaining the temperature below 30-35 °C by cooling with cold water.[4]

  • Second DMS Addition: Add a second portion of 89 g of dimethyl sulfate and continue shaking for another 10 minutes. The temperature may rise to 40-45 °C during this step.[4]

  • Reflux: Fit the flask with a reflux condenser and boil the contents for two hours.[4]

  • Saponification: To saponify any ester byproducts, add a solution of 20 g of NaOH in 30 cc of water and continue boiling for an additional two hours.[4]

  • Precipitation and Isolation: Cool the reaction mixture and acidify it with dilute hydrochloric acid. The precipitated trimethylgallic acid is then collected by suction filtration and washed thoroughly with cold water.[4]

  • Purification: The product can be purified by recrystallization from boiling water with decolorizing carbon.[4]

ParameterValueReference
Gallic Acid50 g[4]
Sodium Hydroxide (initial)80 g[4]
Dimethyl Sulfate (total)178 g[4]
Sodium Hydroxide (saponification)20 g[4]
Crude Yield89-92%[4]
Purified Yield41-43 g[4]
Melting Point (crude)157-160 °C[4]
Melting Point (purified)167 °C[4]
Methylation using Dimethyl Carbonate (DMC)

Dimethyl carbonate is considered a "green" methylating agent and a more environmentally friendly alternative to dimethyl sulfate.

This protocol describes a one-pot synthesis of methyl 3,4,5-trimethoxybenzoate (B1228286) from gallic acid using DMC under pressure.[5]

Materials:

  • Gallic acid (GA)

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium (B224687) bromide (TBAB) - Phase Transfer Catalyst (PTC)

  • Pressure flask with magnetic stirring

  • Oil bath

  • Methanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 100 ml pressure flask, combine 1.87 g of gallic acid, 1.77 g of tetrabutylammonium bromide (TBAB), 20 ml of dimethyl carbonate (DMC), and 5.5 g of potassium carbonate.[5]

  • Inert Atmosphere: Flush the flask with nitrogen and seal it.[5]

  • Heating: Heat the sealed flask with magnetic stirring in an oil bath set to 120 °C.[5]

  • Reaction Time: After 2 hours, allow the flask to cool to room temperature and carefully release the pressure. Reseal the flask and return it to the oil bath for an additional 3 hours. Monitor the reaction progress by TLC.[5]

  • Workup: After a total of 5 hours, cool the flask. Filter the liquid from the solid reaction mixture with suction.[5]

  • Extraction: Wash the solids with hot methanol and filter again. Combine the liquid filtrates.[5]

  • Isolation and Purification: Remove the solvents from the combined liquids. Recrystallize the resulting brown crystals from a minimum amount of hot methanol. Wash the purified white crystalline product with cold water on the filter under suction.[5]

ParameterValueReference
Gallic Acid1.87 g (11 mmol)[5]
Dimethyl Carbonate (DMC)20 ml[5]
Potassium Carbonate (K₂CO₃)5.5 g[5]
Tetrabutylammonium bromide (TBAB)1.77 g (5.5 mmol)[5]
Temperature120 °C[5]
Reaction Time5 hours[5]
Yield29%[5]
Melting Point82-83 °C[5]

Workflow for Methylation of Gallic Acid

Methylation_Workflow cluster_dms Dimethyl Sulfate (DMS) Method cluster_dmc Dimethyl Carbonate (DMC) Method ga_dms Gallic Acid + NaOH dms_add Add DMS (in portions) ga_dms->dms_add reflux_dms Reflux (2h) dms_add->reflux_dms saponify Saponify (NaOH, 2h) reflux_dms->saponify acidify_filter Acidify (HCl) & Filter saponify->acidify_filter product_tmba 3,4,5-Trimethoxy- benzoic Acid acidify_filter->product_tmba ga_dmc Gallic Acid + DMC + K₂CO₃ + TBAB heat_pressure Heat under Pressure (120°C, 5h) ga_dmc->heat_pressure filter_extract Filter & Extract with Methanol heat_pressure->filter_extract recrystallize_dmc Recrystallize filter_extract->recrystallize_dmc product_mtmb Methyl 3,4,5-Trimethoxy- benzoate recrystallize_dmc->product_mtmb

Caption: Comparative workflows for the O-methylation of gallic acid.

Analytical Methods for Product Characterization

The progress of the methylation reactions and the purity of the final products should be monitored and confirmed using appropriate analytical techniques.

Analytical TechniquePurposeTypical Observations/ResultsReference
Thin-Layer Chromatography (TLC) Monitor reaction progress and assess purity.Disappearance of starting material spot and appearance of product spot with a different Rf value.[1][5]
High-Performance Liquid Chromatography (HPLC) Quantify product purity and yield.A single peak at the expected retention time for the pure product. Purity can be determined by peak area percentage.[6][7][8]
Melting Point Identify the compound and assess its purity.A sharp melting point range consistent with literature values indicates high purity.[3][4][5]
Infrared (IR) Spectroscopy Confirm the presence of functional groups.Disappearance of broad O-H stretch (for hydroxyls) and appearance of C-O-C stretches for ethers and esters.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidate the chemical structure.Appearance of signals corresponding to methyl protons of the ester and methoxy (B1213986) groups at characteristic chemical shifts.[9]

Signaling Pathway Context

While the primary focus of these notes is on the chemical synthesis, it is relevant for drug development professionals to note that gallic acid and its derivatives can influence biological pathways. For instance, gallic acid has been shown to inhibit DNA methyltransferases (DNMTs), which are key enzymes in epigenetic regulation.[10] This inhibitory action can lead to changes in the methylome of cancer cells, suggesting a potential role in epigenetic therapy.[10]

Logical Relationship of Gallic Acid's Action on DNA Methylation

Signaling_Pathway ga Gallic Acid dnmt DNA Methyltransferases (DNMT1, DNMT3B) ga->dnmt Inhibits dna_methylation DNA Methylation dnmt->dna_methylation Catalyzes gene_expression Altered Gene Expression dna_methylation->gene_expression Regulates cancer_inhibition Inhibition of Cancer Cell Growth gene_expression->cancer_inhibition Leads to

Caption: Inhibition of DNA methylation by gallic acid.

These protocols and data provide a comprehensive guide for the synthesis and analysis of methylated derivatives of gallic acid for research and development purposes. Adherence to safety protocols, especially when handling toxic reagents like dimethyl sulfate, is paramount.

References

Application Notes and Protocols: Methyl 3,4,5-trimethoxybenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4,5-trimethoxybenzoate (B1228286) is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1][2][3][4][5] Structurally derived from gallic acid, a natural polyphenol, this compound incorporates the trimethoxyphenyl moiety, a key pharmacophore found in numerous drugs. Its applications in medicinal chemistry are extensive, ranging from the synthesis of antibacterial agents like Trimethoprim to the development of novel anticancer, anti-inflammatory, and antimelanogenic compounds.[1][6][7] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of Methyl 3,4,5-trimethoxybenzoate and its derivatives.

Synthesis of this compound

The primary and most common starting material for the synthesis of this compound is gallic acid.[2][8][9] Both one-step and two-step synthetic routes have been established.

Two-Step Synthesis from Gallic Acid

This traditional method involves the esterification of gallic acid followed by the methylation of the hydroxyl groups.

Experimental Protocol:

Step 1: Esterification of Gallic Acid to Methyl Gallate [8][10]

  • Reaction Setup: In a four-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add 500 g of gallic acid, 2000 mL of methanol (B129727), and 25 g of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours.

  • Work-up: Cool the reaction mixture, then concentrate by distillation under reduced pressure.

  • Isolation: The resulting solid, methyl gallate, is isolated by suction filtration.

  • Washing: Wash the crude methyl gallate with 2500 mL of toluene (B28343) and filter again to yield approximately 500 g of the purified solid.

Step 2: Methylation of Methyl Gallate [8][10]

  • Reaction Setup: In a four-necked flask, add the methyl gallate obtained from the previous step, N,N-dimethylformamide (DMF), and an acid-binding agent (e.g., potassium carbonate). Cool the mixture to below 10°C with stirring.

  • Reaction: Bubble methyl chloride gas through the reaction mixture. After the addition is complete, gradually heat the mixture to 50-60°C and maintain for 2-8 hours.

  • Work-up: Cool the reaction to room temperature and concentrate by distillation.

  • Precipitation: Add water to the concentrated solution with continuous stirring. After approximately 30 minutes, collect the precipitated crude this compound by suction filtration.

  • Purification: Recrystallize the crude product from methanol. Stir and heat the mixture to 60-65°C, reflux for 1 hour, then cool to room temperature. Isolate the pure product by suction filtration and dry to obtain a white crystalline solid.

One-Step Synthesis from Gallic Acid[9]

This method offers a more streamlined approach by combining esterification and methylation into a single step.

Experimental Protocol:

  • Reaction Setup: To a four-necked flask, add 40 g of gallic acid, 1500 mL of DMF, and 120 g of potassium carbonate. Cool the mixture to below 10°C with stirring.

  • Reaction: Introduce 100 g of chloromethane (B1201357) gas. Subsequently, raise the temperature from 40°C to 110°C over a period of 5 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate by distillation.

  • Extraction: Add 600 mL of water to the concentrate and extract three times with ethyl acetate. Combine the organic extracts.

  • Isolation: Concentrate the combined extracts by distillation to obtain a white solid, which is the crude this compound.

  • Purification: Recrystallize the crude product from methanol by heating to 60-65°C, refluxing for 1 hour, and then cooling to room temperature. Filter and dry the purified product.

Diagram of Synthetic Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation GallicAcid Gallic Acid MethylGallate Methyl Gallate GallicAcid->MethylGallate Esterification (Two-Step) MTB This compound GallicAcid->MTB One-Step Synthesis MethylGallate->MTB Methylation (Two-Step) Anticancer Anticancer Assays MTB->Anticancer AntiInflammatory Anti-inflammatory Assays MTB->AntiInflammatory Antimicrobial Antimicrobial Assays MTB->Antimicrobial Antimelanogenic Antimelanogenic Assays MTB->Antimelanogenic MTB_Derivative 3,4,5-Trimethoxyphenyl Derivative Tubulin Tubulin MTB_Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule MTB_Derivative->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Disruption of Mitotic Spindle Apoptosis Apoptosis MitoticArrest->Apoptosis LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Gene Nucleus->iNOS Transcription NO Nitric Oxide iNOS->NO MTB_Derivative This compound Derivative MTB_Derivative->IKK Inhibits

References

Synthesis of Novel Derivatives from Methyl 3,4,5-trimethoxybenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel derivatives from Methyl 3,4,5-trimethoxybenzoate (B1228286). It includes structured data presentation of quantitative results, comprehensive experimental methodologies, and visualizations of key synthetic and biological pathways.

Introduction

Methyl 3,4,5-trimethoxybenzoate, a derivative of gallic acid, serves as a versatile starting material for the synthesis of a wide array of novel compounds with significant pharmacological potential.[1] The presence of the trimethoxy phenyl moiety is a key structural feature in many biologically active molecules, contributing to activities such as anticancer, antimicrobial, and antioxidant effects. This document outlines the synthesis of several classes of derivatives, including hydrazones and chalcones, and details their biological evaluation.

Synthetic Applications and Protocols

The following sections provide detailed protocols for the synthesis of various derivatives from this compound.

Synthesis of 3,4,5-Trimethoxybenzohydrazide (B1329584)

A key intermediate for the synthesis of hydrazone derivatives is 3,4,5-trimethoxybenzohydrazide, which can be synthesized from this compound.

Experimental Protocol:

  • To a solution of this compound (1 equivalent) in methanol, add hydrazine (B178648) hydrate (B1144303) (approximately 5 equivalents).

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture to one-fourth of its initial volume.

  • Cool the concentrated solution to 5°C to precipitate the product.

  • Filter the solid, wash with a small amount of cold ethanol, and dry to obtain 3,4,5-trimethoxybenzohydrazide as a white solid.[2]

Synthesis of Novel (E)-N'-(Substituted)-3,4,5-trimethoxybenzohydrazide Analogs (Hydrazones)

Hydrazones are synthesized by the condensation of 3,4,5-trimethoxybenzohydrazide with various aromatic and heteroaromatic aldehydes.[2]

Experimental Protocol:

  • Dissolve 3,4,5-trimethoxybenzohydrazide (1 equivalent) in methanol.

  • Add the desired substituted aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with n-Hexane, and dried to yield the final hydrazone derivative.[2]

Quantitative Data for Synthesized Hydrazones:

CompoundSubstituentYield (%)M.p. (°C)
4a 2-hydroxybenzylidene94124-125
4h (5-nitrothiophen-2-yl)methylene7480-82

Table 1: Physicochemical data for representative synthesized hydrazone derivatives. Data sourced from[2].

Synthesis of 3,4,5-Trimethoxylated Chalcones

Chalcones are synthesized via a Claisen-Schmidt condensation reaction between 3,4,5-trimethoxyacetophenone and a substituted benzaldehyde (B42025).

Experimental Protocol:

  • Dissolve 3,4,5-trimethoxyacetophenone (1 equivalent) and the appropriate substituted benzaldehyde (1 equivalent) in methanol.

  • Add a 50% aqueous solution of potassium hydroxide (B78521) (KOH) dropwise to the reaction mixture at room temperature.

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water until neutral, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone (B49325).

Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a range of biological activities. The following sections summarize these activities and the underlying signaling pathways.

Anticancer Activity

Certain derivatives exhibit potent antiproliferative effects against various cancer cell lines. The proposed mechanisms of action include tubulin polymerization inhibition, induction of apoptosis via caspase activation, and inhibition of receptor tyrosine kinases like EGFR.

Tubulin Polymerization Inhibition: Some chalcone derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis, a form of programmed cell death.

G1 cluster_0 Cellular Response to Tubulin Inhibition Derivative 3,4,5-Trimethoxy Chalcone Derivative Tubulin β-Tubulin Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Spindle Mitotic Spindle Formation Microtubules->Spindle Disruption Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Workflow of Tubulin Polymerization Inhibition.

Caspase-3 Mediated Apoptosis: The apoptotic pathway is a key target for many anticancer agents. Certain synthesized thiadiazole derivatives of 3,4,5-trimethoxybenzylidene have been shown to act as anti-apoptotic agents by inhibiting caspase-3, a key executioner caspase.[3] However, for anticancer applications, the goal is often to induce apoptosis. The general intrinsic apoptosis pathway, which can be activated by cellular stress induced by chemotherapeutic agents, converges on the activation of executioner caspases like caspase-3.

G2 cluster_1 Intrinsic Apoptosis Pathway Stress Cellular Stress (e.g., DNA Damage) Bax Bax/Bak Activation Stress->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 recruits Apoptosome Apoptosome Formation Apaf1->Apoptosome forms Casp9->Apoptosome forms Casp3 Pro-Caspase-3 Apoptosome->Casp3 activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 cleavage Death Cell Death ActiveCasp3->Death

Caption: Caspase-3 Mediated Apoptosis Signaling.

EGFR Inhibition in Lung Cancer: Imidazo[1,2-a]quinoxaline derivatives bearing the 3,4,5-trimethoxyphenyl moiety have emerged as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).[4] Inhibition of EGFR blocks downstream signaling pathways that promote cell proliferation and survival.

G3 cluster_2 EGFR Signaling Pathway in Lung Cancer Derivative Imidazo[1,2-a]quinoxaline Derivative EGFR EGFR Derivative->EGFR Inhibition PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR Inhibition Signaling Pathway.

Antimicrobial Activity

Hydrazone derivatives of this compound have shown promising antibacterial and antifungal activities.[2] One of the key targets for antibacterial action is the FtsZ protein, which is essential for bacterial cell division.

FtsZ Inhibition: Inhibition of FtsZ polymerization prevents the formation of the Z-ring, a structure critical for bacterial cytokinesis. This leads to filamentation of the bacteria and eventual cell death.

G4 cluster_3 Mechanism of FtsZ Inhibition Derivative Hydrazone Derivative FtsZ FtsZ Monomers Derivative->FtsZ Inhibition Polymerization FtsZ Polymerization FtsZ->Polymerization ZRing Z-Ring Formation Polymerization->ZRing Division Bacterial Cell Division ZRing->Division Inhibition Death Cell Death Division->Death

References

Application Notes and Protocols: The Role of Methyl 3,4,5-trimethoxybenzoate in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4,5-trimethoxybenzoate (B1228286) is a key chemical intermediate and a foundational scaffold in the synthesis of a diverse range of compounds with potent anticancer properties. The 3,4,5-trimethoxyphenyl motif, a key feature of this compound, is a well-established pharmacophore found in numerous natural and synthetic agents that exhibit cytotoxic effects against various cancer cell lines. This moiety is particularly recognized for its role in targeting tubulin polymerization, a critical process in cell division, thereby leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. While Methyl 3,4,5-trimethoxybenzoate itself is primarily a precursor, its derivatives have demonstrated significant efficacy in preclinical studies, making it a molecule of high interest in medicinal chemistry and oncology drug discovery.

These application notes provide an overview of the utility of this compound in the development of anticancer agents, detailing its mechanism of action through its derivatives, and providing standardized protocols for evaluating the efficacy of these synthesized compounds.

Mechanism of Action of this compound Derivatives

The anticancer activity of compounds derived from this compound is primarily attributed to the 3,4,5-trimethoxyphenyl group. This moiety is a key structural feature of many potent tubulin polymerization inhibitors, such as combretastatin (B1194345) A-4.[1] Derivatives incorporating this group often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which is essential for the formation of the mitotic spindle during cell division.[2][3] This interference with microtubule function leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis.[4]

Furthermore, compounds bearing the 3,4,5-trimethoxyphenyl scaffold have been implicated in the modulation of critical cellular signaling pathways that are often dysregulated in cancer. These include the PI3K/Akt/mTOR pathway , which is central to cell growth, proliferation, and survival, and the Ras/Raf/MEK/ERK (MAPK) pathway , which regulates cell proliferation and differentiation.[5][6][7][8][9] By inhibiting these pathways, derivatives of this compound can exert a multi-faceted attack on cancer cells, inhibiting their growth and promoting cell death.

Applications in Anticancer Drug Development

This compound serves as a versatile starting material for the synthesis of a wide array of molecular scaffolds with demonstrated anticancer activity. Its derivatives have been evaluated against numerous human cancer cell lines, showing efficacy in various cancer types.

Quantitative Data Summary of Representative Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50/GI50 values) of various anticancer agents synthesized using the 3,4,5-trimethoxyphenyl scaffold, highlighting the broad applicability and potential of this chemical moiety.

Table 1: Antiproliferative Activities of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives [4]

CompoundMCF-7 (Breast) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)A375 (Melanoma) IC50 (µM)B16-F10 (Melanoma) IC50 (µM)
3g 2.94 ± 0.561.61 ± 0.0046.30 ± 0.306.10 ± 0.310.57 ± 0.011.69 ± 0.41

Table 2: Antiproliferative Activity of Trimethoxyphenyl Pyridine (B92270) Derivatives [10]

CompoundHCT 116 (Colon) IC50 (µM)HEPG-2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)
VI 4.833.256.11

Table 3: Growth Inhibitory (GI50) Values of 4-heteroaryl-5-(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole Derivatives [11]

CompoundCCRF-CEM (Leukemia) GI50 (µM)A549/ATCC (Lung) GI50 (µM)COLO 205 (Colon) GI50 (µM)
8a <0.010.023<0.01
11b 0.0280.1670.082
11d 0.224.522.82

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of novel anticancer agents derived from this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of Test Compound add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_3_4h Incubate for 3-4h add_mtt->incubate_3_4h solubilize Solubilize Formazan Crystals incubate_3_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a test compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations (including a vehicle control) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow start Start: Treat Cells with Compound harvest Harvest Cells (Trypsinization & Centrifugation) start->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix in 70% Ethanol wash_pbs->fix stain Stain with Propidium Iodide (PI) / RNase A fix->stain analyze Analyze on Flow Cytometer stain->analyze end End: Determine Cell Cycle Distribution analyze->end

Experimental workflow for cell cycle analysis using flow cytometry.

Protocol 3: Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, in response to treatment with a test compound.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • Assay buffer

  • 96-well plate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Cell Lysis: Harvest the cells and lyse them using the provided lysis buffer. Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to the wells. Add the caspase-3 substrate and assay buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity. Compare the activity in treated cells to that in untreated control cells.

Signaling Pathways and Visualization

The anticancer effects of this compound derivatives are often mediated by their interaction with key cellular signaling pathways. The following diagrams illustrate these interactions.

Tubulin Polymerization Inhibition and Apoptosis Induction

Tubulin_Pathway compound 3,4,5-Trimethoxyphenyl Derivative tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to microtubule Microtubule Dynamics (Polymerization/Depolymerization) tubulin->microtubule Inhibits spindle Mitotic Spindle Formation microtubule->spindle Disrupts arrest G2/M Phase Arrest spindle->arrest Leads to apoptosis Apoptosis arrest->apoptosis Induces caspase3 Caspase-3 Activation apoptosis->caspase3 Involves

Inhibition of tubulin polymerization leading to apoptosis.

Modulation of PI3K/Akt/mTOR and Ras/Raf/MEK/ERK Pathways

Signaling_Pathways cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ras Ras/Raf/MEK/ERK Pathway cluster_outcome Cellular Outcome RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes compound 3,4,5-Trimethoxyphenyl Derivative compound->PI3K Inhibits compound->Ras Inhibits

Inhibition of pro-survival signaling pathways.

Conclusion

This compound is an invaluable building block in the design and synthesis of novel anticancer agents. The 3,4,5-trimethoxyphenyl moiety it provides is a privileged scaffold that imparts significant cytotoxic activity to a wide range of derivatives. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Furthermore, the modulation of key oncogenic signaling pathways such as PI3K/Akt/mTOR and Ras/Raf/MEK/ERK contributes to their anticancer effects. The protocols and data presented herein serve as a comprehensive resource for researchers engaged in the discovery and development of new cancer therapeutics based on this promising chemical scaffold. Further exploration and optimization of derivatives of this compound hold significant promise for the future of oncology drug development.

References

Application Notes and Protocols: The Role of Methyl 3,4,5-trimethoxybenzoate in the Development of Potent Antioxidant Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,4,5-trimethoxybenzoate (B1228286) (MTB), a derivative of gallic acid, serves as a pivotal scaffold in the synthesis of novel antioxidant compounds. Its unique structural features, characterized by three methoxy (B1213986) groups on the benzene (B151609) ring, contribute to the antioxidant capacity of its derivatives. This document provides detailed application notes on the significance of MTB in antioxidant development, comprehensive experimental protocols for the synthesis of MTB-derived antioxidant compounds, and standardized methods for evaluating their antioxidant efficacy. Quantitative data on the antioxidant activity of representative compounds are presented, alongside visual workflows and signaling pathway diagrams to facilitate a deeper understanding of their mechanism of action.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Antioxidants are crucial in mitigating oxidative damage by scavenging free radicals. Methyl 3,4,5-trimethoxybenzoate, readily synthesized from gallic acid, is a valuable starting material for creating a diverse range of antioxidant molecules. The derivatization of MTB, often through the formation of hydrazones, oxadiazoles, and other heterocyclic systems, has been shown to yield compounds with significant free radical scavenging capabilities.

Data Presentation: Antioxidant Activity of MTB Derivatives

The antioxidant potential of compounds derived from structures closely related to this compound, such as those bearing a 3,4,5-trimethoxybenzyl moiety, has been evaluated using various assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method, with the half-maximal inhibitory concentration (IC50) being a key metric for antioxidant strength (a lower IC50 value indicates higher antioxidant activity). The following table summarizes the DPPH radical scavenging activity of a series of hydrazone derivatives containing the 3,4,5-trimethoxybenzyl group, which serve as representative examples of the antioxidant potential of MTB-derived compounds.[1]

Compound IDStructureDPPH IC50 (µg/mL)[1]
7b Hydrazone with phenolic hydroxyl group at the para position and additional electron-donating groups at the ortho position.62
7c Hydrazone with phenolic hydroxyl group at the para position and additional electron-donating groups at the ortho position.75
7d Hydrazone with phenolic hydroxyl group at the para position and additional electron-donating groups at the ortho position.106
BHT Butylated hydroxytoluene (Standard Antioxidant)> 7b, 7c, 7d

Experimental Protocols

Protocol 1: Synthesis of this compound (MTB) from Gallic Acid

This protocol describes a two-step synthesis of this compound from gallic acid.

Step 1: Esterification of Gallic Acid to Methyl Gallate

  • Reaction Setup: In a four-necked flask, add 500g of gallic acid, 2000ml of methanol (B129727), and 25g of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for 2 hours.

  • Work-up: After cooling, concentrate the mixture by distillation.

  • Isolation: Collect the solid methyl gallate by suction filtration.

  • Washing: Wash the solid with 2500ml of toluene (B28343) and filter again after approximately 1 hour to obtain the purified methyl gallate.

Step 2: Methylation of Methyl Gallate to this compound

  • Reaction Setup: In a four-necked bottle, add 40g of methyl gallate, 320ml of N,N-dimethylformamide (DMF), and 32g of sodium carbonate.

  • Cooling: Stir the mixture and cool it to below 10°C.

  • Methylation: Pass 80g of methyl chloride gas through the mixture.

  • Heating: After the addition of methyl chloride, heat the mixture to 60°C and maintain for 8 hours.

  • Work-up: Cool the reaction to room temperature and concentrate by distillation.

  • Precipitation: Add 400ml of water to the concentrated solution and stir for about 30 minutes.

  • Isolation: Collect the crude this compound by suction filtration.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Protocol 2: Synthesis of Galloyl Hydrazide from this compound

This protocol details the synthesis of a key intermediate, galloyl hydrazide, which can be further derivatized to create a variety of antioxidant compounds.

  • Reaction Setup: Dissolve this compound (0.02 mol) in 30 ml of absolute ethanol (B145695).

  • Hydrazinolysis: Add 6 ml of hydrazine (B178648) hydrate (B1144303) (80%) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 8 hours.

  • Cooling and Isolation: Allow the mixture to cool to room temperature. The crude product will precipitate.

  • Filtration and Washing: Collect the precipitate by filtration and wash with cold water.

  • Drying and Recrystallization: Dry the solid and recrystallize from ethanol to obtain pure galloyl hydrazide.

Protocol 3: Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives from Galloyl Hydrazide

This protocol provides a general method for the synthesis of 1,3,4-oxadiazole derivatives, a class of compounds known for their antioxidant properties.

  • Reaction Setup: Dissolve aryl hydrazide (1 mmol) in phosphorous oxychloride (5 mL).

  • Addition of Acid: Add an equimolar amount of a suitable carboxylic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 6-7 hours.

  • Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Precipitation: Neutralize the solution with a 20% sodium bicarbonate solution, which will cause the solid product to precipitate.

  • Isolation and Purification: Filter the solid, wash with water, and recrystallize from methanol to obtain the pure 1,3,4-oxadiazole derivative.

Protocol 4: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines a widely used method to assess the antioxidant activity of the synthesized compounds.

  • Preparation of DPPH Stock Solution:

    • Prepare a 0.1 mM stock solution of DPPH in methanol or ethanol.

    • Protect the solution from light by wrapping the container in aluminum foil.

    • Store the stock solution in a refrigerator when not in use and prepare it fresh daily.

  • Preparation of Working DPPH Solution:

    • Dilute the DPPH stock solution with methanol or ethanol to an absorbance of approximately 1.0 ± 0.1 at 517 nm.

  • Preparation of Test Samples and Positive Control:

    • Prepare a series of dilutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.

  • Assay Procedure:

    • In a microplate or cuvettes, mix a specific volume of the test sample or control with an equal volume of the DPPH working solution.

    • Include a blank containing only the solvent and the DPPH working solution.

    • Incubate the reactions in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each reaction at 517 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of scavenging activity for each sample using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentrations.

Visualizations

Signaling Pathways

The antioxidant and anti-inflammatory effects of gallic acid and its derivatives are often linked to the modulation of key cellular signaling pathways, such as the Nrf2 and NF-κB pathways.

G cluster_0 Oxidative Stress cluster_1 Nrf2 Pathway (Antioxidant Response) cluster_2 NF-κB Pathway (Inflammatory Response) ROS ROS Keap1 Keap1 ROS->Keap1 Inactivation IKK IKK ROS->IKK Activation Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization MTB_Derivatives_Nrf2 MTB Derivatives MTB_Derivatives_Nrf2->Nrf2 Promotes Activation IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB (p65/p50) IκBα->NF-κB Degradation & Release Inflammatory_Genes Pro-inflammatory Genes NF-κB->Inflammatory_Genes Nuclear Translocation MTB_Derivatives_NFkB MTB Derivatives MTB_Derivatives_NFkB->IKK Inhibition

Caption: Modulation of Nrf2 and NF-κB pathways by MTB derivatives.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of antioxidant compounds from this compound and their subsequent antioxidant activity screening.

G cluster_0 Synthesis Workflow Start Gallic Acid Step1 Esterification (Methanol, H₂SO₄) Start->Step1 Intermediate1 Methyl Gallate Step1->Intermediate1 Step2 Methylation (Methyl Chloride, Na₂CO₃) Intermediate1->Step2 MTB This compound (MTB) Step2->MTB Step3 Derivatization (e.g., Hydrazinolysis) MTB->Step3 Derivatives MTB Derivatives (e.g., Hydrazides) Step3->Derivatives Step4 Further Synthesis (e.g., Cyclization) Derivatives->Step4 Final_Compounds Antioxidant Compounds (e.g., Oxadiazoles) Step4->Final_Compounds

Caption: General synthesis workflow for MTB-derived antioxidant compounds.

G cluster_1 Antioxidant Screening Workflow Compounds Synthesized MTB Derivatives Preparation Prepare Serial Dilutions of Compounds and Control Compounds->Preparation Assay DPPH Radical Scavenging Assay Preparation->Assay Incubation Incubate in Dark (30 minutes) Assay->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Analysis Calculate % Scavenging and IC50 Values Measurement->Analysis Result Identify Potent Antioxidant Compounds Analysis->Result

Caption: Workflow for DPPH antioxidant activity screening.

Conclusion

This compound is a versatile and valuable building block in the design and synthesis of novel antioxidant compounds. The protocols and data presented herein provide a foundational resource for researchers in the fields of medicinal chemistry and drug development. The ability to systematically synthesize and evaluate a library of MTB derivatives offers a promising avenue for the discovery of potent antioxidant agents with therapeutic potential. Further investigation into the structure-activity relationships and the precise molecular mechanisms of action of these compounds will be crucial for their future development as clinical candidates.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Methyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3,4,5-trimethoxybenzoate (B1228286) is a crucial intermediate in the synthesis of various pharmaceuticals and organic compounds.[1] It is a key building block for the production of the antibacterial drug Trimethoprim (TMP) and the gastrointestinal drug Trimebutine maleate.[2][3] This document provides detailed protocols for two common laboratory-scale methods for the synthesis of Methyl 3,4,5-trimethoxybenzoate, starting from gallic acid. The protocols are intended for researchers, scientists, and professionals in drug development.

Method 1: Two-Step Synthesis via Methyl Gallate

This method involves the initial esterification of gallic acid to form methyl gallate, followed by the methylation of the hydroxyl groups. This approach offers high purity and yield.[4][5]

Experimental Protocol

Step 1: Synthesis of Methyl Gallate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add gallic acid (17.0 g, 0.1 mol) and methanol (B129727) (80 mL).

  • Slowly add concentrated sulfuric acid (1.0 mL) to the suspension while stirring.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The resulting solid is filtered, washed with cold toluene (B28343) (2 x 20 mL), and dried to afford methyl gallate.

Step 2: Synthesis of this compound

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube, add methyl gallate (18.4 g, 0.1 mol), N,N-dimethylformamide (DMF) (150 mL), and potassium carbonate (41.4 g, 0.3 mol).

  • Cool the mixture to below 10°C in an ice bath.

  • Bubble methyl chloride gas (30.3 g, 0.6 mol) into the stirred suspension.

  • After the addition of methyl chloride, slowly warm the reaction mixture to 55°C and maintain for 8 hours.

  • After cooling to room temperature, pour the reaction mixture into 400 mL of cold water with stirring.

  • Collect the precipitated solid by suction filtration and wash with water.

  • Recrystallize the crude product from methanol to obtain pure this compound.

Data Presentation
Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Yield (%)Purity (HPLC)Melting Point (°C)
Gallic Acid170.1217.00.1---
Methyl Gallate184.15~18.4~0.1~99--
This compound226.23~20.80.092~85-90>99%82-84

Workflow Diagram

Two_Step_Synthesis cluster_step1 Step 1: Esterification cluster_step2 Step 2: Methylation GallicAcid Gallic Acid Reflux Reflux, 4h GallicAcid->Reflux Methanol Methanol Methanol->Reflux H2SO4 H2SO4 (cat.) H2SO4->Reflux MethylGallate Methyl Gallate Reflux->MethylGallate MethylGallate_in MethylGallate_in Reaction 55°C, 8h MethylGallate_in->Reaction MethylGallate_in->Reaction Workup Aqueous Workup Reaction->Workup DMF DMF DMF->Reaction K2CO3 K2CO3 K2CO3->Reaction MeCl Methyl Chloride MeCl->Reaction Recrystallization Recrystallization (Methanol) Workup->Recrystallization FinalProduct Methyl 3,4,5- trimethoxybenzoate Recrystallization->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

Method 2: One-Step Synthesis from Gallic Acid

This method combines the esterification and methylation steps into a single reaction, offering a more streamlined process.[6]

Experimental Protocol
  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube, add gallic acid (17.0 g, 0.1 mol), N,N-dimethylformamide (DMF) (300 mL), and potassium carbonate (69.0 g, 0.5 mol).

  • Cool the mixture to below 10°C in an ice bath.

  • Bubble methyl chloride gas (50.5 g, 1.0 mol) into the stirred suspension.

  • After the addition of methyl chloride, slowly warm the reaction mixture to 80°C and maintain for 6 hours.

  • After cooling to room temperature, pour the reaction mixture into 600 mL of cold water with stirring.

  • Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Recrystallize the crude product from methanol to obtain pure this compound.

Data Presentation
Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Yield (%)Purity (HPLC)Melting Point (°C)
Gallic Acid170.1217.00.1---
This compound226.23~19.20.085~85>98%81-83

Workflow Diagram

One_Step_Synthesis cluster_reaction One-Pot Reaction cluster_workup Workup and Purification GallicAcid Gallic Acid Reaction 80°C, 6h GallicAcid->Reaction DMF DMF DMF->Reaction K2CO3 K2CO3 K2CO3->Reaction MeCl Methyl Chloride MeCl->Reaction AqueousWorkup Aqueous Workup Reaction->AqueousWorkup Extraction Ethyl Acetate Extraction AqueousWorkup->Extraction Concentration Concentration Extraction->Concentration Recrystallization Recrystallization (Methanol) Concentration->Recrystallization FinalProduct Methyl 3,4,5- trimethoxybenzoate Recrystallization->FinalProduct

Caption: Workflow for the one-step synthesis of this compound.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

  • Appearance: White to off-white crystalline solid.[6]

  • Melting Point: 81-84 °C.[7]

  • Molecular Formula: C₁₁H₁₄O₅.[8]

  • Molecular Weight: 226.23 g/mol .[8]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.28 (s, 2H), 3.90 (s, 6H), 3.88 (s, 3H), 3.87 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 166.5, 153.2, 142.4, 125.0, 106.6, 60.9, 56.2, 52.1.

  • IR (KBr, cm⁻¹): 2940, 1715, 1590, 1505, 1460, 1415, 1330, 1220, 1125, 1005, 995, 850, 765.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Dimethyl sulfate is highly toxic and carcinogenic and should be handled with extreme caution.[4] Methyl chloride is a flammable gas.

  • Concentrated sulfuric acid is corrosive and should be handled with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in these procedures.

References

Industrial Production of Methyl 3,4,5-trimethoxybenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3,4,5-trimethoxybenzoate (B1228286) is a crucial intermediate in the synthesis of various pharmaceuticals, including the antibacterial synergist Trimethoprim and the anti-anxiety drug Trimetozine.[1][2] Its efficient industrial production is therefore of significant interest. This document outlines the prevalent industrial synthesis methods for Methyl 3,4,5-trimethoxybenzoate, providing detailed protocols and comparative data.

Synthesis Routes

The industrial synthesis of this compound predominantly starts from gallic acid.[1][3] Two primary methodologies are employed: a traditional two-step synthesis and a more streamlined one-step synthesis.

Two-Step Synthesis Pathway

The conventional industrial method involves a two-step process:

  • Esterification: Gallic acid is first esterified with methanol (B129727) in the presence of an acid catalyst, typically sulfuric acid, to produce methyl gallate.[1]

  • Methylation: The intermediate, methyl gallate, is then methylated to yield this compound.[1] Historically, toxic methylating agents like dimethyl sulfate (B86663) were used.[1][2] However, newer, more environmentally friendly methods utilize methyl chloride gas.[1]

Two_Step_Synthesis GallicAcid Gallic Acid MethylGallate Methyl Gallate GallicAcid->MethylGallate Esterification Methanol_Ester Methanol Methanol_Ester->MethylGallate H2SO4_Ester H₂SO₄ (catalyst) H2SO4_Ester->MethylGallate FinalProduct This compound MethylGallate->FinalProduct Methylation MethylChloride Methyl Chloride MethylChloride->FinalProduct Base Base (e.g., K₂CO₃, Na₂CO₃) Base->FinalProduct DMF DMF (solvent) DMF->FinalProduct

Diagram 1: Two-Step Synthesis of this compound.
One-Step Synthesis Pathway

To improve efficiency and reduce waste, a one-step synthesis method has been developed. This process combines the esterification and methylation reactions in a single pot, using gallic acid, methyl chloride, and a suitable solvent and base.[2]

One_Step_Synthesis GallicAcid Gallic Acid FinalProduct_OneStep This compound GallicAcid->FinalProduct_OneStep One-Step Reaction MethylChloride_OneStep Methyl Chloride MethylChloride_OneStep->FinalProduct_OneStep Base_OneStep Base (e.g., K₂CO₃) Base_OneStep->FinalProduct_OneStep DMF_OneStep DMF (solvent) DMF_OneStep->FinalProduct_OneStep

Diagram 2: One-Step Synthesis of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported industrial synthesis protocols.

Table 1: Two-Step Synthesis - Methylation of Methyl Gallate

ParameterEmbodiment 1[1][4]Embodiment 2[1][4]Embodiment 3[1]
Starting Material Methyl GallateMethyl GallateMethyl Gallate
Methylating Agent Methyl ChlorideMethyl ChlorideMethyl Chloride
Base Sodium CarbonatePotassium CarbonateSodium Carbonate
Solvent DMFDMFDMF
Reaction Temperature 60°C55°C25°C
Reaction Time 8 hours8 hours3 hours
Yield 86.5%85.3%84.9%
Purity (HPLC) 99.0%99.6%99.1%
Melting Point 82-83°C83-84°C81-82°C

Table 2: One-Step Synthesis from Gallic Acid

ParameterExample Protocol[2]
Starting Material Gallic Acid
Reactant Methyl Chloride
Base Potassium Carbonate
Solvent DMF
Reaction Temperature Stepwise increase from 40°C to 110°C
Reaction Time 5 hours
Yield Not explicitly stated, but method is described as high-efficiency
Purity (HPLC) Not explicitly stated
Melting Point Not explicitly stated

Experimental Protocols

Protocol 1: Two-Step Synthesis - Esterification of Gallic Acid to Methyl Gallate

This protocol is a precursor step for the methylation process outlined in Protocol 2.

Materials:

  • Gallic Acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Toluene

Procedure:

  • In a suitable reaction vessel, add 500g of gallic acid, 2000ml of methanol, and 25g of concentrated sulfuric acid.[1]

  • Heat the mixture to reflux and maintain for 2 hours.[1]

  • After reflux, cool the reaction mixture.

  • Concentrate the mixture by distillation to remove excess methanol.

  • Isolate the solid methyl gallate by suction filtration.[1]

  • Wash the collected solid with 2500ml of toluene.[1]

  • Perform suction filtration again after approximately 1 hour to obtain purified methyl gallate.[1]

Protocol 2: Two-Step Synthesis - Methylation of Methyl Gallate

This protocol details the synthesis of the final product from the intermediate, methyl gallate.

Materials:

  • Methyl Gallate (from Protocol 1)

  • N,N-Dimethylformamide (DMF)

  • Sodium Carbonate (or Potassium Carbonate)

  • Methyl Chloride gas

  • Methanol (for purification)

Procedure:

  • In a four-necked flask, add 40g of methyl gallate, 320ml of DMF, and 32g of sodium carbonate.[1][4]

  • Stir the mixture and cool it to below 10°C.

  • Introduce 80g of methyl chloride gas into the reaction mixture.[1][4]

  • After the addition of methyl chloride, heat the mixture to 60°C and maintain for 8 hours.[1][4]

  • Cool the reaction mixture to room temperature and concentrate by distillation to remove DMF.

  • Add 400ml of water to the concentrated residue with continuous stirring.

  • After approximately 30 minutes, collect the crude product by suction filtration.[1]

  • For purification, add the crude product to 400ml of methanol.

  • Stir and heat the mixture to 60-65°C and reflux for 1 hour.[1]

  • Cool to room temperature, concentrate by distillation, and isolate the pure product by suction filtration.

  • Dry the final product to obtain pure this compound.[1]

Protocol 3: One-Step Synthesis of this compound

This protocol outlines the direct conversion of gallic acid to the final product.

Materials:

  • Gallic Acid

  • N,N-Dimethylformamide (DMF)

  • Potassium Carbonate

  • Methyl Chloride gas

  • Ethyl Acetate (for extraction)

  • Methanol (for purification)

Procedure:

  • In a four-necked flask, add 40g of gallic acid, 1500ml of DMF, and 120g of potassium carbonate.[2]

  • Stir the mixture and cool to below 10°C.

  • Introduce 100g of methyl chloride gas into the reaction mixture.[2]

  • Immediately after the addition of methyl chloride, begin a stepwise temperature increase from 40°C to 110°C over a period of 5 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature and concentrate by distillation.

  • Add 600ml of water to the concentrated solution with continuous stirring.

  • Extract the aqueous mixture three times with ethyl acetate.[2]

  • Combine the organic extracts and concentrate by distillation to obtain the crude white solid product.[2]

  • For purification, add the crude product to 200ml of methanol.

  • Stir and heat the mixture to 60-65°C and reflux for 1 hour.[2]

  • Cool to room temperature, concentrate by distillation, and isolate the pure product by suction filtration.

  • Dry the final product to obtain pure this compound.[2]

Experimental Workflow

The general workflow for the industrial production of this compound, encompassing both synthesis and quality control, is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control RawMaterials Raw Materials (Gallic Acid, Methanol, etc.) Reaction Chemical Reaction (One-Step or Two-Step) RawMaterials->Reaction CrudeIsolation Crude Product Isolation (Filtration, Extraction) Reaction->CrudeIsolation Recrystallization Recrystallization (e.g., from Methanol) CrudeIsolation->Recrystallization Drying Drying Recrystallization->Drying HPLC Purity Analysis (HPLC) Drying->HPLC MeltingPoint Melting Point Determination Drying->MeltingPoint FinalProduct_QC Final Product HPLC->FinalProduct_QC MeltingPoint->FinalProduct_QC

Diagram 3: General Experimental Workflow for Production and Quality Control.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3,4,5-trimethoxybenzoate (B1228286).

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of Methyl 3,4,5-trimethoxybenzoate, providing potential causes and recommended solutions.

Q1: My overall yield is significantly lower than reported values. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route employed. The most common method involves a two-step process: esterification of gallic acid followed by methylation.

  • Incomplete Esterification: The esterification of gallic acid with methanol (B129727) is a reversible reaction. To drive the reaction towards the product, it is crucial to use an excess of methanol or effectively remove the water formed during the reaction. Ensure your methanol is anhydrous and consider using a Dean-Stark apparatus if water removal is an issue.

  • Inefficient Methylation: The methylation of the hydroxyl groups of methyl gallate is a critical step. The choice of methylating agent, base, and solvent can significantly impact the yield.

    • Reagent Purity: Ensure the purity of your methylating agent (e.g., dimethyl sulfate (B86663) or methyl chloride) and the base (e.g., potassium carbonate or sodium hydroxide).

    • Reaction Conditions: Temperature and reaction time are crucial. For instance, when using methyl chloride, the reaction is often carried out at elevated temperatures (50-60°C) for several hours.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Base Strength and Stoichiometry: An appropriate amount of a suitable base is necessary to deprotonate the phenolic hydroxyl groups, facilitating the nucleophilic attack on the methylating agent. Insufficient base will lead to incomplete methylation.

  • Suboptimal One-Step Synthesis Conditions: If employing a one-step method from gallic acid, the reaction conditions are even more critical. The temperature profile, stoichiometry of reagents (gallic acid, methylating agent, and base), and choice of solvent (e.g., DMF) must be carefully controlled.[3]

Q2: I am observing significant amounts of impurities in my crude product. What are these impurities and how can I minimize their formation?

A2: The formation of impurities is a common challenge. The nature of these impurities depends on the synthetic route.

  • Partially Methylated Intermediates: The most common impurities are incompletely methylated derivatives of methyl gallate, such as methyl 3-hydroxy-4,5-dimethoxybenzoate or methyl 3,5-dihydroxy-4-methoxybenzoate.

    • Minimization: To minimize these, ensure a sufficient excess of the methylating agent and an adequate amount of base are used. Increasing the reaction time or temperature might also help to drive the reaction to completion.

  • Hydrolysis of the Ester: During workup or purification, the methyl ester group can be hydrolyzed back to the carboxylic acid (3,4,5-trimethoxybenzoic acid), especially if exposed to strongly acidic or basic conditions for extended periods at elevated temperatures.

    • Minimization: Maintain neutral pH during the aqueous workup and avoid unnecessarily high temperatures during purification steps.

  • Side-products from the Methylating Agent: Dimethyl sulfate is highly reactive and can lead to undesired side reactions if not handled carefully.

    • Minimization: Add the dimethyl sulfate dropwise to control the reaction temperature and minimize side reactions.

Q3: The purification of my crude this compound is proving difficult. What are the recommended purification methods?

A3: Purification is essential to obtain a high-purity final product.

  • Recrystallization: This is the most common and effective method for purifying the crude product.

    • Solvent Selection: Methanol is a widely used solvent for recrystallization.[1][2] The crude product is dissolved in a minimum amount of hot methanol, and the solution is then allowed to cool slowly to induce crystallization of the pure product.

    • Procedure: Dissolve the crude solid in hot methanol (around 60-65°C), reflux for a short period (e.g., 1 hour), and then cool to room temperature or below to allow for crystallization. The pure crystals can then be isolated by filtration.[1][2]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography using silica (B1680970) gel can be employed. A solvent system of ethyl acetate (B1210297) and hexane (B92381) is typically effective for separating the desired product from less polar impurities.

Experimental Protocols

Below are detailed methodologies for the key synthetic routes to this compound.

Two-Step Synthesis from Gallic Acid

This is a widely adopted and reliable method.

Step 1: Esterification of Gallic Acid to Methyl Gallate

  • To a flask containing 500g of gallic acid, add 2000ml of methanol and 25g of concentrated sulfuric acid.[1]

  • Heat the mixture to reflux and maintain for 2 hours.[1]

  • After cooling, concentrate the solution under reduced pressure.[1]

  • The resulting solid is methyl gallate, which can be collected by suction filtration.[1]

  • Wash the solid with a suitable solvent like toluene (B28343) to remove impurities.[1]

Step 2: Methylation of Methyl Gallate

  • In a four-necked flask, add 40g of methyl gallate, 320ml of N,N-Dimethylformamide (DMF), and 32g of sodium carbonate.[1]

  • Stir the mixture and cool it to below 10°C.[1]

  • Introduce 80g of methyl chloride gas.[1]

  • After the addition, heat the mixture to 60°C and maintain for 8 hours.[1]

  • Cool the reaction mixture to room temperature and concentrate it.[1]

  • Add 400ml of water to the concentrate and stir for about 30 minutes to precipitate the crude product.[1]

  • Collect the crude this compound by suction filtration.[1]

  • Purify the crude product by recrystallization from methanol.[1]

One-Step Synthesis from Gallic Acid

This method offers a more streamlined process.

  • In a four-necked flask, add 40g of gallic acid, 1500ml of DMF, and 120g of potassium carbonate.[3]

  • Stir the mixture and cool to below 10°C.[3]

  • Introduce 100g of chloromethane (B1201357) gas.[3]

  • Gradually raise the temperature from 40°C to 110°C over 5 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature and concentrate it by distillation.[3]

  • To the concentrated solution, add 600ml of water and extract three times with ethyl acetate.[3]

  • Combine the ethyl acetate extracts and concentrate under reduced pressure to obtain the crude solid product.[3]

  • Purify the crude product by recrystallization from methanol.[3]

Data Presentation

The following table summarizes the reported yields for different synthetic conditions.

Starting MaterialMethylating AgentBaseSolventReaction Time (h)Reaction Temp (°C)Yield (%)Purity (HPLC) (%)Reference
Methyl GallateMethyl ChlorideSodium CarbonateDMF86086.599.0[1]
Methyl GallateMethyl ChloridePotassium CarbonateDMF85585.399.6[1]
Methyl GallateMethyl ChloridePotassium CarbonateDMF25085.199.3[1]
Gallic AcidDimethyl SulfatePotassium CarbonateDMF2.5 + 4.520-25--[4]
Gallic AcidDimethyl SulfateSodium HydroxideWater1.515-40>90-[5]
3,4,5-Trimethoxybenzoic AcidMethanolSulfuric AcidMethanol2465100-[6]

Visualizations

The following diagrams illustrate the key experimental workflows and logical relationships in the synthesis of this compound.

Synthesis_Workflow GallicAcid Gallic Acid Esterification Esterification (Methanol, H₂SO₄) GallicAcid->Esterification MethylGallate Methyl Gallate Esterification->MethylGallate Methylation Methylation (CH₃Cl or (CH₃)₂SO₄, Base) MethylGallate->Methylation CrudeProduct Crude Methyl 3,4,5-trimethoxybenzoate Methylation->CrudeProduct Purification Purification (Recrystallization from Methanol) CrudeProduct->Purification FinalProduct Pure Methyl 3,4,5-trimethoxybenzoate Purification->FinalProduct

Caption: Two-step synthesis workflow for this compound from Gallic Acid.

Troubleshooting_Yield start_node start_node decision_node decision_node process_node process_node end_node end_node start Low Yield Observed check_ester Esterification Step Issue? start->check_ester check_methyl Methylation Step Issue? check_ester->check_methyl No incomplete_ester Incomplete Esterification check_ester->incomplete_ester Yes incomplete_methyl Incomplete Methylation check_methyl->incomplete_methyl Yes purification_loss Loss during Purification check_methyl->purification_loss No solution_ester Use excess Methanol Remove Water incomplete_ester->solution_ester solution_methyl Check Reagent Stoichiometry Optimize Temp/Time incomplete_methyl->solution_methyl solution_purify Optimize Recrystallization Solvent/Temperature purification_loss->solution_purify

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of Crude Methyl 3,4,5-trimethoxybenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 3,4,5-trimethoxybenzoate (B1228286) by recrystallization.

Data Presentation

Physical Properties of Methyl 3,4,5-trimethoxybenzoate
PropertyValueCitations
Molecular Formula C₁₁H₁₄O₅
Molecular Weight 226.23 g/mol [1]
Appearance White to cream crystalline powder[2]
Melting Point 82-84 °C[3][4]
Boiling Point 274-275 °C[3][5]
Solubility Data
SolventBoiling Point (°C)Est. Solubility at 25°C ( g/100 mL)Est. Solubility at Boiling Point ( g/100 mL)
Methanol (B129727) 65LowHigh
Ethanol 78LowHigh
Isopropanol 82LowModerate
Water 100~0.23Sparingly soluble
Hexanes 69Very LowLow
Toluene 111LowModerate
Ethyl Acetate 77ModerateHigh
Acetone 56HighVery High

Disclaimer: The solubility data in this table is estimated based on general principles of solubility and data for analogous compounds. Experimental verification is recommended.

Experimental Protocol

This protocol details the recrystallization of crude this compound using methanol, a commonly effective solvent for this compound.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula and glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol and begin stirring and gentle heating on a hotplate. Continue to add methanol portion-wise until the solid completely dissolves at or near the boiling point of the methanol. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Troubleshooting and FAQs

Issue 1: The compound does not dissolve in the hot solvent.
  • Question: I've added a significant amount of hot methanol, but my crude this compound is not dissolving. What should I do?

  • Answer: There are a few possibilities. Firstly, you may not have added enough solvent yet; continue adding the solvent in small portions until the solid dissolves. Secondly, your crude product may contain insoluble impurities. If a significant portion of the material has dissolved and some solid remains, this is likely the case. You should proceed to the hot filtration step to remove the insoluble material.

Issue 2: No crystals form upon cooling.
  • Question: My solution has cooled to room temperature and has been in an ice bath, but no crystals have formed. What went wrong?

  • Answer: This is a common issue and usually indicates that too much solvent was used, and the solution is not supersaturated. To induce crystallization, you can try the following:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.

    • Reducing Solvent Volume: Gently heat the solution to evaporate some of the solvent. Then, allow it to cool again.

    • Antisolvent Addition: If you are using a polar solvent like methanol, you can try adding a non-polar solvent in which the compound is insoluble (like cold water or hexanes) dropwise until the solution becomes slightly cloudy, then allow it to cool slowly.

Issue 3: The product "oils out" instead of crystallizing.
  • Question: Upon cooling, my product separated as an oil instead of solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This can happen if the solution is too concentrated or cools too quickly. To resolve this, try the following:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent.

    • Allow the solution to cool much more slowly. You can do this by placing the flask in a beaker of warm water and allowing both to cool to room temperature together.

Issue 4: The recovery of the purified product is very low.
  • Question: After recrystallization, my yield of pure this compound is very low. Why did this happen and can I recover more product?

  • Answer: Low recovery can be due to several factors:

    • Using too much solvent: A significant amount of your product may still be dissolved in the mother liquor. You can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again to see if more crystals form.

    • Premature crystallization during hot filtration: If the solution cooled too much during hot filtration, you may have lost product on the filter paper. Ensure your filtration apparatus is pre-heated.

    • Incomplete crystallization: Ensure you have allowed sufficient time for crystallization at room temperature and in the ice bath.

Issue 5: The melting point of the recrystallized product is still low and broad.
  • Question: I have recrystallized my product, but the melting point is not sharp and is lower than the literature value. Is it still impure?

  • Answer: A low and broad melting point range is a strong indication of impurities. This could mean that the chosen recrystallization solvent was not ideal for removing the specific impurities in your crude product. Common impurities in the synthesis of this compound from gallic acid can include unreacted gallic acid, partially methylated intermediates (e.g., methyl gallate), or residual methylating agents. You may need to perform a second recrystallization or try a different solvent or a mixed solvent system. Alternatively, other purification techniques like column chromatography may be necessary.

Visualizations

Experimental_Workflow start Crude this compound dissolve Dissolve in minimum hot methanol start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration hot_filtration->dissolve Insoluble impurities present cool Slowly cool to room temperature hot_filtration->cool Clear solution ice_bath Cool in ice bath cool->ice_bath filter Vacuum filter to collect crystals ice_bath->filter wash Wash with ice-cold methanol filter->wash dry Dry under vacuum wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Problem during recrystallization no_crystals No crystals form upon cooling? start->no_crystals oiling_out Product oils out? no_crystals->oiling_out No solution_no_crystals Too much solvent used. - Scratch flask - Add seed crystal - Reduce solvent volume no_crystals->solution_no_crystals Yes low_yield Low yield? oiling_out->low_yield No solution_oiling_out Cooling too fast or too concentrated. - Reheat and add more solvent - Cool more slowly oiling_out->solution_oiling_out Yes impure_product Product still impure (low MP)? low_yield->impure_product No solution_low_yield Excess solvent or premature crystallization. - Concentrate mother liquor - Ensure proper hot filtration low_yield->solution_low_yield Yes solution_impure_product Ineffective solvent for impurities. - Re-recrystallize - Use a different solvent system - Consider chromatography impure_product->solution_impure_product Yes success Problem Resolved impure_product->success No solution_no_crystals->success solution_oiling_out->success solution_low_yield->success solution_impure_product->success

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Overcoming challenges in the scale-up of Methyl 3,4,5-trimethoxybenzoate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of Methyl 3,4,5-trimethoxybenzoate (B1228286) production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for Methyl 3,4,5-trimethoxybenzoate?

A1: The two main industrial synthesis routes start from gallic acid:

  • Two-Step Synthesis: This traditional method first involves the methylation of gallic acid to form 3,4,5-trimethoxybenzoic acid, followed by the esterification of this intermediate with methanol (B129727) to yield the final product.[1]

  • One-Step Synthesis: A more modern approach involves the direct reaction of gallic acid with a methylating agent in the presence of a base and a solvent, which accomplishes both methylation and esterification in a single process.[1]

Q2: What are the advantages of the one-step synthesis method over the two-step method?

A2: The one-step synthesis offers several advantages, particularly for large-scale production. It significantly shortens the production cycle, which saves time and reduces costs. By eliminating the intermediate purification step, it simplifies the overall process and can lead to higher overall yields.[1]

Q3: What are the common methylating agents used, and what are the safety considerations?

A3: Historically, dimethyl sulfate (B86663) has been a common methylating agent. However, it is highly toxic and poses significant environmental and health risks.[1] A safer alternative that is increasingly used is methyl chloride gas.[2] When using any methylating agent, it is crucial to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.[2]

Q4: How can the final product be purified?

A4: The crude product is typically purified by recrystallization. A common method involves dissolving the crude solid in hot methanol, followed by cooling to induce crystallization. The purified product is then collected by filtration and dried.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete Esterification (Two-Step Method): The esterification reaction is reversible, which can limit the conversion of the starting material.- Use an excess of methanol to shift the equilibrium towards the product. - Ensure the catalyst (e.g., sulfuric acid) is active and used in the correct proportion.
Incomplete Methylation: Insufficient methylating agent or base can lead to partially methylated byproducts.- Ensure the molar ratio of the methylating agent to gallic acid (or methyl gallate) is optimized. - Use a suitable base (e.g., potassium carbonate, sodium carbonate) in sufficient quantity to neutralize the acid formed during the reaction.[1][2]
Loss of Product During Workup: The product may be lost during extraction or filtration steps.- After quenching the reaction with water, ensure thorough extraction with an appropriate solvent like ethyl acetate. - When filtering the crystallized product, wash the solid with a minimal amount of cold solvent to avoid redissolving the product.
Presence of Impurities Partially Methylated Intermediates: Incomplete reaction can leave hydroxyl groups on the aromatic ring.- Increase the reaction time or temperature to drive the methylation to completion. - Ensure efficient mixing to promote contact between reactants.
Residual Starting Materials: Unreacted gallic acid or 3,4,5-trimethoxybenzoic acid may be present.- Optimize reaction conditions (time, temperature, reactant ratios) to maximize conversion. - An efficient recrystallization step is crucial for removing unreacted starting materials.
Reaction Control Issues During Scale-Up Exothermic Reaction: Methylation reactions can be exothermic, and on a large scale, this can lead to a rapid increase in temperature (a thermal runaway).- Implement controlled, gradual addition of the methylating agent. - Ensure the reactor is equipped with an adequate cooling system to dissipate the heat generated. - Monitor the internal reaction temperature closely throughout the addition of the methylating agent.
Poor Mixing: In large reactors, inefficient stirring can lead to localized "hot spots" and incomplete reactions.- Use a reactor with an appropriate agitator design for viscous slurries. - Ensure the stirring speed is sufficient to maintain a homogeneous mixture.
Inconsistent Crystal Quality Rapid Crystallization: Cooling the solution too quickly during recrystallization can lead to the formation of small, impure crystals.- Implement a controlled cooling profile to allow for the slow growth of larger, purer crystals. - Seeding the solution with a small amount of pure product can help control the crystallization process.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis methods.

Table 1: Comparison of One-Step and Two-Step Synthesis Methods

ParameterTwo-Step MethodOne-Step Method
Starting Material Gallic AcidGallic Acid
Key Reagents Dimethyl Sulfate (toxic), Methanol, Sulfuric AcidMethyl Chloride, Potassium Carbonate
Overall Yield ~80%~85%
Process Complexity Higher (two reaction and purification steps)Lower (single reaction and purification)
Safety Concerns High (due to highly toxic dimethyl sulfate)Lower (methyl chloride is less toxic)

Table 2: Example Reaction Conditions and Yields for One-Step Synthesis

Methyl Gallate (g)Solvent (DMF, ml)Base (Type, g)Methyl Chloride (g)Temperature (°C)Time (h)Final Product (g)Yield (%)Purity (HPLC, %)
40320Sodium Carbonate, 328060846.086.599.0
80480Potassium Carbonate, 2416055890.885.399.6
1601280Potassium Carbonate, 64320502181.185.199.3

Data extracted from patent literature.[2]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Esterification of Gallic Acid to Methyl Gallate

  • To a suitable reaction vessel, add 500 g of gallic acid, 2000 ml of methanol, and 25 g of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Cool the reaction mixture and concentrate it by distillation to remove excess methanol.

  • The resulting solid is collected by suction filtration to yield methyl gallate.

  • The crude methyl gallate can be washed with toluene (B28343) to remove impurities.

Step 2: Methylation of Methyl Gallate

  • This step is not detailed in the provided context but would typically involve reacting methyl gallate with a methylating agent like dimethyl sulfate in the presence of a base.

Protocol 2: One-Step Synthesis of this compound from Methyl Gallate

  • In a four-necked flask equipped with a stirrer, thermometer, and gas inlet, add 80 g of methyl gallate, 480 ml of N,N-dimethylformamide (DMF), and 24 g of potassium carbonate.

  • Stir the mixture and cool it to below 10°C.

  • Slowly introduce 160 g of methyl chloride gas while maintaining the temperature.

  • After the addition is complete, heat the mixture to 55°C and maintain for 8 hours.

  • Cool the reaction mixture to room temperature and concentrate by distillation to remove the solvent.

  • Add 800 ml of water to the concentrated residue and stir for approximately 30 minutes to precipitate the crude product.

  • Collect the crude solid by suction filtration.

Protocol 3: Purification of this compound by Recrystallization

  • Transfer the crude product to a flask and add 800 ml of methanol.

  • Stir the mixture and heat to 60-65°C to dissolve the solid.

  • Reflux for 1 hour.

  • Cool the solution to room temperature to allow for crystallization.

  • Collect the purified crystals by suction filtration.

  • Dry the crystals in an oven to obtain the pure this compound.[2]

Visualizations

experimental_workflow_two_step cluster_step1 Step 1: Esterification cluster_step2 Step 2: Methylation start1 Gallic Acid + Methanol + H₂SO₄ reflux Reflux (2h) start1->reflux cool_concentrate1 Cool & Concentrate reflux->cool_concentrate1 filter1 Suction Filtration cool_concentrate1->filter1 methyl_gallate Methyl Gallate (Crude) filter1->methyl_gallate wash Wash with Toluene methyl_gallate->wash pure_methyl_gallate Methyl Gallate (Pure) wash->pure_methyl_gallate start2 Methyl Gallate + Methylating Agent + Base pure_methyl_gallate->start2 Proceed to Step 2 reaction2 Reaction start2->reaction2 workup2 Workup & Purification reaction2->workup2 final_product This compound workup2->final_product

Two-Step Synthesis Workflow

experimental_workflow_one_step cluster_reaction One-Step Reaction cluster_purification Purification start Methyl Gallate + DMF + K₂CO₃ cool Cool to <10°C start->cool add_gas Add Methyl Chloride Gas cool->add_gas heat Heat to 55°C (8h) add_gas->heat cool_concentrate Cool & Concentrate heat->cool_concentrate precipitate Add Water & Stir cool_concentrate->precipitate Proceed to Purification filter_crude Suction Filtration precipitate->filter_crude crude_product Crude Product filter_crude->crude_product recrystallize Recrystallize from Methanol crude_product->recrystallize filter_pure Suction Filtration & Dry recrystallize->filter_pure final_product Pure this compound filter_pure->final_product

One-Step Synthesis and Purification Workflow

troubleshooting_logic cluster_methylation Methylation Issues cluster_esterification Esterification Issues cluster_purification Purification Issues problem Low Yield or Impurities check_methylation Check Methylation Step problem->check_methylation check_esterification Check Esterification Step (Two-Step Method) problem->check_esterification check_purification Check Purification Step problem->check_purification incomplete_methylation Incomplete Reaction? (Partially methylated byproducts) check_methylation->incomplete_methylation reagent_ratio Incorrect Reagent Ratio? (Methylating agent, base) check_methylation->reagent_ratio reversible_reaction Reversible Reaction? (Incomplete conversion) check_esterification->reversible_reaction catalyst_issue Catalyst Inactive? check_esterification->catalyst_issue loss_during_workup Product Loss during Workup? (Extraction, filtration) check_purification->loss_during_workup inefficient_recrystallization Inefficient Recrystallization? (Cooling too fast) check_purification->inefficient_recrystallization

Troubleshooting Logic Diagram

References

Alternative methylation reagents for gallic acid to avoid dimethyl sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methylation of gallic acid. This resource is designed for researchers, scientists, and drug development professionals seeking safer and effective alternatives to dimethyl sulfate (B86663). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to dimethyl sulfate for methylating gallic acid?

A1: Dimethyl sulfate (DMS) is a potent methylation agent but is also highly toxic, carcinogenic, and corrosive.[1] Handling DMS requires stringent safety precautions. Alternative reagents can offer a safer profile, reduce environmental impact, and in some cases, provide better selectivity with fewer hazardous byproducts.

Q2: What are the most common safer alternatives to dimethyl sulfate for gallic acid methylation?

A2: The most promising and commonly used safer alternatives include dimethyl carbonate (DMC), methyl iodide (MeI), and trimethylsilyldiazomethane (B103560) (TMS-DM). Each reagent has its own set of reaction conditions, advantages, and disadvantages.

Q3: Can the carboxylic acid group of gallic acid interfere with the methylation of the hydroxyl groups?

A3: Yes, the carboxylic acid group can be esterified during the methylation reaction, especially under conditions that favor ester formation.[2] For instance, using dimethyl carbonate at elevated temperatures can lead to the formation of methyl 3,4,5-trimethoxybenzoate (B1228286).[2] If only O-methylation is desired, protecting the carboxylic acid group or choosing selective methylation conditions is necessary.

Q4: What is the expected product of complete methylation of gallic acid?

A4: The complete methylation of both the hydroxyl and carboxylic acid groups of gallic acid results in methyl 3,4,5-trimethoxybenzoate. If only the hydroxyl groups are methylated, the product is 3,4,5-trimethoxybenzoic acid.

Q5: How can I monitor the progress of my methylation reaction?

A5: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction progress.[2] By comparing the TLC spots of your reaction mixture to the starting material (gallic acid) and a standard of the expected product, you can determine when the reaction is complete.

Data Presentation: Comparison of Alternative Methylation Reagents

The following table summarizes the key quantitative data for different methods of methylating gallic acid or its derivatives, providing a basis for comparison.

ReagentSubstrateBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Dimethyl Carbonate (DMC)Gallic AcidK₂CO₃ / TBABDMC1205~29% (this compound)[2]
Methyl ChlorideMethyl GallateK₂CO₃DMF55885.3% (this compound)[3]
Methyl ChlorideMethyl GallateNa₂CO₃DMF60886.5% (this compound)[3]
Methyl IodideQuercetin (a flavonoid with multiple hydroxyl groups)K₂CO₃AcetoneReflux60Good yield (for pentamethyl quercetin)[4]
Trimethylsilyldiazomethane (TMS-DM)PhenolsDIPEAn-hexaneRoom Temp24High (for various phenols)[5]

Note: The yield for the DMC reaction was reported as low in this specific experiment and may be optimizable. The methyl chloride reaction starts from methyl gallate, which is an esterified form of gallic acid.

Experimental Protocols

Protocol 1: Methylation of Gallic Acid using Dimethyl Carbonate (DMC) in a Pressure Flask

This protocol describes the simultaneous O-methylation and esterification of gallic acid to form this compound.[2]

Materials:

  • Gallic acid (GA)

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium (B224687) bromide (TBAB)

  • Methanol (B129727)

  • Nitrogen gas

  • Pressure flask (e.g., Ace glass)

  • Oil bath with magnetic stirring

  • Standard glassware for filtration and recrystallization

Procedure:

  • In a 100 mL pressure flask, combine 1.87 g (11 mmol) of gallic acid, 1.77 g (5.5 mmol) of TBAB, 20 mL of DMC, and 5.5 g of potassium carbonate (3.5x molar equivalent).

  • Flush the flask with nitrogen gas and securely seal it.

  • Heat the flask in an oil bath at 120°C with magnetic stirring.

  • After 2 hours, allow the flask to cool to room temperature and carefully release the pressure.

  • Reseal the flask and return it to the 120°C oil bath for an additional 3 hours.

  • Monitor the reaction completion by TLC (e.g., using a 1:1 hexane:ethyl acetate (B1210297) mobile phase). The reaction is complete when no gallic acid is observed.

  • After cooling, filter the reaction mixture with suction to remove the solids.

  • Wash the collected solids with hot methanol and combine the filtrates.

  • Remove the solvents from the combined filtrate under reduced pressure.

  • Recrystallize the resulting crude product from a minimum amount of hot methanol.

  • Wash the recrystallized solids with cold water on a frit under suction to obtain pure this compound.

Protocol 2: Methylation of Methyl Gallate using Methyl Chloride

This protocol details the methylation of methyl gallate, an intermediate that can be synthesized from gallic acid, to produce this compound.[3]

Materials:

  • Methyl gallate

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • Methyl chloride gas

  • Methanol

  • Four-necked flask equipped with a stirrer, gas inlet, and thermometer

  • Standard glassware for filtration, distillation, and recrystallization

Procedure:

  • In a four-necked flask, add 80 g of methyl gallate, 480 mL of DMF, and 24 g of potassium carbonate.

  • Stir the mixture and cool it to below 10°C.

  • Bubble 160 g of methyl chloride gas through the mixture.

  • After the addition of methyl chloride, heat the reaction mixture to 55°C and maintain it for 8 hours.

  • Cool the reaction to room temperature and concentrate it by distillation.

  • To the concentrated residue, add 800 mL of water and stir for approximately 30 minutes.

  • Filter the mixture to collect the crude product.

  • Recrystallize the crude product from 800 mL of methanol. Heat to 60-65°C to dissolve, then cool to room temperature, concentrate, filter, and dry to obtain pure this compound.

Troubleshooting Guides

Issue 1: Incomplete or No Reaction with Dimethyl Carbonate (DMC) at Reflux Temperature

Question: I tried to methylate gallic acid with DMC at its reflux temperature (90°C) but observed no product formation. What could be the issue?

Answer:

  • Insufficient Temperature: The O-methylation of phenols with DMC often requires higher temperatures than its boiling point at atmospheric pressure.[2] The reaction is significantly more effective at temperatures around 120-160°C, which necessitates the use of a pressure vessel.

  • Base Strength and Solubility: The choice of base is critical. While potassium carbonate is commonly used, its effectiveness can be limited by its solubility in DMC. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can enhance the reaction rate by facilitating the transfer of the phenoxide ion into the organic phase.[2]

  • Reaction Time: Even at elevated temperatures, the reaction may require several hours to reach completion. Ensure you are monitoring the reaction over a sufficient period using TLC.

Issue 2: Low Yield in the Methylation Reaction

Question: My methylation reaction with an alternative reagent resulted in a very low yield. What are the potential causes and solutions?

Answer:

  • Incomplete Reaction: As mentioned above, ensure the reaction has gone to completion by monitoring with TLC. If the reaction has stalled, consider increasing the temperature (if using a pressure vessel for DMC), adding more methylating agent, or extending the reaction time.

  • Side Reactions: Gallic acid has multiple reactive sites. Besides the desired O-methylation, esterification of the carboxylic acid can occur.[2] Depending on the reagent and conditions, other side reactions might be possible. Using a milder base or protecting the more reactive functional groups might improve selectivity and yield of the desired product.

  • Product Degradation: Gallic acid and its derivatives can be susceptible to degradation under harsh reaction conditions (e.g., high temperatures or strongly basic solutions).[6] Consider using milder bases or reaction conditions if degradation is suspected.

  • Purification Losses: Significant product loss can occur during workup and purification steps like extraction and recrystallization.[2] Optimize your purification procedure to minimize these losses. Ensure complete extraction from the aqueous phase and use minimal solvent for recrystallization.

Issue 3: Formation of Multiple Products or Side Products

Question: My final product mixture shows multiple spots on TLC, indicating the formation of several compounds. How can I improve the selectivity of my reaction?

Answer:

  • Partial Methylation: The three hydroxyl groups of gallic acid may have different reactivities, leading to a mixture of mono-, di-, and tri-methylated products. To favor complete methylation, use a sufficient excess of the methylating agent and base, and allow for adequate reaction time.

  • Esterification vs. O-methylation: As discussed, both the hydroxyl and carboxylic acid groups can react. To selectively achieve O-methylation without esterification, you could:

    • Protect the carboxylic acid group (e.g., as an ester) before performing the O-methylation, followed by deprotection.

    • Use reaction conditions that favor O-methylation over esterification. For example, some methods using methyl iodide with a mild base might show better selectivity for the more acidic phenolic protons.

  • Side Reactions with TMS-DM: When using trimethylsilyldiazomethane for methylating phenolic acids, unintended O-methylation of a hydroxyl group on the aromatic ring can occur as a side reaction, particularly if there are electron-donating groups present.[7]

Mandatory Visualizations

experimental_workflow_dmc cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Gallic Acid, K₂CO₃, TBAB, and DMC in a pressure flask heat Heat to 120°C with stirring start->heat monitor Monitor by TLC heat->monitor filter Filter to remove solids monitor->filter Reaction complete evaporate Evaporate solvent filter->evaporate recrystallize Recrystallize from Methanol evaporate->recrystallize wash Wash with cold water recrystallize->wash end Pure Methyl 3,4,5-trimethoxybenzoate wash->end

Caption: Experimental workflow for the methylation of gallic acid using dimethyl carbonate (DMC).

logical_relationship cluster_reagents Alternative Methylating Reagents cluster_considerations Key Considerations DMC Dimethyl Carbonate (DMC) Safety Safety & Toxicity DMC->Safety Low Toxicity Conditions Reaction Conditions (Temp, Time, Pressure) DMC->Conditions High Temp, Pressure Selectivity Selectivity (O- vs. C-methylation, Esterification) DMC->Selectivity Can cause esterification Yield Yield & Purity DMC->Yield Variable MeI Methyl Iodide (MeI) MeI->Safety Toxic, Mutagenic MeI->Conditions Milder Temp MeI->Selectivity Can be selective for phenols MeI->Yield Generally Good TMSDM Trimethylsilyldiazomethane (TMS-DM) TMSDM->Safety Safer than Diazomethane TMSDM->Conditions Room Temp TMSDM->Selectivity Side reactions possible TMSDM->Yield High

Caption: Logical relationships between alternative reagents and experimental considerations.

References

Optimizing reaction conditions for the esterification of 3,4,5-trimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the successful esterification of 3,4,5-trimethoxybenzoic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient and successful experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of 3,4,5-trimethoxybenzoic acid in a question-and-answer format.

Q1: My esterification reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the esterification of 3,4,5-trimethoxybenzoic acid are a common challenge, often stemming from the reversible nature of the reaction and suboptimal conditions. Here are the likely causes and corresponding solutions:

  • Equilibrium Limitations: Fischer esterification is an equilibrium process. To drive the reaction towards the product, you can:

    • Use an excess of one reactant: Typically, the alcohol (e.g., methanol) is used in large excess, often serving as the solvent as well.[1]

    • Remove water: The removal of water, a byproduct, will shift the equilibrium forward. This can be accomplished using a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) or by adding a drying agent.[1]

  • Insufficient Catalyst Activity: The acid catalyst may be inactive or deactivated.

    • Increase catalyst loading: Ensure an adequate amount of catalyst is used. For strong mineral acids like sulfuric acid, a catalytic amount is generally sufficient.[1]

    • Check catalyst quality: Solid acid catalysts can absorb moisture from the air, which reduces their activity. Ensure they have been properly activated and stored.[1]

  • Suboptimal Reaction Temperature and Time: The reaction rate is highly dependent on temperature.

    • Ensure the reaction is heated sufficiently, typically to the reflux temperature of the alcohol being used.[1] For instance, a mixture of 2-chloroethanol (B45725) and 3,4,5-trimethoxybenzoyl chloride in dry benzene (B151609) is refluxed for 4 hours.[2]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]

Q2: The esterification is proceeding very slowly. How can I accelerate the reaction rate?

A2: Slow reaction rates can be addressed by:

  • Increasing the Temperature: Higher temperatures generally lead to faster reaction rates.[4] Be mindful of the boiling points of your reactants and the potential for side reactions at elevated temperatures.

  • Increasing Catalyst Concentration: A higher concentration of the acid catalyst can speed up the reaction. However, excessive amounts may lead to side reactions like dehydration of the alcohol or charring.[1]

  • Microwave-Assisted Synthesis: Using a sealed-vessel microwave can significantly reduce reaction times and, in some cases, improve yields.[5]

Q3: I've observed unexpected byproducts in my reaction mixture. What are the common side reactions?

A3: Potential side reactions during the esterification of 3,4,5-trimethoxybenzoic acid include:

  • Sulfonation: If using concentrated sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic ring can occur.[3]

  • Ether Formation: At higher temperatures, the alcohol can undergo acid-catalyzed dehydration to form an ether. To minimize this, control the reaction temperature and consider using a milder catalyst.[1]

Q4: I am facing difficulties with the work-up and purification of my 3,4,5-trimethoxybenzoic acid ester. What are some common issues and solutions?

A4: Common work-up and purification challenges include:

  • Emulsion formation during extraction: This can happen when washing the organic layer with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst. To break the emulsion, you can add a saturated solution of sodium chloride (brine).[1]

  • Incomplete removal of unreacted carboxylic acid: Ensure thorough washing with a mild base like sodium bicarbonate solution to remove any remaining 3,4,5-trimethoxybenzoic acid.[1][6] The disappearance of the broad O-H stretch of the carboxylic acid in the IR spectrum of the product can confirm its removal.[1]

  • Product Purification: The crude product can be purified by distillation in vacuo or recrystallization from a suitable solvent like aqueous ethanol.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Fischer esterification of 3,4,5-trimethoxybenzoic acid?

A1: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves:

  • Protonation of the carbonyl oxygen of the 3,4,5-trimethoxybenzoic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton transfer from the attacking alcohol to one of the hydroxyl groups.

  • Elimination of water as a leaving group, forming a protonated ester.

  • Deprotonation of the ester to yield the final product and regenerate the acid catalyst.[1]

Q2: What are the most common catalysts used for the esterification of 3,4,5-trimethoxybenzoic acid?

A2: Commonly used catalysts include:

  • Strong mineral acids: Concentrated sulfuric acid (H₂SO₄) is a classic and effective catalyst.[7]

  • Acidic salts and resins: p-Toluenesulfonic acid (p-TsOH) and acidic ion-exchange resins like Amberlyst-15 are also used.[8]

  • Bases in specific reactions: For reactions involving the more reactive 3,4,5-trimethoxybenzoyl chloride, an acid acceptor like potassium carbonate (K₂CO₃) is used.[2]

Q3: Can I use alternative methods to Fischer esterification?

A3: Yes, several other methods can be employed:

  • Reaction with Acyl Chlorides: 3,4,5-trimethoxybenzoic acid can be converted to the more reactive 3,4,5-trimethoxybenzoyl chloride, which then readily reacts with alcohols to form esters, often in the presence of a base like potassium carbonate.[2]

  • Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). It is a milder method suitable for acid-sensitive substrates.[3]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 3,4,5-Trimethoxybenzoate (B1228286) Esters

Ester ProductAlcoholCatalyst/BaseSolventTemperatureTimeYieldReference
2-Chloroethyl 3,4,5-trimethoxybenzoate2-ChloroethanolK₂CO₃Dry BenzeneReflux4 h66.1%[2]
3-Chloropropyl 3,4,5-trimethoxybenzoate3-ChloropropanolK₂CO₃Dry BenzeneReflux4 h68.3%[2]
Methyl 3,4,5-trimethoxybenzoateMethanolH₂SO₄MethanolReflux45 min-[6][7]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloroethyl 3,4,5-Trimethoxybenzoate [2]

  • Reaction Setup: In a round-bottomed flask, combine 23.05 g of 3,4,5-trimethoxybenzoyl chloride, 8.05 g of 2-chloroethanol, and 10 g of anhydrous potassium carbonate in 200 ml of dry benzene.

  • Reaction: Stir the mixture and heat to reflux for 4 hours. The cessation of carbon dioxide evolution indicates the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture and separate the inorganic salts by filtration.

    • Distill the benzene from the filtrate under reduced pressure.

    • Distill the remaining liquid in vacuo. Collect the fraction boiling at 155-158°C/1 mm.

  • Purification: Further purify the collected fraction by recrystallization from aqueous alcohol to yield the final product.

Protocol 2: General Fischer Esterification of Benzoic Acid (Adapted for 3,4,5-trimethoxybenzoic acid) [1][6]

  • Reaction Setup: In a 100-mL round-bottomed flask, place 6.1 g of 3,4,5-trimethoxybenzoic acid and 20 mL of methanol.

  • Catalyst Addition: Carefully add 2 mL of concentrated sulfuric acid down the side of the flask. Swirl the flask to mix the reagents.

  • Reaction: Attach a reflux condenser and gently heat the mixture at reflux for 45 minutes to several hours, monitoring by TLC.

  • Work-up and Extraction:

    • Cool the solution and transfer it to a separatory funnel containing 50 mL of water.

    • Rinse the reaction flask with 40 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether) and add the rinsing to the separatory funnel.

    • Shake the funnel to extract the ester and any unreacted acid into the organic layer.

    • Wash the organic layer with 25 mL of water, followed by 25 mL of 0.6 M aqueous sodium bicarbonate to neutralize the acid catalyst and remove unreacted carboxylic acid. Caution: Foaming may occur due to CO₂ evolution.

    • Wash the organic layer with 25 mL of saturated sodium chloride (brine).

  • Drying and Solvent Removal:

    • Dry the organic layer with an anhydrous drying agent like magnesium sulfate.

    • Remove the drying agent by gravity filtration.

    • Remove the solvent by simple distillation or using a rotary evaporator to obtain the crude ester.

  • Purification: Purify the crude product by distillation or recrystallization as needed.

Visualizations

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine 3,4,5-Trimethoxybenzoic Acid and excess Alcohol in a flask Catalyst Add Acid Catalyst (e.g., conc. H2SO4) Reactants->Catalyst Reflux Heat mixture to reflux (monitor by TLC) Catalyst->Reflux Cool Cool reaction mixture Reflux->Cool Extract Extract with organic solvent and water Cool->Extract Wash_Base Wash with NaHCO3 solution Extract->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry organic layer Wash_Brine->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify crude product (Distillation/Recrystallization) Evaporate->Purify

Caption: General experimental workflow for Fischer esterification.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Equilibrium Is the reaction at equilibrium? Start->Check_Equilibrium Check_Catalyst Is the catalyst active? Check_Equilibrium->Check_Catalyst No Sol_Equilibrium1 Use excess alcohol Check_Equilibrium->Sol_Equilibrium1 Yes Check_Temp_Time Are temperature and time optimal? Check_Catalyst->Check_Temp_Time No Sol_Catalyst1 Increase catalyst loading Check_Catalyst->Sol_Catalyst1 Yes Sol_Temp_Time1 Increase temperature to reflux Check_Temp_Time->Sol_Temp_Time1 Yes Sol_Equilibrium2 Remove water (e.g., Dean-Stark) Sol_Equilibrium1->Sol_Equilibrium2 Sol_Catalyst2 Use fresh/activated catalyst Sol_Catalyst1->Sol_Catalyst2 Sol_Temp_Time2 Increase reaction time (monitor by TLC) Sol_Temp_Time1->Sol_Temp_Time2

Caption: Troubleshooting logic for low reaction yield.

References

Troubleshooting guide for the synthesis of Trimethoprim from its intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Trimethoprim (B1683648)

This guide provides troubleshooting for common issues encountered during the synthesis of Trimethoprim, targeting researchers and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Trimethoprim?

There are several well-established synthetic pathways to Trimethoprim. Most routes start from 3,4,5-trimethoxybenzaldehyde (B134019).[1] One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3-ethoxy- or 3-anilinopropionitrile, followed by a reaction with guanidine (B92328) to form the pyrimidine (B1678525) ring of Trimethoprim.[1] Another approach is the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with ethyl cyanoacetate.[1] The resulting product is then reduced and cyclized with guanidine to yield Trimethoprim.[1]

Q2: What types of impurities are commonly found in Trimethoprim synthesis?

Impurities in Trimethoprim can originate from various sources including the chemical synthesis process, degradation, or storage.[2][3] These can be categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions.[2][3] Examples include 2,4-diamino-5-(3-bromo-4,5-dimethoxybenzyl) pyrimidine and 2,4-diamino-5-(4-ethoxy-3,5-dimethoxybenzyl) pyrimidine.[4]

  • Degradation Impurities: These can form due to factors like hydrolysis from humidity or oxidation from light exposure.[2]

  • Residual Solvents: Solvents used during the synthesis and purification steps, such as methanol (B129727) or acetone, may remain in the final product.[2]

Q3: How does Trimethoprim work?

Trimethoprim functions by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid pathway of bacteria.[5][6][7] This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of bacterial DNA, RNA, and proteins.[5][7] This action is bacteriostatic, meaning it stops bacteria from multiplying.[5]

Troubleshooting Guides

Issue 1: Low Yield of the Final Product (Trimethoprim)

Potential Causes:

  • Incomplete reaction at one or more synthetic steps.

  • Suboptimal reaction conditions (temperature, pressure, pH).

  • Degradation of intermediates or the final product.

  • Inefficient purification leading to product loss.

Troubleshooting Steps:

  • Reaction Monitoring:

    • Utilize analytical techniques to monitor the reaction progress and ensure it goes to completion.

    • Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are effective for this purpose.[2][8]

  • Optimization of Reaction Conditions:

    • Systematically vary parameters such as temperature, reaction time, and catalyst concentration to find the optimal conditions.

    • Ensure the pH of the reaction mixture is maintained at the optimal level for each step.

  • Purification Method Review:

    • Evaluate the current purification method (e.g., recrystallization, column chromatography) for efficiency.

    • Consider alternative solvents or chromatographic conditions to minimize product loss.

Issue 2: Presence of Impurities in the Final Product

Potential Causes:

  • Side reactions occurring during the synthesis.

  • Carryover of unreacted starting materials or intermediates.[2]

  • Degradation of the product during purification or storage.[2]

Troubleshooting Steps:

  • Impurity Identification:

    • Isolate and identify the structure of the impurities using techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and HPLC.[2][4]

    • Knowing the impurity structure can provide clues about its origin.

  • Refinement of Reaction Conditions:

    • Adjust reaction conditions to minimize the formation of side products. This could involve changing the temperature, using a more selective catalyst, or altering the order of reagent addition.

  • Enhanced Purification:

    • Develop a more rigorous purification protocol. This might involve multi-step recrystallization, preparative HPLC, or a different type of chromatography.[4]

Data Presentation

Table 1: Analytical Techniques for Monitoring Trimethoprim Synthesis

Technique Purpose Information Provided
High-Performance Liquid Chromatography (HPLC) Reaction monitoring, purity assessment, impurity profiling.[2][9]Quantitative data on the concentration of reactants, intermediates, and products. Separation and detection of impurities.[4]
Gas Chromatography (GC) Analysis of volatile components.Detection of residual solvents and volatile impurities.[2]
Mass Spectrometry (MS) Structural identification of products and impurities.[2]Molecular weight and fragmentation patterns.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of compounds.Detailed information about the molecular structure of the desired product and any impurities.[4]
Fourier-Transform Infrared Spectroscopy (FT-IR) Functional group analysis.Confirmation of the presence of key functional groups in the synthesized molecules.[2]

Experimental Protocols

Protocol: Monitoring Reaction Progress by HPLC

  • Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at regular intervals. Quench the reaction if necessary (e.g., by rapid cooling or addition of a specific reagent). Dilute the sample with a suitable solvent (e.g., mobile phase) to an appropriate concentration for HPLC analysis.

  • HPLC Conditions:

    • Column: A C18 column is commonly used for the analysis of Trimethoprim and its related substances.[9]

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent like acetonitrile, often used in a gradient elution mode.[4]

    • Flow Rate: A flow rate of around 1.0-1.5 mL/min is generally used.[8][9]

    • Detection: UV detection at a wavelength of 280 nm is suitable for Trimethoprim.[9]

  • Analysis: Inject the prepared sample into the HPLC system. Monitor the chromatogram for the appearance of the product peak and the disappearance of the reactant peaks. The peak area can be used to quantify the concentration of each component and determine the reaction conversion.

Visualizations

TroubleshootingWorkflow Start Problem Identified (e.g., Low Yield, Impurities) Analyze Analyze Reaction Data (HPLC, TLC, NMR) Start->Analyze IdentifyCause Identify Potential Cause Analyze->IdentifyCause IncompleteReaction Incomplete Reaction IdentifyCause->IncompleteReaction Low Conversion SideProducts Side Products Formed IdentifyCause->SideProducts Extra Spots/Peaks PurificationLoss Purification Issues IdentifyCause->PurificationLoss Low Recovery OptimizeConditions Optimize Reaction Conditions (Temp, Time, Catalyst) IncompleteReaction->OptimizeConditions SideProducts->OptimizeConditions ModifyPurification Modify Purification Protocol (Solvent, Method) PurificationLoss->ModifyPurification ReRun Re-run Experiment OptimizeConditions->ReRun ModifyPurification->ReRun Verify Verify Results ReRun->Verify Success Problem Resolved Verify->Success Successful Fail Problem Persists Verify->Fail Unsuccessful Fail->Analyze

Caption: A general workflow for troubleshooting synthetic chemistry problems.

References

Technical Support Center: Purification of Synthetic Methyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of synthetic Methyl 3,4,5-trimethoxybenzoate (B1228286).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of Methyl 3,4,5-trimethoxybenzoate.

Problem Possible Cause Suggested Solution
Low Yield After Purification Incomplete reaction during synthesis.Optimize reaction conditions (temperature, time, stoichiometry).
Product loss during extraction or washing steps.Ensure proper phase separation and minimize the number of extraction/washing cycles.
Using an inappropriate recrystallization solvent or volume.Select a solvent in which the product is sparingly soluble at low temperatures and highly soluble at high temperatures. Use a minimal amount of hot solvent to dissolve the crude product.
Product is Off-White or Yellowish Presence of colored impurities from the starting materials or side reactions.Perform a recrystallization, potentially with the addition of activated charcoal to adsorb colored impurities. Column chromatography can also be effective.
Thermal degradation during synthesis or purification.Avoid excessive heating during reaction and solvent removal.
Presence of Starting Material (Gallic Acid or Methyl Gallate) in Final Product Incomplete methylation or esterification.Increase the amount of methylating or esterifying agent and/or extend the reaction time.
Inefficient purification to remove polar starting materials.Wash the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities like gallic acid. Column chromatography with a suitable solvent system can separate the product from methyl gallate.
Oily Product Instead of Crystalline Solid Presence of residual solvents.Ensure the product is thoroughly dried under vacuum.
Presence of low-melting point impurities.Purify the product using column chromatography followed by recrystallization.
Broad Melting Point Range The product is impure.Recrystallize the product until a sharp melting point is achieved. Purity can be checked by techniques like TLC or HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetic this compound?

A1: Common impurities largely depend on the synthetic route. When synthesized from gallic acid, potential impurities include:

  • Unreacted Starting Materials: Gallic acid and methyl gallate.

  • Partially Methylated Intermediates: Such as 3,4-dihydroxy-5-methoxybenzoic acid derivatives or other isomers.

  • Byproducts from Side Reactions.

  • Residual Solvents: From the reaction (e.g., DMF) or extraction/purification (e.g., methanol (B129727), ethyl acetate, toluene)[1][2].

  • Inorganic Salts: Formed during workup and neutralization steps.

Q2: What is the recommended method for purifying crude this compound?

A2: Recrystallization is a commonly cited and effective method for purifying the crude product. Methanol is frequently used as the recrystallization solvent[1][2]. For more challenging separations of impurities with similar polarity, silica (B1680970) gel column chromatography may be necessary.

Q3: How can I effectively remove unreacted gallic acid?

A3: Unreacted gallic acid, being a carboxylic acid, can be removed by washing an organic solution of the crude product (e.g., in ethyl acetate) with a mild aqueous base like a saturated sodium bicarbonate solution. The gallic acid will be deprotonated and dissolve in the aqueous layer, which can then be separated.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: The purity of the final product can be assessed using several techniques:

  • Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A purity of 99.0% has been reported using this method[2].

  • Melting Point Analysis: A sharp melting point close to the literature value (around 82-83 °C) indicates high purity[3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.

Experimental Protocols

Recrystallization from Methanol

This protocol is a general guideline for the purification of crude this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture to 60-65°C with stirring until the solid is completely dissolved[1][2].

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Column Chromatography

This is a general procedure that can be adapted based on the specific impurity profile.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane). Pour the slurry into a chromatography column, allowing the solvent to drain and the silica to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Alternatively, for less soluble samples, use a "dry loading" method by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column[4].

  • Elution: Begin eluting with a nonpolar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand using TLC[4].

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Purification Method Solvent/Mobile Phase Conditions Yield Purity (by HPLC) Reference
RecrystallizationMethanolReflux for 1 hour, then cool to room temperature.86.5%99.0%[2]
WashingTolueneWash the crude solid with toluene.--[2]
ExtractionEthyl AcetateExtract from an aqueous solution.--[1]

Visualizations

PurificationWorkflow crude Crude Synthetic Product wash Aqueous Wash (e.g., NaHCO3 soln.) crude->wash Remove acidic impurities extract Solvent Extraction (e.g., Ethyl Acetate) wash->extract dry Drying Agent (e.g., Na2SO4) extract->dry concentrate1 Solvent Removal dry->concentrate1 chromatography Column Chromatography (Optional) concentrate1->chromatography If needed recrystallize Recrystallization (Methanol) concentrate1->recrystallize Direct Purification chromatography->recrystallize Further Purification filter_dry Filtration & Drying recrystallize->filter_dry pure Pure Methyl 3,4,5-trimethoxybenzoate filter_dry->pure

Caption: Purification workflow for this compound.

TroubleshootingTree start Impure Product check_color Is the product off-color? start->check_color check_mp Is the melting point broad? check_color->check_mp No remedy_color Recrystallize with activated charcoal. check_color->remedy_color Yes check_sm Starting material detected by TLC/NMR? check_mp->check_sm No remedy_mp Recrystallize again. Check solvent choice. check_mp->remedy_mp Yes remedy_sm Perform aqueous wash or column chromatography. check_sm->remedy_sm Yes pure Pure Product check_sm->pure No remedy_color->pure remedy_mp->pure remedy_sm->pure

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: One-Step Synthesis of Methyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the one-step synthesis of Methyl 3,4,5-trimethoxybenzoate (B1228286).

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Methyl 3,4,5-trimethoxybenzoate in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields are a common issue and can stem from several factors:

  • Incomplete Reaction: The esterification and methylation reactions might not have gone to completion. This can be due to the reversible nature of the esterification process.

    • Solution: Ensure anhydrous conditions, as water can shift the equilibrium back towards the reactants. Use a sufficient excess of the methylating agent. In some protocols, removing water as it forms can drive the reaction forward.[1][2][3]

  • Suboptimal Reaction Temperature: The temperature may not be optimal for the reaction.

    • Solution: Gradually increase the temperature within the recommended range. For instance, some protocols suggest a stepwise temperature increase from 40°C to 110°C over several hours.[4]

  • Poor Quality of Reagents: The purity of gallic acid, the methylating agent, or the solvent can affect the yield.

    • Solution: Use high-purity reagents and ensure solvents are anhydrous.

  • Loss of Product During Workup: The product may be lost during extraction or purification steps.

    • Solution: Ensure complete extraction by performing multiple extractions with a suitable solvent like ethyl acetate.[4] Be careful during the separation of layers in the separatory funnel and during solvent removal.

Q2: I am observing the formation of significant impurities in my final product. What are these impurities and how can I minimize them?

A2: Impurity formation can be a result of side reactions. Common impurities could be incompletely methylated intermediates or byproducts from the decomposition of reagents.

  • Incomplete Methylation: Not all hydroxyl groups on the gallic acid may have been methylated, or the carboxylic acid may not have been esterified.

    • Solution: Increase the reaction time or the amount of the methylating agent and base. Ensure the reaction temperature is maintained within the optimal range for the duration of the reaction.

  • Use of Dimethyl Sulfate (B86663): Traditional methods often use dimethyl sulfate, which is highly toxic and can lead to unwanted side reactions.[4]

    • Solution: Consider using a less hazardous methylating agent like methyl chloride, as described in newer, more environmentally friendly protocols.[4][5][6]

  • Purification: The purification process may not be effective in removing all impurities.

    • Solution: Recrystallization from a suitable solvent, such as methanol (B129727), is a common and effective method for purifying the final product.[4][6] Column chromatography can also be employed for higher purity if needed.

Q3: The reaction is not proceeding at all, or is extremely slow. What could be the issue?

A3: A stalled or very slow reaction can be due to several factors:

  • Inactive Catalyst/Base: If the reaction requires a base (acid-binding agent) like potassium carbonate or sodium carbonate, it may be old or have absorbed moisture, reducing its activity.

    • Solution: Use freshly dried base. Ensure the base is of a suitable particle size for good dispersion in the reaction mixture.

  • Low Reaction Temperature: The reaction may require a higher temperature to initiate or proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature, monitoring for any changes in the reaction progress (e.g., by TLC).

  • Insufficient Mixing: Poor stirring can lead to a heterogeneous reaction mixture where reactants are not in sufficient contact.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary starting material for the one-step synthesis of this compound?

A1: The most common starting material for this synthesis is gallic acid.[4][7]

Q2: What are the key reagents in the one-step synthesis?

A2: Key reagents typically include a methylating agent (e.g., methyl chloride or dimethyl sulfate), a solvent (e.g., N,N-dimethylformamide - DMF), and an acid-binding agent or base (e.g., potassium carbonate or sodium carbonate).[4][5][6]

Q3: Why is a one-step synthesis preferred over a two-step method?

A3: The one-step synthesis simplifies the process by combining the methylation of the hydroxyl groups and the esterification of the carboxylic acid group into a single reaction vessel. This reduces the overall reaction time, minimizes the handling of intermediates, and can lead to higher overall yields by avoiding losses during intermediate purification steps.[4]

Q4: What are the safety precautions I should take when using dimethyl sulfate?

A4: Dimethyl sulfate is highly toxic and carcinogenic.[4] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Have a quenching solution (e.g., ammonia (B1221849) solution) readily available in case of spills. Due to its high toxicity, alternative, less hazardous methylating agents like methyl chloride are recommended.[4]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (gallic acid) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.

Data Presentation

Table 1: Comparison of Reaction Conditions for One-Step Synthesis

ParameterMethod AMethod B
Starting Material Gallic AcidGallic Acid
Methylating Agent Methyl ChlorideDimethyl Sulfate
Solvent N,N-Dimethylformamide (DMF)Acetone
Base Potassium CarbonatePotassium Carbonate
Temperature 40°C to 110°C (stepwise)Reflux
Yield ~85%~82%[8]
Reference [4][8]

Experimental Protocols

Protocol 1: One-Step Synthesis using Methyl Chloride [4]

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, gas inlet, and reflux condenser, add gallic acid, N,N-dimethylformamide (DMF), and potassium carbonate.

  • Cooling: Stir the mixture and cool it to below 10°C using an ice bath.

  • Addition of Methylating Agent: Bubble methyl chloride gas through the cooled mixture.

  • Heating: After the addition of methyl chloride, gradually raise the temperature from 40°C to 110°C over a period of 5 to 12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate it by distillation.

    • Add water to the concentrated solution and stir.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and concentrate by distillation to obtain the crude product as a white solid.

  • Purification:

    • Add methanol to the crude product and heat to 60-65°C with stirring to reflux for 1 hour.

    • Cool the mixture to room temperature.

    • Collect the pure product by suction filtration and dry.

Mandatory Visualization

One_Step_Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage start Start reactants Gallic Acid, DMF, K2CO3 start->reactants cooling Cool to <10°C reactants->cooling methylation Add Methyl Chloride cooling->methylation heating Heat (40°C to 110°C) methylation->heating concentration1 Concentrate heating->concentration1 extraction Water & Ethyl Acetate Extraction concentration1->extraction concentration2 Concentrate Organic Layer extraction->concentration2 crude_product Crude Product concentration2->crude_product recrystallization Recrystallize from Methanol crude_product->recrystallization filtration Filter & Dry recrystallization->filtration final_product Pure this compound filtration->final_product Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Incomplete Reaction cause1 Reversible Reaction (Equilibrium) issue->cause1 cause2 Suboptimal Temperature issue->cause2 cause3 Poor Reagent Quality issue->cause3 cause4 Product Loss During Workup issue->cause4 solution1 Ensure Anhydrous Conditions & Excess Reagent cause1->solution1 solution2 Optimize Temperature Profile cause2->solution2 solution3 Use High-Purity Reagents cause3->solution3 solution4 Careful Extraction & Purification cause4->solution4

References

Minimizing by-product formation in the synthesis of Methyl 3,4,5-trimethoxybenzoate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3,4,5-trimethoxybenzoate (B1228286) and its derivatives. The content is designed to address specific issues that may be encountered during experimentation, with a focus on minimizing by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for Methyl 3,4,5-trimethoxybenzoate starting from Gallic Acid?

A1: There are two primary routes for the synthesis of this compound from gallic acid:

  • Two-Step Synthesis: This is the most common method, involving an initial Fischer esterification of gallic acid with methanol (B129727) to form methyl gallate, followed by the methylation of the three phenolic hydroxyl groups.[1][2]

  • One-Step Synthesis: This method involves the simultaneous esterification and methylation of gallic acid in a single reaction vessel.[3] While this can shorten the overall process, it may require more stringent control of reaction conditions to minimize by-products.

Q2: What are the most common by-products observed in this synthesis?

A2: The most common by-products are incompletely methylated derivatives of methyl gallate. These can include:

  • Methyl 3-methoxy-4,5-dihydroxybenzoate

  • Methyl 3,4-dimethoxy-5-hydroxybenzoate

  • Methyl 3,5-dimethoxy-4-hydroxybenzoate

Additionally, if the starting gallic acid is not fully esterified, you may also find 3,4,5-trimethoxybenzoic acid as a by-product. In some cases, C-alkylation of the aromatic ring can occur, though this is generally less common under typical methylation conditions.

Q3: What are the advantages of using methyl chloride gas over dimethyl sulfate (B86663) for the methylation step?

A3: While both are effective methylating agents, methyl chloride gas is often preferred due to its lower toxicity compared to dimethyl sulfate, which is a potent carcinogen.[3] Using methyl chloride can create a safer laboratory environment and reduce the environmental impact of the synthesis. However, it requires appropriate equipment for handling a gaseous reagent.

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material and a pure standard of the product (if available), you can visualize the consumption of the starting material and the formation of the product and any by-products. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring of the reaction progress.

Troubleshooting Guides

Problem 1: Low Yield of the Final Product
Possible Cause Troubleshooting Recommendation
Incomplete Esterification (Two-Step Synthesis) The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol, which also serves as the solvent. Ensure a sufficient amount of acid catalyst (e.g., concentrated sulfuric acid) is used. Increasing the reflux time can also improve conversion.
Incomplete Methylation The base used may not be strong enough to fully deprotonate all three phenolic hydroxyl groups. Consider using a stronger base (e.g., NaOH or KOH instead of Na2CO3 or K2CO3). Ensure anhydrous conditions, as water can consume the base and hinder the formation of the phenoxide ions. Increase the stoichiometry of the methylating agent (e.g., methyl chloride) and the base.
Suboptimal Reaction Temperature For the methylation step, the temperature should be carefully controlled. Typically, reactions are run between 50-60°C.[1][2] Lower temperatures may lead to a sluggish reaction, while excessively high temperatures could promote side reactions.
Poor Solvent Choice For the methylation (a Williamson ether synthesis-type reaction), a polar aprotic solvent such as DMF or DMSO is generally preferred as it can accelerate the rate of the SN2 reaction.[4]
Problem 2: Presence of Multiple By-products in the Crude Product
Possible Cause Troubleshooting Recommendation
Insufficient Methylating Agent or Base Use a sufficient excess of the methylating agent and base to ensure complete methylation of all three hydroxyl groups. A molar ratio of at least 3:1 for the methylating agent to methyl gallate is recommended.
Non-optimal Reaction Time A reaction time that is too short will result in incomplete methylation. Monitor the reaction by TLC until the starting material (methyl gallate) is no longer visible. A typical reaction time for the methylation step is around 8 hours.[1]
Reaction Temperature Too High High temperatures can sometimes lead to undesired side reactions. Maintain the reaction temperature within the recommended range (e.g., 50-60°C for methylation with methyl chloride in DMF).[1][2]
Problem 3: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Recommendation
Similar Polarity of Product and By-products The partially methylated by-products can have similar polarities to the final product, making separation by column chromatography challenging.
Recrystallization Issues Recrystallization is a common and effective method for purifying this compound. Methanol is a frequently used solvent for this purpose.[1][2][3] If the product does not crystallize readily, try cooling the solution slowly, scratching the inside of the flask to induce crystallization, or adding a seed crystal. Ensure the crude product is sufficiently concentrated before attempting to recrystallize.

Data Presentation

The following table summarizes the reaction conditions and outcomes from various reported syntheses of this compound, providing a basis for comparison.

Synthesis Method Starting Material Methylating Agent Base Solvent Temperature (°C) Time (h) Yield (%) Purity (HPLC, %) Reference
Two-StepMethyl GallateMethyl ChlorideSodium CarbonateDMF60886.599.0[1]
Two-StepMethyl GallateMethyl ChloridePotassium CarbonateDMF55885.399.6[1]
Two-StepMethyl GallateMethyl ChloridePotassium CarbonateDMF50285.199.3[2]
One-StepGallic AcidMethyl ChloridePotassium CarbonateDMF40 -> 1105-12~85Not Specified[3]

Experimental Protocols

Key Experiment: Two-Step Synthesis of this compound

Step 1: Esterification of Gallic Acid to Methyl Gallate [1][2]

  • To a four-necked flask, add gallic acid (e.g., 500 g), methanol (e.g., 2000 ml), and concentrated sulfuric acid (e.g., 25 g).

  • Heat the mixture to reflux and maintain for 2 hours.

  • Cool the reaction mixture and concentrate it by distillation under reduced pressure.

  • Collect the resulting solid, methyl gallate, by suction filtration.

  • Wash the solid with toluene (B28343) to remove impurities.

Step 2: Methylation of Methyl Gallate [1]

  • In a four-necked flask, add methyl gallate (e.g., 40 g), DMF (e.g., 320 ml), and sodium carbonate (e.g., 32 g).

  • Stir the mixture and cool it to below 10°C.

  • Bubble methyl chloride gas (e.g., 80 g) through the mixture.

  • After the addition of methyl chloride, heat the reaction mixture to 60°C and maintain for 8 hours.

  • Cool the mixture to room temperature and concentrate by distillation under reduced pressure.

  • Add water to the concentrated residue and stir for approximately 30 minutes.

  • Collect the crude this compound by suction filtration.

  • Purify the crude product by recrystallization from methanol.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Methylation a Gallic Acid + Methanol + H₂SO₄ b Reflux (2h) a->b c Cool & Concentrate b->c d Filter & Wash c->d e Methyl Gallate d->e f Methyl Gallate + Base (e.g., Na₂CO₃) + DMF e->f Intermediate g Cool (<10°C) & Add Methyl Chloride f->g h Heat (e.g., 60°C, 8h) g->h i Cool & Concentrate h->i j Precipitate with Water i->j k Filter j->k l Recrystallize from Methanol k->l m This compound l->m

Caption: Two-step synthesis workflow for this compound.

troubleshooting_low_yield cluster_methylation Methylation Step Issues cluster_esterification Esterification Step Issues (Two-Step) start Low Yield of This compound incomplete_methylation Incomplete Methylation? start->incomplete_methylation incomplete_esterification Incomplete Esterification? start->incomplete_esterification check_base Use stronger base (e.g., NaOH). Ensure anhydrous conditions. incomplete_methylation->check_base check_reagents Increase stoichiometry of methylating agent and base. incomplete_methylation->check_reagents check_temp_time Optimize temperature (50-60°C) and reaction time. incomplete_methylation->check_temp_time check_methanol Use large excess of methanol. incomplete_esterification->check_methanol check_catalyst Ensure sufficient acid catalyst. incomplete_esterification->check_catalyst check_reflux Increase reflux time. incomplete_esterification->check_reflux

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 3,4,5-trimethoxybenzoate: One-Step vs. Two-Step Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient production of key intermediates is paramount. Methyl 3,4,5-trimethoxybenzoate (B1228286), a crucial building block for pharmaceuticals like the antibacterial synergist Trimethoprim and the anxiolytic Trimetozine, can be synthesized through various routes.[1][2] This guide provides a detailed comparison of the prevalent one-step and two-step synthesis methodologies, offering insights into their respective advantages and drawbacks, supported by experimental data.

Executive Summary

The synthesis of Methyl 3,4,5-trimethoxybenzoate from gallic acid can be broadly categorized into one-step and two-step processes. The one-step method consolidates methylation and esterification into a single reaction, offering a potentially more streamlined and time-efficient approach. Conversely, the two-step method separates these reactions, allowing for the isolation and purification of an intermediate, which can lead to higher purity of the final product. The choice between these methods often involves a trade-off between reaction efficiency, yield, purity, and the handling of hazardous reagents.

Comparison of Synthetic Routes

ParameterOne-Step SynthesisTwo-Step Synthesis (via 3,4,5-trimethoxybenzoic acid)Two-Step Synthesis (via Methyl Gallate)
Starting Material Gallic AcidGallic AcidGallic Acid
Key Reagents Methylating agent (e.g., Dimethyl Sulfate (B86663), Methyl Chloride), Base (e.g., K₂CO₃, Na₂CO₃), Solvent (e.g., DMF)1. Methylating agent (e.g., Dimethyl Sulfate) 2. Methanol (B129727), Acid catalyst (e.g., H₂SO₄)1. Methanol, Acid catalyst (e.g., H₂SO₄) 2. Methylating agent (e.g., Methyl Chloride), Base (e.g., K₂CO₃, Na₂CO₃), Solvent (e.g., DMF)
Intermediate None3,4,5-trimethoxybenzoic acidMethyl gallate
Reported Yield ~85-87% (crude)Variable, can be high but requires two separate reactions85.1% - 86.5% (pure product)[3]
Reported Purity Requires purification from crude productHigh purity achievable after intermediate purification99.0% - 99.6% (by HPLC)[3]
Reaction Time Generally shorter overall processLonger due to two separate reaction and purification stepsLonger due to two separate reaction and purification steps
Key Advantages - Fewer steps, potentially faster - Avoids isolation of intermediate- Allows for purification of intermediate, potentially leading to higher final purity - More established and traditional method- High purity of the final product[3] - Avoids the use of highly toxic dimethyl sulfate in the second step[3]
Key Disadvantages - May be more challenging to purify the final product - Some one-step methods still utilize highly toxic dimethyl sulfate[2]- Longer overall process - Esterification step is a reversible reaction, which can limit yield[2][3] - Use of highly toxic dimethyl sulfate in the first step[2]- Two-step process is longer than a one-step synthesis

Experimental Protocols

One-Step Synthesis of this compound

This protocol is based on a method utilizing methyl chloride for simultaneous methylation and esterification.[2]

Materials:

  • Gallic Acid

  • N,N-dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Methyl Chloride (CH₃Cl) gas

  • Ethyl Acetate (B1210297)

  • Methanol

Procedure:

  • In a four-necked flask, combine 40g of gallic acid, 1500ml of DMF, and 120g of potassium carbonate.

  • Stir the mixture and cool it to below 10°C.

  • Introduce 100g of methyl chloride gas into the reaction mixture.

  • Over a period of 5 hours, gradually raise the temperature from 40°C to 110°C.

  • After the reaction is complete, cool the mixture to room temperature and concentrate by distillation.

  • To the concentrated solution, add 600ml of water and stir continuously.

  • Extract the aqueous solution three times with ethyl acetate.

  • Combine the ethyl acetate extracts and concentrate by distillation to obtain the crude solid product.

  • Recrystallize the crude product from 200ml of methanol by heating to 60-65°C, refluxing for 1 hour, and then cooling to room temperature to yield the pure product.

Two-Step Synthesis of this compound (via Methyl Gallate)

This protocol involves the initial esterification of gallic acid, followed by methylation.[3][4]

Step 1: Synthesis of Methyl Gallate

Materials:

Procedure:

  • In a four-necked flask, add 500g of gallic acid, 2000ml of methanol, and 25g of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Cool the reaction mixture, then concentrate by distillation and collect the solid product by suction filtration.

  • Wash the resulting methyl gallate with 2500ml of toluene and collect the solid by suction filtration to obtain approximately 500g of methyl gallate.

Step 2: Synthesis of this compound

Materials:

  • Methyl Gallate

  • N,N-dimethylformamide (DMF)

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Methyl Chloride (CH₃Cl) gas

  • Methanol

Procedure:

  • In a four-necked flask, add 40g of methyl gallate, 320ml of DMF, and 32g of sodium carbonate.

  • Stir the mixture and cool it to below 10°C.

  • Introduce 80g of methyl chloride gas into the reaction mixture.

  • Heat the mixture to 60°C and maintain for 8 hours.

  • Cool the reaction to room temperature and concentrate by distillation.

  • Add 400ml of water to the concentrate and stir for about 30 minutes.

  • Collect the crude solid product by suction filtration.

  • Recrystallize the crude product from 400ml of methanol by heating to 60-65°C, refluxing for 1 hour, and then cooling to room temperature. Collect the pure product by suction filtration and drying. This process yields approximately 46.0g of pure product (86.5% yield) with a purity of 99.0% by HPLC.[3]

Visualizing the Synthetic Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both the one-step and two-step syntheses.

One_Step_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Gallic_Acid Gallic Acid Reaction_Vessel Reaction at 10°C -> 110°C Gallic_Acid->Reaction_Vessel DMF DMF DMF->Reaction_Vessel K2CO3 K₂CO₃ K2CO3->Reaction_Vessel CH3Cl CH₃Cl CH3Cl->Reaction_Vessel Concentration1 Concentration Reaction_Vessel->Concentration1 Cooling Extraction Water Addition & Ethyl Acetate Extraction Concentration1->Extraction Concentration2 Concentration Extraction->Concentration2 Recrystallization Recrystallization from Methanol Concentration2->Recrystallization Crude Product Final_Product Methyl 3,4,5- trimethoxybenzoate Recrystallization->Final_Product Pure Product

Caption: One-Step Synthesis Workflow.

Two_Step_Synthesis cluster_step1 Step 1: Esterification cluster_reactants1 Reactants cluster_step2 Step 2: Methylation cluster_reactants2 Reactants Gallic_Acid Gallic Acid Esterification Reflux 2h Gallic_Acid->Esterification Methanol1 Methanol Methanol1->Esterification H2SO4 H₂SO₄ H2SO4->Esterification Workup1 Concentration & Filtration Esterification->Workup1 Cooling Washing Toluene Wash Workup1->Washing Intermediate Methyl Gallate Washing->Intermediate Methylation Reaction at 60°C 8 hours Intermediate->Methylation DMF DMF DMF->Methylation Na2CO3 Na₂CO₃ Na2CO3->Methylation CH3Cl CH₃Cl CH3Cl->Methylation Workup2 Concentration & Water Addition Methylation->Workup2 Cooling Filtration Filtration Workup2->Filtration Crude Product Recrystallization Recrystallization from Methanol Filtration->Recrystallization Final_Product Methyl 3,4,5- trimethoxybenzoate Recrystallization->Final_Product Pure Product

Caption: Two-Step Synthesis Workflow via Methyl Gallate.

Conclusion

The choice between a one-step and a two-step synthesis of this compound depends on the specific requirements of the researcher or manufacturing process. The one-step method offers a more direct route, which can save time and resources. However, it may present challenges in purification and may still involve hazardous materials. The two-step methods, while more lengthy, provide the opportunity to isolate and purify an intermediate, which can lead to a final product of very high purity. The two-step method proceeding through methyl gallate notably avoids the use of the highly toxic dimethyl sulfate in the final methylation step, offering a potential safety advantage. Ultimately, a careful evaluation of yield, purity requirements, available equipment, and safety considerations should guide the selection of the most appropriate synthetic strategy.

References

A Comparative Guide to the Synthesis of Methyl 3,4,5-trimethoxybenzoate: Exploring Alternatives to Gallic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. Methyl 3,4,5-trimethoxybenzoate (B1228286), a crucial building block for various therapeutic agents, is traditionally synthesized from gallic acid. This guide provides a comprehensive comparison of alternative starting materials, namely vanillin (B372448) and syringic acid, alongside the conventional gallic acid route. We present a detailed analysis of synthetic pathways, quantitative performance data, and experimental protocols to inform strategic decisions in chemical process development.

Executive Summary

While gallic acid remains a viable starting material for Methyl 3,4,5-trimethoxybenzoate, this guide highlights the potential of vanillin and syringic acid as promising alternatives. The choice of starting material significantly impacts the overall efficiency, cost-effectiveness, and environmental footprint of the synthesis. Vanillin, a readily available and cost-effective feedstock, offers a multi-step but high-yielding pathway. Syringic acid, being structurally closer to the target molecule, presents a potentially shorter synthetic route. This guide provides the necessary data for a thorough evaluation of these three starting materials to select the most suitable option for specific research and production needs.

Comparison of Synthetic Routes and Performance

The synthesis of this compound from gallic acid, vanillin, and syringic acid involves distinct chemical transformations. The following table summarizes the key performance indicators for each route, based on literature data.

Starting MaterialSynthetic RouteNumber of StepsOverall Yield (%)Purity (%)Key Reagents
Gallic Acid One-pot esterification and methylation1~85[1][2][3]>99[1][2][3]Methanol (B129727), Methyl Chloride, K₂CO₃, DMF
Two-step: Esterification then methylation2~85-86[3][4]>99[3][4]Methanol, H₂SO₄, Methyl Chloride, K₂CO₃, DMF
Vanillin 1. Bromination2. Methoxylation3. Methylation4. Oxidation5. Esterification5High (stepwise)HighBromine, Sodium Methoxide (B1231860), Dimethyl Sulfate (B86663), Oxidizing Agent, Methanol, H₂SO₄
Syringic Acid 1. Methylation2. Esterification2High (expected)HighDimethyl Sulfate, Methanol, H₂SO₄

Note: The overall yield for the vanillin and syringic acid routes is dependent on the optimization of each individual step. The yields provided for the gallic acid routes are based on reported one-pot and two-step procedures.

Economic Analysis of Starting Materials

The cost of the starting material is a critical factor in the overall economic viability of a synthetic process. The following table provides an estimated cost comparison based on currently available bulk pricing.

Starting MaterialMolecular Weight ( g/mol )Price Range (USD/kg)Estimated Cost (USD/mol)
Gallic Acid170.12[1][5][6][7]5 - 460[8]0.85 - 78.25
Vanillin152.15[8][9][10]10 - 50[11]1.52 - 7.61
Syringic Acid198.17[11][12]25 - 5004.95 - 99.09

Note: Prices are subject to fluctuation based on supplier, purity, and market conditions. The cost per mole is calculated based on the lowest and highest price points found.

Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the synthetic routes from each starting material to this compound.

Gallic_Acid_Route gallic_acid Gallic Acid intermediate Methyl Gallate (Two-Step) or Direct Conversion (One-Pot) gallic_acid->intermediate Esterification / Methylation final_product This compound intermediate->final_product Methylation

Synthesis from Gallic Acid

Vanillin_Route vanillin Vanillin bromo_vanillin 5-Bromovanillin (B1210037) vanillin->bromo_vanillin Bromination syringaldehyde Syringaldehyde bromo_vanillin->syringaldehyde Methoxylation tmba 3,4,5-Trimethoxy- benzaldehyde syringaldehyde->tmba Methylation tmb_acid 3,4,5-Trimethoxy- benzoic Acid tmba->tmb_acid Oxidation final_product This compound tmb_acid->final_product Esterification

Synthesis from Vanillin

Syringic_Acid_Route syringic_acid Syringic Acid tmb_acid 3,4,5-Trimethoxy- benzoic Acid syringic_acid->tmb_acid Methylation final_product This compound tmb_acid->final_product Esterification

Synthesis from Syringic Acid

Detailed Experimental Protocols

Synthesis from Gallic Acid (One-Pot Method)

This procedure is adapted from a patented one-step method.[1][2][3]

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, gas inlet, and condenser, add gallic acid, N,N-dimethylformamide (DMF), and potassium carbonate.

  • Reaction Conditions: Cool the mixture to below 10°C with stirring. Introduce methyl chloride gas. After the addition is complete, gradually raise the temperature to 40-110°C and maintain for several hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and concentrate by distillation. Add water to the concentrate and extract with ethyl acetate. Combine the organic layers, concentrate by distillation to obtain the crude product as a white solid. Recrystallize the crude product from methanol to afford pure this compound.

  • Reported Yield: Approximately 85%.[1][2][3]

  • Reported Purity: >99% by HPLC.[1][2][3]

Synthesis from Vanillin

This is a multi-step synthesis. The initial steps are based on a reported synthesis of 3,4,5-trimethoxybenzaldehyde (B134019) from vanillin.

Step 1: Bromination of Vanillin to 5-Bromovanillin

  • Procedure: Dissolve vanillin in glacial acetic acid. Add bromine dropwise while stirring at room temperature. After stirring for 1 hour, dilute the reaction mixture with ice-water.

  • Isolation: Filter the precipitated solid, wash with water, and dry to obtain 5-bromovanillin.

  • Reported Yield: 95%.

Step 2: Methoxylation of 5-Bromovanillin to Syringaldehyde

  • Procedure: Prepare sodium methoxide in methanol. Add a solution of 5-bromovanillin and anhydrous copper(II) chloride in DMF. Heat the mixture to 100°C for 1 hour.

  • Isolation: After cooling, dilute with water, acidify with hydrochloric acid, and extract with ethyl acetate. Dry the organic layer and evaporate the solvent to yield syringaldehyde.

  • Reported Yield: 83%.

Step 3: Methylation of Syringaldehyde to 3,4,5-Trimethoxybenzaldehyde

  • Procedure: Vigorously stir a mixture of syringaldehyde, sodium hydroxide (B78521), dimethyl sulfate, and a phase-transfer catalyst (e.g., Adogen 464) in a biphasic system of dichloromethane (B109758) and water at room temperature.

  • Isolation: After 16 hours, separate the organic layer. Extract the aqueous layer with dichloromethane. Wash the combined organic layers with ammonium (B1175870) hydroxide and water, then dry and evaporate the solvent to give 3,4,5-trimethoxybenzaldehyde.

  • Reported Yield: 96%.

Step 4: Oxidation of 3,4,5-Trimethoxybenzaldehyde to 3,4,5-Trimethoxybenzoic Acid

  • Procedure: A phase-transfer catalyzed oxidation using potassium permanganate (B83412) can be employed. The aldehyde is dissolved in a non-polar solvent like toluene (B28343) or ethyl acetate, and an aqueous solution of potassium permanganate is added along with a phase-transfer catalyst (e.g., a quaternary ammonium salt). The reaction is stirred at room temperature.

  • Isolation: After completion, the manganese dioxide is filtered off. The organic layer is separated, and the aqueous layer is acidified and extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield the carboxylic acid.

  • Expected Yield: High yields (often >90%) are reported for similar oxidations.[13]

Step 5: Esterification of 3,4,5-Trimethoxybenzoic Acid to this compound

  • Procedure: Dissolve 3,4,5-trimethoxybenzoic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for several hours.

  • Isolation: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer and evaporate the solvent to obtain the final product.

  • Expected Yield: Fischer esterifications typically proceed in high yields, often exceeding 90%.[14]

Synthesis from Syringic Acid

This two-step synthesis involves the methylation of the phenolic hydroxyl group followed by esterification of the carboxylic acid.

Step 1: Methylation of Syringic Acid to 3,4,5-Trimethoxybenzoic Acid

  • Procedure: A regioselective methylation can be achieved using dimethyl sulfate and a mild base like sodium bicarbonate in a solvent-free reaction.[15][16][17] The reaction mixture is heated to around 90°C for a few hours.

  • Isolation: After the reaction, the mixture is washed with water. The excess dimethyl sulfate is hydrolyzed to methanol and sulfuric acid, which can be neutralized. The product, 3,4,5-trimethoxybenzoic acid, can be isolated by extraction and crystallization.

  • Expected Yield: This method is reported to give high yields (e.g., 96% for a similar substrate).[16][17]

Step 2: Esterification of 3,4,5-Trimethoxybenzoic Acid to this compound

  • Procedure: The procedure is identical to Step 5 of the vanillin route, employing a Fischer esterification with methanol and a catalytic amount of sulfuric acid.[14]

  • Expected Yield: High yields are expected.[14]

Conclusion

The selection of an optimal synthetic route for this compound depends on a careful consideration of factors including raw material cost, process complexity, and overall yield.

  • Gallic acid offers a well-established and efficient synthesis, particularly with the one-pot method that provides a high yield in a single step. However, the cost of gallic acid can be a significant factor.

  • Vanillin is an economically attractive starting material. While the synthetic route is longer, each step proceeds with high yield. This route may be particularly advantageous for large-scale production where the cost of the starting material is a primary driver.

  • Syringic acid provides a more direct route than vanillin. The development of an efficient one-pot methylation and esterification process could make this a very competitive alternative, though the current cost of syringic acid is a consideration.

This guide provides the foundational data and protocols to enable researchers and process chemists to make an informed decision on the most suitable starting material for their specific needs, balancing economic, logistical, and efficiency considerations. Further process optimization for the vanillin and syringic acid routes could enhance their competitiveness with the traditional gallic acid-based synthesis.

References

Comparative Analysis of Methylating Agents for the Synthesis of Methyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 3,4,5-trimethoxybenzoate (B1228286), a key intermediate in the production of pharmaceuticals such as the anxiolytic agent Trimetozine and the gastrointestinal drug Trimebutine maleate, is a critical process in medicinal chemistry.[1] The selection of an appropriate methylating agent for the simultaneous O-methylation of the hydroxyl groups and esterification of the carboxylic acid of gallic acid is paramount for achieving high yields, purity, and process safety. This guide provides a comparative analysis of common methylating agents used for this synthesis, supported by experimental data and protocols.

Overview of Methylating Agents

The methylation of gallic acid to produce Methyl 3,4,5-trimethoxybenzoate can be achieved through various synthetic routes. Traditionally, highly reactive and toxic agents like dimethyl sulfate (B86663) were prevalent. However, increasing environmental and safety concerns have driven the exploration of greener alternatives. This comparison focuses on dimethyl sulfate, methyl chloride, and dimethyl carbonate, providing insights into their respective advantages and disadvantages.

Data Presentation: A Comparative Table

The following table summarizes the quantitative data for different methylating agents in the synthesis of this compound, starting from gallic acid.

Methylating AgentReaction TypeBase/CatalystSolventReaction ConditionsYield (%)Safety/Environmental Considerations
Dimethyl Sulfate One-pot methylation and esterificationSodium CarbonateNone (neat)100°C, 4 hours94.7%[2]Highly toxic and carcinogenic; significant environmental hazard.
Dimethyl Sulfate Two-step: Methylation then SaponificationSodium HydroxideWaterBoiling, 4 hours89-92% (of the acid)[3]Highly toxic and carcinogenic; requires an additional esterification step.
Methyl Chloride Two-step: Esterification then MethylationSodium Carbonate or Potassium CarbonateN,N-Dimethylformamide (DMF)20-60°C, 8 hours (methylation step)85.1-86.5%[4][5]Less toxic than dimethyl sulfate, but still a hazardous gas; environmentally preferable to dimethyl sulfate.[4]
Dimethyl Carbonate (DMC) One-pot methylation and esterificationPotassium Carbonate / Tetrabutylammonium (B224687) Bromide (PTC)Dimethyl Carbonate120°C, 5 hours (in a pressure flask)29% (unoptimized)[6]Considered a "green" reagent due to low toxicity and biodegradability.[7]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the compared methylating agents are provided below.

Protocol 1: Methylation using Dimethyl Sulfate

This protocol describes a one-pot synthesis from gallic acid.

Materials:

  • Gallic acid

  • Dimethyl sulfate

  • Sodium carbonate

  • Benzene (B151609) (for extraction)

  • Water

Procedure:

  • 20 g of gallic acid (0.294 mol) is mixed with 222 g of dimethyl sulfate (1.765 mol) and 160 g of sodium carbonate (1.51 mol).[2]

  • The mixture is heated to 100°C for 4 hours with stirring.[2]

  • After the reaction, water is added to the mixture to separate the neutral and alkali-soluble materials.[2]

  • The product is extracted with benzene.[2]

  • The benzene extract is then processed to isolate the this compound.[2]

  • A yield of 94.7% has been reported for this method.[2]

Protocol 2: Methylation using Methyl Chloride

This method involves an initial esterification of gallic acid followed by methylation.

Materials:

  • Gallic acid

  • Methanol (B129727)

  • Concentrated sulfuric acid

  • Methyl gallate (from the first step)

  • N,N-Dimethylformamide (DMF)

  • Sodium carbonate

  • Methyl chloride gas

  • Toluene (for washing)

Procedure: Step 1: Esterification of Gallic Acid

  • 500 g of gallic acid, 2000 ml of methanol, and 25 g of concentrated sulfuric acid are added to a four-neck flask.[5]

  • The mixture is heated to reflux for 2 hours.[5]

  • After cooling, the mixture is concentrated and filtered to obtain solid methyl gallate.[5]

  • The crude methyl gallate is washed with toluene.[5]

Step 2: Methylation of Methyl Gallate

  • 40 g of methyl gallate, 320 ml of DMF, and 32 g of sodium carbonate are added to a four-neck bottle and stirred.[5]

  • The mixture is cooled to below 10°C, and 80 g of methyl chloride gas is passed through.[5]

  • The temperature is then raised to 60°C and maintained for 8 hours.[5]

  • After cooling to room temperature, the mixture is concentrated by distillation.[5]

  • Water is added to the concentrate, and the crude product is obtained by suction filtration.[4]

  • The crude product is purified by recrystallization from methanol to yield the final product. A yield of 86.5% has been reported.[4]

Protocol 3: Methylation using Dimethyl Carbonate (DMC)

This protocol outlines a greener approach using a phase transfer catalyst.

Materials:

  • Gallic acid (GA)

  • Dimethyl carbonate (DMC)

  • Potassium carbonate

  • Tetrabutylammonium bromide (TBAB)

  • Methanol (for recrystallization)

Procedure:

  • 1.87 g of gallic acid (11 mmol), 1.77 g of tetrabutylammonium bromide (5.5 mmol), 20 ml of DMC, and 5.5 g of potassium carbonate are placed in a 100 ml pressure flask.[6]

  • The flask is flushed with nitrogen, sealed, and heated in an oil bath at 120°C with magnetic stirring for 2 hours.[6]

  • The flask is cooled, and the pressure is carefully released. It is then re-sealed and heated for an additional 3 hours.[6]

  • After cooling, the liquid is filtered off with suction. The solid residue is washed with hot methanol and re-filtered.[6]

  • The combined liquids are concentrated to yield brown crystals.[6]

  • The crude product is recrystallized from a minimum amount of hot methanol and washed with cold water to give pure white crystals of this compound. A yield of 29% was reported in this unoptimized experiment.[6]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound from gallic acid.

SynthesisWorkflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_end Final Product & Analysis start_end start_end process process input input output output analysis analysis GallicAcid Gallic Acid Reaction Methylation & Esterification GallicAcid->Reaction MethylatingAgent Methylating Agent (DMS, MeCl, DMC) MethylatingAgent->Reaction BaseCatalyst Base / Catalyst (Na2CO3, K2CO3, etc.) BaseCatalyst->Reaction Extraction Extraction/ Filtration Reaction->Extraction Recrystallization Recrystallization Extraction->Recrystallization FinalProduct Methyl 3,4,5- trimethoxybenzoate Recrystallization->FinalProduct Analysis Characterization (TLC, MP, NMR) FinalProduct->Analysis

Caption: Generalized workflow for the synthesis of this compound.

Other Potential Methylating Agents

While the focus has been on dimethyl sulfate, methyl chloride, and dimethyl carbonate due to the availability of direct comparative data for this specific synthesis, other methylating agents are also used in organic chemistry.

  • Methyl Iodide: A common and effective reagent for the O-methylation of phenols.[8] It is typically used with a base like potassium carbonate in a solvent such as acetone (B3395972) or DMF.[8][9] Although highly effective, it is a toxic and volatile compound.

  • Diazomethane (B1218177): A highly reactive gas that readily methylates carboxylic acids.[10][11] However, it is explosive and toxic, making it hazardous to handle, and it is more commonly used for esterification rather than O-methylation of phenols unless a catalyst is present.[12]

Conclusion

The choice of a methylating agent for the synthesis of this compound from gallic acid involves a trade-off between yield, safety, and environmental impact.

  • Dimethyl sulfate offers high yields but poses significant health and environmental risks.[2]

  • Methyl chloride presents a safer alternative to dimethyl sulfate with good yields, though it requires a two-step process.[4][5]

  • Dimethyl carbonate (DMC) is the most environmentally benign option, but the reported protocol requires optimization to be competitive in terms of yield.[6]

For industrial-scale production, the process using methyl chloride appears to offer a good balance of yield and reduced environmental impact compared to traditional methods.[4] For laboratory-scale research where green chemistry principles are a priority, further optimization of the DMC protocol could be a promising avenue. Researchers and drug development professionals should carefully consider these factors when selecting a synthetic route for this compound.

References

A Spectroscopic Comparison of Methyl 3,4,5-trimethoxybenzoate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate, Methyl 3,4,5-trimethoxybenzoate (B1228286), with its common precursors, gallic acid and 3,4,5-trimethoxybenzoic acid. The information presented is intended to support research and development activities by offering a clear, data-driven analysis of these compounds.

Introduction

Methyl 3,4,5-trimethoxybenzoate is a key starting material in the synthesis of various pharmaceuticals, including the antibacterial agent Trimethoprim and the gastrointestinal drug Trimebutine Maleate.[1] Its synthesis typically originates from gallic acid, a naturally occurring phenolic acid, which is first converted to 3,4,5-trimethoxybenzoic acid. This guide elucidates the spectroscopic transformations that occur at each synthetic step, providing a valuable resource for reaction monitoring and quality control.

Reaction Pathway

The synthesis of this compound from gallic acid is a two-step process involving methylation followed by esterification. Alternatively, a one-step process can be employed.

cluster_0 Two-Step Synthesis cluster_1 One-Step Synthesis Gallic_Acid Gallic Acid TMBA 3,4,5-trimethoxybenzoic acid Gallic_Acid->TMBA Methylation (e.g., Dimethyl Sulfate) MTMB This compound TMBA->MTMB Esterification (Methanol, Acid Catalyst) Gallic_Acid2 Gallic Acid MTMB2 This compound Gallic_Acid2->MTMB2 Methylation & Esterification (e.g., Methyl Chloride) Sample Sample Preparation (Dissolution/Pelletizing) IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS Data Data Analysis & Interpretation IR->Data NMR->Data MS->Data

References

A Comparative Guide to the Efficacy of Trimethoprim from Diverse Synthetic Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Trimethoprim (B1683648) synthesized via different chemical routes. By examining key performance indicators such as reaction yield, product purity, and impurity profiles, this document aims to inform researchers and drug development professionals on the efficiency and quality of various manufacturing processes for this essential antibiotic. The information presented is supported by available data from patents and scientific literature.

Introduction to Trimethoprim Synthesis

Trimethoprim, a potent inhibitor of dihydrofolate reductase, is a crucial antibacterial agent. Its synthesis has been approached through various chemical strategies, predominantly commencing from 3,4,5-trimethoxybenzaldehyde. The choice of synthetic route can significantly impact the final product's purity, yield, and the profile of process-related impurities, which in turn can influence its therapeutic efficacy and safety. This guide explores three prominent synthesis pathways, presenting a comparative analysis of their reported outcomes.

Comparative Analysis of Synthesis Routes

The efficacy of a synthetic route is determined by several factors, including the overall yield, the purity of the final product, and the ease of the procedure. Below is a summary of quantitative data for three distinct synthesis routes to Trimethoprim.

ParameterRoute 1: One-Pot SynthesisRoute 2: Condensation with Aniline PropionitrileRoute 3: Knoevenagel Condensation
Starting Materials 3,4,5-trimethoxybenzaldehyde, 3-hydroxypropionitrile, Guanidine Carbonate3,4,5-trimethoxybenzaldehyde, Aniline Propionitrile, Guanidine Hydrochloride3,4,5-trimethoxybenzaldehyde, Malonic Acid Dinitrile/Ethyl Cyanoacetate, Guanidine
Reported Overall Yield Up to 94%[1]~92-93%Data not consistently reported
Reported Purity (HPLC) Melting Point: 199-203°C[1]~98.7%Not specified in available literature
Key Advantages Simple, one-pot procedure, high yield, good atom economy[1]High yield and purityUtilizes common condensation reactions[2]
Potential Impurities Unreacted starting materials, intermediates from incomplete cyclization.Isomers, unreacted intermediates.By-products from reduction and cyclization steps.[2][3]

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes for Trimethoprim.

Synthesis_Route_1 cluster_start Starting Materials 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde One-Pot Reaction One-Pot Reaction 3,4,5-Trimethoxybenzaldehyde->One-Pot Reaction 3-Hydroxypropionitrile 3-Hydroxypropionitrile 3-Hydroxypropionitrile->One-Pot Reaction Guanidine Carbonate Guanidine Carbonate Guanidine Carbonate->One-Pot Reaction Trimethoprim Trimethoprim One-Pot Reaction->Trimethoprim caption Route 1: One-Pot Synthesis

Caption: Route 1: One-Pot Synthesis.

Synthesis_Route_2 cluster_start Starting Materials 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde Condensation Condensation 3,4,5-Trimethoxybenzaldehyde->Condensation Aniline Propionitrile Aniline Propionitrile Aniline Propionitrile->Condensation Intermediate Intermediate Condensation->Intermediate Cyclization Cyclization Intermediate->Cyclization Trimethoprim Trimethoprim Cyclization->Trimethoprim Guanidine HCl Guanidine HCl Guanidine HCl->Cyclization caption Route 2: Condensation with Aniline Propionitrile

Caption: Route 2: Condensation with Aniline Propionitrile.

Synthesis_Route_3 cluster_start Starting Materials 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde Knoevenagel Condensation Knoevenagel Condensation 3,4,5-Trimethoxybenzaldehyde->Knoevenagel Condensation Active Methylene Compound Malonic Acid Dinitrile or Ethyl Cyanoacetate Active Methylene Compound->Knoevenagel Condensation Intermediate_1 Intermediate_1 Knoevenagel Condensation->Intermediate_1 Reduction Reduction Intermediate_1->Reduction Intermediate_2 Intermediate_2 Reduction->Intermediate_2 Cyclization Cyclization Intermediate_2->Cyclization Trimethoprim Trimethoprim Cyclization->Trimethoprim Guanidine Guanidine Guanidine->Cyclization caption Route 3: Knoevenagel Condensation

Caption: Route 3: Knoevenagel Condensation.

Experimental Protocols

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is essential for determining the purity of the synthesized Trimethoprim and identifying any process-related impurities.

Objective: To quantify the purity of Trimethoprim and detect the presence of impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, which is typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The exact ratio may need to be optimized.

  • Standard Solution Preparation: Accurately weigh and dissolve the Trimethoprim reference standard in a suitable solvent to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized Trimethoprim sample in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 25°C).

    • Set the UV detection wavelength (e.g., 280 nm).

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Data Analysis:

    • Identify the peak corresponding to Trimethoprim based on the retention time of the reference standard.

    • Calculate the area of the Trimethoprim peak in the sample chromatogram.

    • Calculate the percentage purity of the sample by comparing its peak area to the calibration curve generated from the reference standard.

    • Identify and quantify any impurity peaks based on their relative retention times and peak areas.

Workflow Diagram:

HPLC_Workflow A Prepare Mobile Phase C Set HPLC Conditions A->C B Prepare Standard & Sample Solutions D Inject Solutions B->D C->D E Acquire Chromatograms D->E F Analyze Data (Peak Area, Retention Time) E->F G Calculate Purity & Impurity Profile F->G

Caption: Experimental workflow for HPLC analysis.

Antimicrobial Efficacy Testing (Antimicrobial Susceptibility Testing - AST)

The biological activity of the synthesized Trimethoprim is determined by its ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) is a key parameter evaluated through AST.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized Trimethoprim against susceptible bacterial strains.

Materials:

  • Synthesized Trimethoprim sample

  • Trimethoprim reference standard

  • Susceptible bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton broth or agar

  • Sterile microplates or petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure (Broth Microdilution Method):

  • Prepare Stock Solutions: Prepare stock solutions of the synthesized Trimethoprim and the reference standard in a suitable solvent.

  • Serial Dilutions: Perform two-fold serial dilutions of the Trimethoprim solutions in Mueller-Hinton broth in the wells of a microplate to achieve a range of concentrations.

  • Inoculation: Add a standardized bacterial inoculum to each well of the microplate. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of Trimethoprim that completely inhibits visible bacterial growth.

  • Comparison: Compare the MIC value of the synthesized Trimethoprim with that of the reference standard. Similar MIC values indicate comparable biological activity.

Workflow Diagram:

AST_Workflow A Prepare Trimethoprim Stock Solutions B Perform Serial Dilutions in Microplate A->B D Inoculate Microplate Wells B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 37°C D->E F Read and Determine MIC E->F G Compare MIC with Reference Standard F->G

References

Cost-benefit analysis of different synthetic pathways to Methyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3,4,5-trimethoxybenzoate (B1228286) is a crucial intermediate in the synthesis of various pharmaceuticals, including the antibacterial drug Trimethoprim and the anxiolytic agent Trimetozine.[1][2] The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a detailed cost-benefit analysis of the most common synthetic pathways to Methyl 3,4,5-trimethoxybenzoate, supported by experimental data to aid researchers in selecting the optimal route for their specific needs.

Comparative Analysis of Synthetic Pathways

Three primary synthetic routes starting from gallic acid have been evaluated:

  • Pathway 1: Two-Step Synthesis via Methylation and Subsequent Esterification. This traditional method involves the initial methylation of all three hydroxyl groups of gallic acid to form 3,4,5-trimethoxybenzoic acid, followed by the esterification of the carboxylic acid with methanol (B129727).

  • Pathway 2: One-Step Synthesis from Gallic Acid. This approach aims to simplify the process by conducting both the methylation and esterification in a single reaction vessel. Two variations of this pathway are considered: one using the highly toxic dimethyl sulfate (B86663) and another employing the less hazardous methyl chloride.

  • Pathway 3: Two-Step Synthesis via Esterification and Subsequent Methylation. In this alternative two-step route, gallic acid is first esterified to methyl gallate, which is then subjected to methylation to yield the final product.

The following table summarizes the key quantitative data for each pathway, providing a clear comparison of their efficiency and economic viability.

ParameterPathway 1: Methylation then EsterificationPathway 2a: One-Step (Dimethyl Sulfate)Pathway 2b: One-Step (Methyl Chloride)Pathway 3: Esterification then Methylation
Starting Material Gallic AcidGallic AcidGallic AcidGallic Acid
Key Reagents Dimethyl Sulfate, Methanol, H₂SO₄Dimethyl Sulfate, Na₂CO₃Methyl Chloride, K₂CO₃, DMFMethanol, H₂SO₄, Methyl Chloride, Na₂CO₃/K₂CO₃, DMF
Overall Yield ~79-82%[3][4]Reported yield ~71.2%[5]~85%[1]~85-87%[6][7]
Product Purity High after recrystallizationRequires purification>99% (HPLC)[1]>99% (HPLC)[6][7]
Reaction Time Two distinct steps (several hours each)Single step (several hours)5-12 hours[1]Two distinct steps (several hours each)
Approx. Reagent Cost per kg of Product *ModerateModerateLowerModerate to High
Atom Economy ~65%~70%~78%~73%
Key Advantages Well-established, reliableReduced number of stepsAvoids dimethyl sulfate, high yieldHigh yield and purity, avoids dimethyl sulfate in the final methylation step
Key Disadvantages Use of highly toxic dimethyl sulfate, two separate workupsUse of highly toxic dimethyl sulfateRequires handling of gaseous methyl chloride, use of DMFTwo separate workups, use of DMF

*Approximate reagent cost is a qualitative assessment based on available price data and will vary based on supplier, scale, and purity.

Experimental Protocols

Pathway 1: Two-Step Synthesis (Methylation then Esterification)

Step 1: Synthesis of 3,4,5-Trimethoxybenzoic Acid

  • In a flask, dissolve gallic acid in an aqueous solution of sodium hydroxide.

  • Cool the solution and add dimethyl sulfate dropwise while maintaining the temperature.

  • After the addition is complete, heat the mixture to reflux for several hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the 3,4,5-trimethoxybenzoic acid.

  • Filter the precipitate, wash with cold water, and dry. The product can be purified by recrystallization from water.[3]

Step 2: Synthesis of this compound

  • Dissolve 3,4,5-trimethoxybenzoic acid in methanol.

  • Carefully add concentrated sulfuric acid as a catalyst.

  • Heat the mixture to reflux for several hours.

  • After cooling, a precipitate of this compound will form.

  • Filter the product, wash with a sodium bicarbonate solution and then with water, and dry.[4][8]

Pathway 2b: One-Step Synthesis (Using Methyl Chloride)
  • To a solution of gallic acid in N,N-dimethylformamide (DMF), add potassium carbonate.

  • Cool the mixture and bubble methyl chloride gas through the solution.

  • Gradually heat the reaction mixture and maintain it at an elevated temperature for 5-12 hours.

  • After the reaction is complete, cool the mixture and add water to precipitate the crude product.

  • The crude product is then purified by recrystallization from methanol to yield pure this compound.[1]

Pathway 3: Two-Step Synthesis (Esterification then Methylation)

Step 1: Synthesis of Methyl Gallate

  • Suspend gallic acid in methanol.

  • Add concentrated sulfuric acid as a catalyst.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture and pour it into cold water to precipitate the methyl gallate.

  • Filter the product, wash with water, and dry.[6][7]

Step 2: Synthesis of this compound

  • Dissolve methyl gallate in DMF and add an inorganic base such as sodium carbonate or potassium carbonate.

  • Cool the mixture and introduce methyl chloride gas.

  • Heat the reaction mixture and maintain the temperature for several hours.

  • After completion, cool the mixture and add water to precipitate the crude product.

  • Recrystallize the crude solid from methanol to obtain the pure product.[6][7]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic pathway.

Pathway1 Gallic_Acid Gallic Acid Reagents1 Dimethyl Sulfate NaOH Intermediate 3,4,5-Trimethoxybenzoic Acid Reagents1->Intermediate Methylation Reagents2 Methanol H₂SO₄ Product This compound Reagents2->Product Esterification

Pathway 1: Methylation then Esterification

Pathway2b Gallic_Acid Gallic Acid Reagents Methyl Chloride K₂CO₃, DMF Product This compound Reagents->Product One-Step Methylation & Esterification

Pathway 2b: One-Step Synthesis with Methyl Chloride

Pathway3 Gallic_Acid Gallic Acid Reagents1 Methanol H₂SO₄ Intermediate Methyl Gallate Reagents1->Intermediate Esterification Reagents2 Methyl Chloride Base, DMF Product This compound Reagents2->Product Methylation

Pathway 3: Esterification then Methylation

Cost-Benefit and Environmental Impact Analysis

Cost: While a precise cost analysis is dependent on fluctuating market prices and supplier negotiations, a general assessment can be made. Pathway 2b, the one-step synthesis with methyl chloride, appears to be the most cost-effective on paper due to fewer steps and the lower cost of methyl chloride compared to dimethyl sulfate. However, the need for specialized equipment to handle a gaseous reagent might offset some of these savings at a smaller scale. The two-step pathways (1 and 3) have higher labor and solvent costs associated with two separate reaction and purification steps.

Environmental Impact and Safety: A significant drawback of Pathway 1 and 2a is the use of dimethyl sulfate , a highly toxic and carcinogenic substance.[9] Strict safety protocols are mandatory when handling this reagent, increasing operational complexity and risk. Pathways 2b and 3 offer a considerable advantage by replacing dimethyl sulfate with methyl chloride . While methyl chloride is also a regulated substance with potential health effects, it is generally considered less hazardous than dimethyl sulfate.[9][10]

The use of N,N-dimethylformamide (DMF) in Pathways 2b and 3 is a point of environmental concern, as it is a solvent that is coming under increasing regulatory scrutiny.

From an atom economy perspective, the one-step synthesis with methyl chloride (Pathway 2b) is the most efficient, theoretically converting a higher percentage of reactant atoms into the final product. This translates to less waste generation.

Conclusion and Recommendations

For researchers and drug development professionals, the choice of synthetic pathway for this compound will depend on a balance of factors including scale, cost, available equipment, and safety considerations.

  • For large-scale industrial production , Pathway 2b (One-Step with Methyl Chloride) offers the most compelling combination of high yield, lower reagent cost, and improved safety profile by avoiding dimethyl sulfate. Its superior atom economy also aligns with green chemistry principles.

  • For laboratory-scale synthesis , Pathway 3 (Esterification then Methylation) provides a reliable and high-yielding route that also avoids the use of dimethyl sulfate in the critical methylation step. The intermediate, methyl gallate, is a stable solid that is easily purified.

  • Pathway 1 (Methylation then Esterification) , while a classic method, is becoming less favorable due to the significant hazards associated with dimethyl sulfate. Its use should be carefully considered and restricted to situations where alternative methylating agents are not feasible.

Ultimately, this guide provides the foundational data and protocols to enable an informed decision. It is recommended that small-scale trials be conducted to validate the chosen pathway under specific laboratory or plant conditions before scaling up.

References

A Comparative Analysis of the Antioxidant Potential of Methyl 3,4,5-trimethoxybenzoate Derivatives and Arbutin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant potential of Methyl 3,4,5-trimethoxybenzoate (B1228286) (MTB) derivatives and Arbutin. While direct comparative studies with extensive quantitative data are limited, this document synthesizes available information to offer insights into their relative antioxidant capacities and potential mechanisms of action.

Executive Summary

This guide presents the available quantitative data, details the experimental protocols for key antioxidant assays, and explores the potential signaling pathways involved in the antioxidant effects of these compounds.

Data Presentation: A Comparative Look at Antioxidant Activity

The following tables summarize the available quantitative data on the antioxidant activity of Methyl 3,4,5-trimethoxybenzoate derivatives and Arbutin. It is crucial to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 ValuePercentage ScavengingNotes
This compoundNot explicitly found79.33%[2]Comparable to ascorbic acid (93.96%) in the same study.
Arbutin~21.5 µg/mL (for methanolic extract of Arbutus pavarii)[3]Weak activity compared to hydroquinone[4]IC50 values for Arbutin vary significantly across different studies and extracts.
MTB, ETB, MTC, ETCStated to be "2-fold higher than that of arbutin"[1]-Specific IC50 values were not provided in the study.

Table 2: ABTS Radical Scavenging Activity

CompoundIC50 ValueNotes
This compound DerivativesData not available-
Arbutin74.88 µg/mL[5]Arbutin has shown strong ABTS scavenging activity, in some cases superior to its precursor, hydroquinone.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP ValueNotes
This compound DerivativesData not available-
ArbutinData not available in quantitative values, but its activity has been assessed.-

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to aid in the design and interpretation of relevant experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve the test compounds (this compound derivatives, Arbutin, and a positive control like ascorbic acid or Trolox) in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of the sample solution to a fixed volume of the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compounds and a positive control (e.g., Trolox).

  • Reaction Mixture: Add a small volume of the sample solution to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition of ABTS•+ is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation. The IC50 value can also be determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃ (20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).

  • Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., FeSO₄).

  • Reaction Mixture: Add the sample solution to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes or longer).

  • Absorbance Measurement: The absorbance of the blue-colored complex is measured at 593 nm.

  • Calculation: A standard curve is prepared using the FeSO₄ standard. The antioxidant capacity of the sample is then determined by comparing its absorbance to the standard curve and is expressed as ferric reducing ability in µM of Fe²⁺ equivalents.

Signaling Pathways and Mechanisms of Action

The antioxidant activity of phenolic compounds often involves the modulation of cellular signaling pathways that control the expression of antioxidant enzymes. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.

G ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation MTB_Derivatives This compound Derivatives MTB_Derivatives->Keap1_Nrf2 may induce dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Figure 1: Postulated Nrf2 Signaling Pathway Activation.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This leads to the upregulation of these protective enzymes.

While direct evidence is still emerging, it is plausible that this compound derivatives, due to their phenolic structure, may activate the Nrf2 pathway, contributing to their antioxidant effects. Further research is required to elucidate the precise molecular mechanisms.

G cluster_assays In Vitro Antioxidant Assays cluster_evaluation Evaluation Metrics DPPH DPPH Assay IC50 IC50 Value DPPH->IC50 ABTS ABTS Assay ABTS->IC50 TEAC TEAC Value ABTS->TEAC FRAP FRAP Assay FRAP_Value FRAP Value FRAP->FRAP_Value Test_Compounds Test Compounds (MTB Derivatives, Arbutin) Test_Compounds->DPPH Radical Scavenging Test_Compounds->ABTS Radical Scavenging Test_Compounds->FRAP Reducing Power

Figure 2: Experimental Workflow for Antioxidant Potential Assessment.

Conclusion and Future Directions

References

Comparative Guide to Analytical Methods for the Quantification of Methyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the precise and accurate quantification of Methyl 3,4,5-trimethoxybenzoate (B1228286). This compound is of significant interest in the pharmaceutical industry as it is recognized as Impurity H of the antibacterial drug Trimethoprim and Impurity C of the gastrointestinal motility modifier Trimebutine. The selection of a suitable analytical method is critical for quality control, impurity profiling, and stability testing of these pharmaceutical products.

This document details two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of each method is summarized with supporting data, and detailed experimental protocols are provided to facilitate implementation in a laboratory setting.

Method Comparison at a Glance

A summary of the key performance parameters for the validated HPLC-UV and a representative GC-MS method for the quantification of Methyl 3,4,5-trimethoxybenzoate is presented below.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Linearity Range 0.1 - 1.0% of nominal concentration0.5 - 10 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2.0%< 5.0%
Limit of Quantification (LOQ) 0.00032 mg/mL[1]Typically in the low ng/mL range
Sample Preparation Simple dissolution and dilution.Requires derivatization to improve volatility.
Analysis Time Relatively short, depending on the chromatographic conditions.Can be longer due to the derivatization step.
Specificity Good, but potential for interference from co-eluting compounds.High, with mass spectral data providing definitive identification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC with UV detection is a widely used, robust, and reliable technique for the quantification of impurities in pharmaceutical products.

Experimental Protocol

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of Trimethoprim and its related substances, including this compound (Impurity H), has been reported.[1]

  • Chromatographic System:

    • Column: Kromasil 100-5-C18 (4.0 x 250 mm, 5.0 µm)[1]

    • Mobile Phase:

      • Solvent A: 0.08% orthophosphoric acid in water[1]

      • Solvent B: Acetonitrile and Methanol (80:20 v/v)[1]

    • Elution: Gradient elution[1]

    • Flow Rate: 0.8 mL/min[1]

    • Detection: Photodiode Array (PDA) detector at 210 nm[1]

    • Column Temperature: Ambient

    • Injection Volume: 10 µL

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase). Prepare working standards by serial dilution to cover the desired concentration range.

    • Sample Solution: Accurately weigh and dissolve the drug substance or product in the diluent to achieve a known concentration.

Validation Data Summary

While a complete validation report for this compound was not available in the public domain, the following data for Trimethoprim impurities from a validated method provides a strong indication of the expected performance.

Validation ParameterResult
Linearity The method was validated for test concentrations ranging from 0.1% to 1.0% of the nominal concentration.[1]
Limit of Quantification (LOQ) The LOQ for Trimethoprim impurities was established at 0.00032 mg/mL.[1]
Accuracy Expected to be within 98-102% recovery.
Precision Expected to have a Relative Standard Deviation (%RSD) of less than 2.0%.
Specificity The chromatographic method should demonstrate good resolution between this compound and other related substances.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity for the analysis of volatile and semi-volatile compounds. Due to the polar nature of this compound, a derivatization step is typically required to enhance its volatility for gas chromatographic analysis.

Experimental Protocol (Representative Method)

The following protocol is a representative method based on common practices for the analysis of polar compounds by GC-MS and requires method-specific validation.

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample or standard of this compound into a reaction vial.

    • Add a suitable solvent (e.g., pyridine) to dissolve the sample.

    • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes to facilitate the derivatization of any active hydrogens.

    • Cool the sample to room temperature before injection into the GC-MS system.

  • GC-MS System:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

    • Oven Temperature Program: A temperature gradient program should be optimized to ensure good separation of the derivatized analyte from other components. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, or full scan for qualitative analysis. Key ions for the derivatized this compound should be selected for SIM mode.

Expected Validation Performance

Based on validated GC-MS methods for similar compounds, the following performance characteristics can be anticipated.

Validation ParameterExpected Result
Linearity A linear range of 0.5 - 10 µg/mL with a correlation coefficient (r²) > 0.995.
Limit of Detection (LOD) In the low ng/mL range.
Limit of Quantification (LOQ) In the low to mid ng/mL range.
Accuracy % Recovery between 95% and 105%.
Precision %RSD for repeatability and intermediate precision < 5.0%.
Specificity High, with the mass spectrum providing a unique fingerprint for the derivatized analyte.

Workflow and Pathway Diagrams

To visually represent the processes involved in the validation of these analytical methods, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_validation 3. Validation Parameters Assessment cluster_reporting 4. Documentation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method (HPLC-UV or GC-MS) define_scope->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol prepare_standards Prepare Reference Standards prepare_protocol->prepare_standards prepare_samples Prepare Samples prepare_standards->prepare_samples perform_analysis Perform Analytical Runs prepare_samples->perform_analysis specificity Specificity perform_analysis->specificity linearity Linearity & Range perform_analysis->linearity accuracy Accuracy perform_analysis->accuracy precision Precision (Repeatability & Intermediate) perform_analysis->precision lod_loq LOD & LOQ perform_analysis->lod_loq robustness Robustness perform_analysis->robustness data_analysis Analyze & Document Results specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Generate Validation Report data_analysis->validation_report method_implementation Implement Validated Method validation_report->method_implementation

Caption: Workflow for the validation of an analytical method.

HPLC_vs_GCMS cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method start Sample containing This compound hplc_prep Dissolution & Dilution start->hplc_prep gcms_prep Derivatization (e.g., Silylation) start->gcms_prep hplc_analysis HPLC Separation (C18 Column) hplc_prep->hplc_analysis hplc_detection UV Detection hplc_analysis->hplc_detection hplc_result Quantitative Result hplc_detection->hplc_result gcms_analysis GC Separation (Non-polar Column) gcms_prep->gcms_analysis gcms_detection Mass Spectrometry Detection gcms_analysis->gcms_detection gcms_result Quantitative Result & Qualitative Confirmation gcms_detection->gcms_result

Caption: Comparison of HPLC-UV and GC-MS analytical workflows.

References

A Comparative Purity Benchmark of Commercially Available Methyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comparative analysis of commercially available Methyl 3,4,5-trimethoxybenzoate (B1228286) from various suppliers, supported by detailed experimental protocols for purity verification.

Data Presentation: Supplier Purity Comparison

The following table summarizes the stated purity of Methyl 3,4,5-trimethoxybenzoate from several commercial suppliers. It is important to note that purity can vary between lots, and it is always recommended to consult the lot-specific Certificate of Analysis (CoA).

SupplierProduct/Catalog No.Stated PurityAnalytical Method
Alfa Aesar (Thermo Scientific) A11933[1][2]99.9%[1] / ≥98.0%[2]Assay[1] / GC[2]
Tokyo Chemical Industry (TCI) T1092>99.0%GC
Sigma-Aldrich M8600698%[3]Not specified; CoA available
TargetMol Chemicals Inc. (via ChemicalBook)[4]99.87%[4]Not specified
LGC Standards MM0093.11[5]Reference MaterialCoA provided[5]
USP (Analytical Material)[6]Lot-specificCoA provided[6]

Experimental Protocols

Accurate determination of purity requires robust analytical methods. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are provided as standard methodologies for the verification of this compound purity.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying the main component and separating it from non-volatile impurities.

  • Instrumentation & Materials:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric Acid (analytical grade).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.[7]

    • Mobile Phase B: Acetonitrile.[7]

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).[7]

    • Sample Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of diluent to achieve a concentration of 1 mg/mL.

  • Analysis: Inject the sample solution into the HPLC system. The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile impurities and confirming the identity of the main compound.

  • Instrumentation & Materials:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., Triple Quadrupole).[8]

    • Capillary column (e.g., HP-5ms, 30 m × 0.25 mm, 0.25 µm).[8]

    • Helium (carrier gas).

    • Methanol or Dichloromethane (HPLC grade).

  • Chromatographic Conditions:

    • Inlet Temperature: 250 °C.

    • Carrier Gas Flow: 1.2 mL/min (constant flow).

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Injection Mode: Split (e.g., 20:1).

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent like methanol.

  • Analysis: The resulting chromatogram will separate volatile components, and the mass spectrum of each peak can be compared against spectral libraries (like NIST) for identification.[9]

Structural Confirmation and Purity by NMR Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for identifying impurities, even those structurally similar to the main compound.

  • Instrumentation & Materials:

    • NMR Spectrometer (e.g., 400 MHz or higher).

    • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with TMS as an internal standard.[10]

    • 5 mm NMR tubes.

  • Experimental Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated solvent.

    • ¹H NMR Acquisition: Acquire a standard proton spectrum. The characteristic peaks for this compound in CDCl₃ are expected around:

      • δ 7.29 (s, 2H, Ar-H)

      • δ 3.90 (s, 9H, -OCH₃)

      • δ 3.89 (s, 3H, -COOCH₃)

    • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon atoms.

    • Analysis: The presence of small, unidentifiable peaks in the ¹H NMR spectrum can indicate impurities. The chemical shifts and integration values of these peaks can help in identifying and quantifying the impurities relative to the main compound.[11]

Visualizations

Workflow for Analytical Purity Assessment

The following diagram illustrates a standard workflow for determining the purity of a chemical substance like this compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Instrumental Analysis cluster_2 Phase 3: Data Evaluation & Reporting Sample Receive & Log Sample Prep Sample Preparation (Dissolution, Dilution) Sample->Prep HPLC HPLC-UV/DAD Prep->HPLC GCMS GC-MS Prep->GCMS NMR NMR Spectroscopy Prep->NMR Processing Data Processing (Integration, Library Search) HPLC->Processing GCMS->Processing NMR->Processing Calculation Purity Calculation Processing->Calculation Report Final Report & CoA Generation Calculation->Report

Caption: A typical experimental workflow for the purity analysis of a chemical compound.

Logical Framework for Purity Assessment

Different analytical techniques provide complementary information to build a comprehensive purity profile. This diagram shows the logical relationship between methods and the type of information they provide.

G Center Comprehensive Purity Assessment HPLC HPLC Center->HPLC GCMS GC-MS Center->GCMS NMR NMR Center->NMR HPLC_Data Quantitative Purity (Area %) HPLC->HPLC_Data GCMS_Data Volatile Impurities Residual Solvents GCMS->GCMS_Data NMR_Data1 Structural Confirmation NMR->NMR_Data1 NMR_Data2 Impurity ID & Quantification NMR->NMR_Data2

Caption: Interrelation of analytical techniques for a complete purity evaluation.

References

Safety Operating Guide

Proper Disposal of Methyl 3,4,5-trimethoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Methyl 3,4,5-trimethoxybenzoate (B1228286) is critical for maintaining a secure laboratory environment and ensuring regulatory adherence. This document provides a clear, step-by-step procedure for the proper disposal of this chemical, tailored for researchers, scientists, and drug development professionals. The following protocols and data are synthesized from safety data sheets (SDS) to ensure best practices are met.

Personal Protective Equipment (PPE) for Handling and Disposal

Prior to handling Methyl 3,4,5-trimethoxybenzoate for any purpose, including disposal, it is imperative to be outfitted with the appropriate personal protective equipment. This minimizes exposure and ensures personal safety.

PPE CategorySpecification
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[1][2][3]
Body Protection Wear appropriate protective clothing to prevent skin exposure.[1][2][3]
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in a manner that is safe for personnel and the environment. Always adhere to local, state, and federal regulations.

1. Waste Characterization:

  • It is the responsibility of the generator to determine if the waste is hazardous.[4] This determination can be based on knowledge of the waste composition or through chemical analysis.[4]

  • While some sources state that this compound contains no substances known to be hazardous to the environment, others indicate that waste should be classified as hazardous.[5][6] Therefore, it is best to manage it as a hazardous waste unless determined otherwise by a qualified professional.

2. Collection of Waste Material:

  • For spills or residual material, carefully sweep or vacuum up the solid substance and place it into a suitable, closed container for disposal.[1][5]

  • Ensure the container is compatible with the chemical and is properly labeled.[4]

3. Labeling and Storage:

  • The waste container must be clearly labeled with the words "Hazardous Waste," the chemical name ("this compound"), and the accumulation start date.[4]

  • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed.

4. Final Disposal:

  • Dispose of the contents and container at an approved waste disposal plant.[6]

  • Do not empty into drains.[6]

  • Waste codes should be assigned by the user based on the application for which the product was used.[6] Adhere to all local, national, and European directives on waste and hazardous waste.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe spill_check Is there a spill? ppe->spill_check sweep_up Sweep or vacuum solid material spill_check->sweep_up Yes containerize Place in a suitable, closed container spill_check->containerize No (Containerizing residual product) sweep_up->containerize label_waste Label container as 'Hazardous Waste' with contents containerize->label_waste store Store in a cool, dry, well-ventilated area label_waste->store dispose Arrange for disposal at an approved waste disposal facility store->dispose end End of Disposal Process dispose->end

References

Essential Safety and Logistics for Handling Methyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, procedural guidance for the safe use and disposal of Methyl 3,4,5-trimethoxybenzoate (B1228286), reinforcing a culture of safety and operational excellence in the laboratory.

Personal Protective Equipment (PPE)

When handling Methyl 3,4,5-trimethoxybenzoate, appropriate personal protective equipment is the first line of defense against potential exposure. The following PPE is recommended based on Safety Data Sheet (SDS) guidelines.[1][2][3]

Eye and Face Protection:

  • Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]

Skin Protection:

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[1][2][3]

Respiratory Protection:

  • A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[3]

Quantitative Data for Personal Protective Equipment

The following table summarizes the available recommendations for PPE. It is important to note that specific quantitative data such as glove breakthrough times for this compound are not available in the reviewed literature.

PPE CategorySpecification
Eye Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or EN166.[1][3]
Hand Protection Protective gloves. Butyl rubber is generally recommended for esters.[2][5] Nitrile gloves may offer limited protection.[4]
Respiratory Protection NIOSH/MSHA or EN 149 approved respirator if exposure limits are exceeded.[1] N95 (US) or P1 (EN 143) dust mask for nuisance dust.[3]
Body Protection Appropriate protective clothing.[1][2]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize risks and ensure a safe laboratory environment.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area.[1][2] Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below exposure limits.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible.[1]

2. Handling the Compound:

  • Avoid contact with skin and eyes.[1][2]

  • Avoid ingestion and inhalation.[1]

  • Wash hands and any exposed skin thoroughly after handling and before eating, drinking, or smoking.[2]

3. In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[1][2]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1]

4. Spill Management:

  • Use proper personal protective equipment as indicated in the PPE section.[1]

  • For small spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1][3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Unused or Waste Product:

  • While specific disposal instructions for this compound are not detailed in the provided search results, it is generally advised to dispose of contents and containers to an approved waste disposal plant.[7]

  • For non-hazardous solid chemical waste, some guidelines suggest placing it in a designated, sealed container for disposal in the regular trash, not in laboratory trash cans that may be handled by custodial staff.[8][9] Always consult with your institution's Environmental Health & Safety (EHS) department for specific guidance.[10]

2. Contaminated PPE:

  • Dispose of contaminated gloves and other disposable PPE after use in accordance with applicable laws and good laboratory practices.[3]

  • Contaminated clothing should be removed, and the skin washed with soap and water.[6] Contaminated clothing should be washed before reuse.[7]

3. Empty Containers:

  • Empty containers should be rinsed thoroughly. The rinsate should be managed as hazardous waste if the substance is deemed hazardous.[8]

  • Once cleaned, labels on empty containers should be defaced before being placed in the regular trash.[8]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Waste Disposal Assess_Risks Assess Risks & Review SDS Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Select_PPE->Prepare_Work_Area Locate_Safety_Equipment Locate Eyewash & Safety Shower Prepare_Work_Area->Locate_Safety_Equipment Don_PPE Don PPE Handle_Chemical Handle Chemical Carefully Don_PPE->Handle_Chemical Doff_PPE Doff & Dispose of Contaminated PPE Spill_Management Spill_Management Handle_Chemical->Spill_Management If Spill Occurs First_Aid First_Aid Handle_Chemical->First_Aid If Exposure Occurs Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Clean_Work_Area Clean Work Area Wash_Hands->Clean_Work_Area Dispose_Waste Dispose of Waste Chemical Dispose_Containers Dispose of Empty Containers Dispose_Waste->Dispose_Containers Spill_Management->Clean_Work_Area Seek_Medical_Attention Seek_Medical_Attention First_Aid->Seek_Medical_Attention

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.